Guanosine
Descripción
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31744-85-1 | |
| Record name | Polyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31744-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00893055 | |
| Record name | Guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL at 18 °C | |
| Record name | Guanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118-00-3 | |
| Record name | Guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanosine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12133JR80S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239 °C | |
| Record name | Guanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Role of Guanosine in Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine, a purine nucleoside, has emerged as a significant neuromodulator with pleiotropic effects on neuronal function. It plays a crucial role in neuroprotection, regulation of neurotransmission, and promotion of neurotrophic activities. This technical guide provides an in-depth overview of the current understanding of this compound's role in the central nervous system. It details the molecular mechanisms underlying its neuroprotective effects, particularly its influence on glutamate uptake and the modulation of key intracellular signaling pathways. This document summarizes quantitative data from key studies, provides detailed experimental protocols for assessing this compound's effects, and visualizes complex signaling cascades and experimental workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound for various neurological disorders.
Introduction
This compound is an endogenous purine nucleoside that participates in various cellular processes.[1][2] Beyond its fundamental role in nucleic acid synthesis and cellular metabolism, extracellular this compound acts as a signaling molecule in the central nervous system (CNS), exerting a range of effects that are critical for neuronal homeostasis and resilience.[3][4] Under physiological conditions, this compound is present in the brain and its levels are elevated during pathological events such as ischemia and seizures.[1][2] This observation has spurred research into its potential as a neuroprotective agent.
This guide will explore the core functions of this compound in the neuronal context, with a focus on:
-
Neuroprotection: The mechanisms by which this compound protects neurons from excitotoxic insults, oxidative stress, and apoptosis.
-
Glutamate Homeostasis: The role of this compound in modulating glutamate uptake, a critical process for preventing excitotoxicity.
-
Signaling Pathways: The intricate intracellular signaling cascades activated by this compound, often in concert with the adenosinergic system.
-
Neurotrophic Effects: The ability of this compound to promote neuronal survival, differentiation, and neurite outgrowth.[2][4]
Neuroprotective Effects of this compound
This compound exhibits robust neuroprotective properties in a variety of in vitro and in vivo models of neuronal injury.[2][4] Its protective mechanisms are multifaceted, targeting key pathological processes that contribute to neuronal damage.
Attenuation of Excitotoxicity
Excitotoxicity, primarily mediated by excessive activation of glutamate receptors, is a common pathway of neuronal death in many neurological disorders. This compound has been shown to counteract excitotoxicity by enhancing the clearance of extracellular glutamate.[5]
Mitigation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. This compound has been demonstrated to reduce ROS production and bolster antioxidant defenses.[1][6] In models of oxygen/glucose deprivation (OGD), this compound treatment prevents the increase in ROS levels.[7] It also preserves the mitochondrial membrane potential, a critical factor in cellular bioenergetics and apoptosis.[1][5]
Anti-inflammatory and Anti-apoptotic Actions
Neuroinflammation and apoptosis are key features of many neurodegenerative diseases. This compound has been shown to modulate inflammatory responses and inhibit apoptotic pathways.[8] For instance, in a model of Parkinson's disease, this compound protected neuroblastoma cells from toxin-induced apoptosis.
Modulation of Glutamate Uptake
A primary mechanism underlying this compound's neuroprotective effects is its ability to enhance glutamate uptake by astrocytes. Astrocytes play a crucial role in maintaining low extracellular glutamate concentrations through the action of high-affinity glutamate transporters, such as GLT-1 and GLAST.[9][10]
This compound treatment has been shown to increase the Vmax of glutamate uptake, suggesting an increase in the number or activity of glutamate transporters at the cell surface.[11] This effect is particularly significant under conditions of elevated extracellular glutamate, as seen in excitotoxic conditions.[12]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on key aspects of neuronal function.
| Parameter | Experimental Model | This compound Concentration | Glutamate Concentration | Observed Effect | Reference |
| Glutamate Uptake | Rat Brain Cortical Slices | 100 µM | 100 µM | 44% increase | [11][12] |
| Rat Brain Cortical Slices | 100 µM | 300 µM | 52% increase | [11][12] | |
| Rat Brain Cortical Slices (OGD) | 1 µM | 100 µM | 38% increase | [2][13] | |
| Rat Brain Cortical Slices (OGD) | 100 µM | 100 µM | 70% increase | [2][13] | |
| Mouse Hippocampal Slices | 100 µM | 1000 µM | 45% increase | ||
| Vmax of Glutamate Uptake | Rat Brain Cortical Slices | 100 µM | N/A | 23% increase | [11][12] |
Table 1: Effect of this compound on Glutamate Uptake. OGD: Oxygen-Glucose Deprivation.
| Parameter | Experimental Model | Stressor | This compound Concentration | Observed Effect | Reference |
| Cell Viability | Cortical Astrocyte Cultures | OGD | 10 µM | Prevention of OGD-induced cell viability reduction | [5] |
| SH-SY5Y Neuroblastoma Cells | 6-OHDA | 300 µM | Protection against 6-OHDA-induced cytotoxicity | [14] | |
| SH-SY5Y Neuroblastoma Cells | MPP+ | 100 µM | Abolished MPP+-induced DNA fragmentation | [15] | |
| Reactive Oxygen Species (ROS) | Cortical Astrocytic Cells | OGD | 10 µM | Prevention of OGD-induced ROS production | [7] |
| Hippocampal Slices | OGD | 100 µM | Prevention of OGD-induced increase in ROS | [1] | |
| Mitochondrial Membrane Potential | Hippocampal Slices | OGD | 100 µM | Prevention of OGD-induced loss of mitochondrial membrane potential | [1][5] |
Table 2: Neuroprotective Effects of this compound. OGD: Oxygen-Glucose Deprivation; 6-OHDA: 6-hydroxydopamine; MPP+: 1-methyl-4-phenylpyridinium.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in neuronal function.
Radiolabeled Glutamate Uptake Assay in Brain Slices
This protocol is adapted from methods described for measuring glutamate uptake in acute brain slices.[16][17]
Materials:
-
Krebs-Ringer bicarbonate (KRB) buffer (in mM: 120 NaCl, 4.8 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 1.3 CaCl2, 15 D-glucose), pH 7.4, gassed with 95% O2/5% CO2.
-
L-[³H]-glutamate (radiolabeled glutamate).
-
Unlabeled L-glutamate.
-
This compound.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) of 300-400 µm thickness from rodent brain using a vibratome in ice-cold, oxygenated KRB buffer.
-
Pre-incubation: Allow slices to recover for at least 60 minutes in oxygenated KRB buffer at 37°C.
-
Treatment: Transfer individual slices to tubes containing KRB buffer with or without this compound at the desired concentration and pre-incubate for 15-30 minutes at 37°C.
-
Uptake Assay: Initiate the uptake by adding a mixture of L-[³H]-glutamate and unlabeled L-glutamate to achieve the final desired glutamate concentration. Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the slices three times with ice-cold KRB buffer.
-
Lysis: Lyse the slices in a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification:
-
Take an aliquot of the lysate for protein quantification (e.g., using a BCA assay).
-
Add the remaining lysate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the glutamate uptake as nmol of glutamate per mg of protein per minute.
MTT Assay for Cell Viability in Neuronal Cell Lines
This protocol is a standard method for assessing cell viability and is adapted for use with neuronal cell lines like SH-SY5Y.[2]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Complete culture medium.
-
Neurotoxin (e.g., 6-OHDA, MPP+).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplate reader.
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing the neurotoxin and/or this compound at the desired concentrations. Include control wells with medium alone and medium with the vehicle for the compounds.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.
Signaling Pathways and Experimental Workflows
This compound's effects on neuronal function are mediated by complex intracellular signaling pathways. These pathways often involve the activation of protein kinases and are linked to the adenosinergic system.
This compound-Mediated Neuroprotective Signaling
This compound's neuroprotective effects are known to be mediated through the activation of several pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[8][18] The activation of these cascades can lead to the inhibition of apoptotic proteins and the promotion of cell survival. Furthermore, the effects of this compound are often modulated by adenosine receptors, particularly A1 and A2A receptors.[5]
Caption: this compound's neuroprotective signaling cascade.
Experimental Workflow for Assessing this compound's Neuroprotective Effects
The following diagram illustrates a typical experimental workflow to investigate the neuroprotective effects of this compound in an in vitro model of neurotoxicity.
Caption: Workflow for in vitro neuroprotection studies.
This compound's Influence on Glutamate Uptake Signaling
This compound enhances glutamate uptake in astrocytes through signaling pathways that can lead to increased expression or cell surface localization of glutamate transporters like GLT-1.
Caption: this compound's modulation of glutamate uptake.
Conclusion
This compound is a promising endogenous neuromodulator with significant therapeutic potential for a range of neurological disorders. Its ability to enhance glutamate uptake, mitigate oxidative stress, and activate pro-survival signaling pathways underscores its importance in maintaining neuronal health. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the specific molecular targets of this compound and the optimization of its delivery to the CNS will be crucial for translating its neuroprotective effects into effective clinical therapies.
References
- 1. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay [protocols.io]
- 3. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Enhances Glutamate Transport Capacity in Brain Cortical Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of this compound against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GLT-1 and GLAST glutamate transporters are expressed on morphologically distinct astrocytes and regulated by neuronal activity in primary hippocampal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Expression of the Glutamate Transporter GLT-1 in Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The Guanine-Based Purinergic System: The Tale of An Orphan Neuromodulation [frontiersin.org]
An In-depth Technical Guide to Guanosine Biosynthesis and Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Guanosine nucleotides are fundamental to cellular life, serving as building blocks for DNA and RNA, acting as energy currency (GTP), and participating in vital signaling cascades. The cellular pool of this compound monophosphate (GMP), the parent guanine nucleotide, is maintained through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway constructs the purine ring from simpler precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. Due to the critical role of these nucleotides in cell proliferation, the enzymes involved in their biosynthesis, particularly IMP dehydrogenase (IMPDH), are significant targets for anticancer, immunosuppressive, and antiviral drug development. This guide provides a detailed examination of these pathways, their regulation, quantitative enzymatic data, and key experimental methodologies for their study.
De Novo this compound Biosynthesis Pathway
The de novo synthesis of purines is an evolutionarily conserved, multi-step process that culminates in the formation of inosine monophosphate (IMP). IMP serves as the crucial branch-point metabolite for the synthesis of both adenosine monophosphate (AMP) and this compound monophosphate (GMP). The synthesis of GMP from IMP is a two-step enzymatic process.
-
Oxidation of IMP to Xanthosine Monophosphate (XMP): The first committed and rate-limiting step in GMP synthesis is the NAD⁺-dependent oxidation of IMP to XMP. This reaction is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) .[1][2][3]
-
Amination of XMP to this compound Monophosphate (GMP): XMP is subsequently converted to GMP through the transfer of an amino group from glutamine. This reaction, which requires energy from the hydrolysis of ATP to AMP and pyrophosphate, is catalyzed by GMP Synthetase (GMPS) .[4][5][6]
These newly synthesized GMP molecules can be further phosphorylated by kinases to generate this compound diphosphate (GDP) and this compound triphosphate (GTP).[7]
This compound Salvage Pathway
The salvage pathway is an energetically favorable alternative to de novo synthesis, recycling purine bases and nucleosides from the degradation of nucleic acids or from extracellular sources.[8] This pathway is particularly crucial in tissues with high energy demands or limited de novo synthesis capacity, such as the brain.[9]
Key steps in the this compound salvage pathway include:
-
This compound to Guanine: this compound can be phosphorolytically cleaved to guanine and ribose-1-phosphate by Purine Nucleoside Phosphorylase (PNP) .
-
Guanine to GMP: The free base guanine is converted directly back to GMP in a single step by reacting with 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is catalyzed by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , a key enzyme in purine salvage.[9][10]
Regulation of this compound Biosynthesis
To maintain cellular homeostasis, this compound biosynthesis is tightly regulated through feedback inhibition. The end-products of the purine synthesis pathway, including both adenine and guanine nucleotides, allosterically inhibit key enzymes at the beginning of the pathway and at the branch point.[11][12][13]
-
Inhibition of PRPP Amidotransferase: The first committed step of de novo purine synthesis, catalyzed by PRPP amidotransferase, is subject to feedback inhibition by IMP, GMP, and AMP. This provides a primary control point for the entire pathway.[11][14]
-
Inhibition at the IMP Branch Point: The flow of IMP into either the AMP or GMP arms is reciprocally controlled.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the key enzymes in this compound biosynthesis are critical for understanding pathway flux and for the design of effective inhibitors. These values can vary significantly between different organisms.
Table 1: Kinetic Parameters of IMP Dehydrogenase (IMPDH)
| Organism/Source | Substrate | Km (μM) | kcat (s⁻¹) | Reference |
| Human (hIMPDH2) | IMP | ~5 | - | [17] |
| Human (hIMPDH2) | NAD⁺ | 250 | 1.8 | [18] |
| Cryptococcus neoformans | IMP | 19 ± 2 | 1.9 ± 0.03 | [19] |
| Cryptococcus neoformans | NAD⁺ | 224 ± 19 | 1.9 ± 0.05 | [19] |
| Tritrichomonas foetus | IMP | 12 | 6.5 | [15] |
Table 2: Kinetic Parameters of GMP Synthetase (GMPS)
| Organism/Source | Substrate | Km / K0.5 (μM) | kcat (s⁻¹) | Reference |
| Human | XMP | 8.8 | - | [20] |
| Human | ATP | 27 | - | [20] |
| Human | Glutamine | 2690 | - | [20] |
| E. coli | XMP | 12 | 28 | [21] |
| M. jannaschii | XMP | 61 ± 3 | 1.94 ± 0.02 | [22] |
| M. jannaschii | ATP | 452 ± 3 | 1.94 ± 0.02 | [22] |
Table 3: Kinetic Parameters of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
| Organism/Source | Substrate | Km (μM) | kcat (s⁻¹) | Reference |
| Human | Hypoxanthine | 2.5 | 6.0 | [23] |
| Human | Guanine | 4.8 | 9.5 | [23] |
| Human | PRPP | 4.4 | - | [23] |
| T. cruzi | Guanine | 11.1 ± 1.1 | 14.8 ± 0.3 | [3] |
| T. cruzi | PRPP | 4.2 ± 0.4 | 14.8 ± 0.3 | [3] |
Experimental Protocols
Studying this compound metabolic pathways often involves measuring the activity of the key enzymes. Below are detailed methodologies for common spectrophotometric assays.
IMP Dehydrogenase (IMPDH) Activity Assay
This protocol measures the rate of NAD⁺ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, pH 8.0).[24]
-
Substrates: Prepare stock solutions of IMP (e.g., 10 mM) and NAD⁺ (e.g., 40 mM) in deionized water.
-
Enzyme: Dilute purified IMPDH or cell lysate containing IMPDH to a working concentration in ice-cold assay buffer.
-
-
Assay Procedure:
-
In a UV-transparent cuvette or 96-well plate, add the assay buffer, enzyme solution, and IMP substrate.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the NAD⁺ stock solution to a final concentration (e.g., 250 µM IMP, 250 µM NAD⁺).[24]
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law and the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).
-
GMP Synthetase (GMPS) Activity Assay
This protocol can be performed by monitoring the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.[21][25]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM EPPS, 10 mM MgCl₂, pH 8.5).[25]
-
Substrates: Prepare stock solutions of XMP, ATP, and L-glutamine in assay buffer.
-
Enzyme: Dilute purified GMPS to a working concentration (e.g., 20-50 nM) in assay buffer.
-
-
Assay Procedure:
-
To a UV-transparent cuvette or 96-well plate, add the assay buffer and enzyme solution. If testing an inhibitor, add it at this stage and pre-incubate for 5-10 minutes.
-
Initiate the reaction by adding a mixture of the substrates (e.g., final concentrations of 150 µM XMP, 2 mM ATP, and glutamine).[25]
-
-
Data Acquisition and Analysis:
-
Immediately monitor the decrease in absorbance at 290 nm at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity using the change in the molar extinction coefficient (Δε₂₉₀ ≈ -1500 M⁻¹cm⁻¹) for the conversion of XMP to GMP.[25]
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay
This is a coupled enzyme assay where the product of the HGPRT reaction (IMP) is used as a substrate for IMPDH. The resulting NADH production is monitored at 340 nm.[8]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing all necessary components (e.g., 50 mM EPPS pH 8.3, 12 mM MgCl₂).[3]
-
Substrates: Prepare stock solutions of a purine base (hypoxanthine or guanine) and PRPP.
-
Coupling Enzyme and Cofactor: Prepare a solution of recombinant IMPDH and NAD⁺.
-
Enzyme Source: Prepare cell lysate (e.g., from red blood cells) or purified HGPRT.[26]
-
-
Assay Procedure:
-
Combine the assay buffer, enzyme source, IMPDH, NAD⁺, and PRPP in a cuvette or 96-well plate.
-
Initiate the reaction by adding the purine base (e.g., hypoxanthine).
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 340 nm, which corresponds to the IMPDH-catalyzed oxidation of the newly formed IMP.
-
Calculate the HGPRT activity based on the rate of NADH production, as described in the IMPDH assay protocol. This method provides a continuous and non-radioactive way to measure HGPRT activity.[8]
-
References
- 1. Quantitative analysis of purine and pyrimidine metabolism in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple autoradiographic method for checking HGPRT-deficiency in colonies of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GMP synthase - Wikipedia [en.wikipedia.org]
- 7. AffiASSAY® Human Inosine-5’-Monophosphate Dehydrogenase (IMPDH) Inhibitor Screening Assay Kit | AffiGEN [affiassay.com]
- 8. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 9. rchsd.org [rchsd.org]
- 10. Steady-state kinetics of the hypoxanthine phosphoribosyltransferase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation and Coordination of Purine and Pyrimidine Biosyntheses in Yeast: I. Regulation of Purine Biosynthesis and Its Relation to Transient Changes in Intracellular Nucleotide Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. m.youtube.com [m.youtube.com]
- 15. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Kinetic Alignment of Orthologous Inosine-5′-monophosphate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 25. benchchem.com [benchchem.com]
- 26. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]
The Emergence of a Neuroprotector: A Technical Guide to the Discovery and History of Guanosine as a Signaling Molecule
For Immediate Release
A deep dive into the discovery, mechanisms, and experimental validation of guanosine as a critical signaling molecule in the central nervous system, providing a comprehensive resource for researchers, scientists, and drug development professionals.
This technical guide illuminates the fascinating journey of this compound from a simple purine nucleoside to a recognized neuromodulator with significant therapeutic potential. We will explore the historical context of its discovery, delve into the intricate signaling pathways it governs, and provide detailed experimental protocols and quantitative data from seminal studies that have shaped our understanding of this multifaceted molecule.
A Historical Perspective: From Purinergic Signaling to a Specific Role for this compound
The story of this compound as a signaling molecule is intrinsically linked to the broader field of purinergic signaling, a concept first proposed in the early 1970s which established that purine nucleotides and nucleosides like adenosine triphosphate (ATP) and adenosine can act as extracellular signaling molecules.[1][2][3] While the focus was initially on adenine-based purines, a seminal study in 1991 by Souza and Ramirez provided the first glimpse into the distinct roles of guanine-based purines. Their work demonstrated that guanine nucleotides could selectively displace glutamate binding to its receptors, an effect not observed with this compound itself at the time.[4] This pivotal finding hinted at a unique modulatory role for guanine derivatives in the glutamatergic system.
Subsequent research in the late 1990s and early 2000s began to uncover the direct extracellular effects of this compound. Studies revealed that astrocytes, a type of glial cell in the central nervous system (CNS), release this compound, which then exerts trophic and neuroprotective effects on surrounding neurons.[5][6] It was observed that under pathological conditions such as hypoxia and ischemia, the extracellular concentration of this compound significantly increases, suggesting its active involvement in the cellular response to injury.[6][7] These early investigations laid the groundwork for the now-established role of this compound as an endogenous neuromodulator with potent neuroprotective properties.[8]
The intricate Machinery: this compound's Signaling Pathways
This compound exerts its diverse physiological effects by activating a complex network of intracellular signaling cascades. While a specific, dedicated this compound receptor has yet to be definitively identified, compelling evidence points to its interaction with adenosine receptors and the activation of downstream kinase pathways.
Interaction with Adenosine Receptors
A significant body of research demonstrates that many of this compound's effects are mediated, at least in part, through the activation of A1 and A2A adenosine receptors (A1R and A2AR). This interaction is complex and appears to be cell-type and context-dependent. For instance, in some studies, the neuroprotective effects of this compound can be blocked by A1R antagonists, suggesting a reliance on this receptor subtype.
Key Intracellular Signaling Cascades
This compound has been shown to activate several pro-survival and anti-apoptotic signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways being the most prominent.[7] Activation of these pathways is crucial for this compound's ability to mitigate neuronal damage in response to various insults.
The signaling pathways activated by this compound are summarized in the diagram below:
Quantitative Evidence of this compound's Neuroprotective Effects
Numerous in vitro studies have provided quantitative data demonstrating the potent neuroprotective effects of this compound. These studies often utilize models of neuronal injury, such as oxygen-glucose deprivation (OGD), to mimic ischemic conditions.
| Experimental Model | This compound Concentration (µM) | Measured Effect | Quantitative Result | Reference |
| Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices | 100 | Cell Viability (MTT assay) | ~40% increase in cell viability compared to OGD control | [9] |
| OGD in Hippocampal Slices | 100 | Reactive Oxygen Species (ROS) Production | ~50% reduction in ROS levels compared to OGD control | [1] |
| OGD in Hippocampal Slices | 100 | Glutamate Uptake | ~60% restoration of glutamate uptake compared to OGD control | [5] |
| Glutamate-induced excitotoxicity in hippocampal slices | 100 | Neuronal death | Significant reduction in neuronal death | [10] |
| Amyloid-β induced toxicity in SH-SY5Y cells | 100 | Apoptosis | Significant reduction in apoptotic cells | [11] |
Key Experimental Protocols
To facilitate further research in this area, this guide provides detailed methodologies for key experiments cited in the study of this compound as a signaling molecule.
Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices
This protocol is a widely used in vitro model to simulate ischemic conditions in the brain.
Objective: To induce ischemic-like injury in hippocampal slices and assess the neuroprotective effects of this compound.
Materials:
-
Adult Wistar rats
-
McIlwain tissue chopper
-
Artificial cerebrospinal fluid (aCSF), normal and glucose-free
-
This compound solution
-
Gas mixture (95% O₂ / 5% CO₂) and (95% N₂ / 5% CO₂)
-
Incubation chamber
-
MTT or other viability assay reagents
Procedure:
-
Slice Preparation: Humanely euthanize a rat and rapidly dissect the brain. Isolate the hippocampi and prepare 400 µm thick transverse slices using a McIlwain tissue chopper.[2]
-
Recovery: Transfer the slices to an interface chamber containing oxygenated (95% O₂ / 5% CO₂) aCSF at room temperature and allow them to recover for at least 1 hour.
-
OGD Induction: Replace the normal aCSF with glucose-free aCSF saturated with 95% N₂ / 5% CO₂. Maintain the slices in this hypoxic/hypoglycemic condition for a specified duration (e.g., 30-60 minutes).[5]
-
Reoxygenation and Treatment: Terminate the OGD by replacing the glucose-free aCSF with normal, oxygenated aCSF. For the treatment group, add this compound to the reoxygenation medium at the desired concentration (e.g., 100 µM).[9]
-
Assessment of Cell Viability: After a reoxygenation period (e.g., 24 hours), assess cell viability using an MTT assay or other appropriate methods.[9]
The workflow for the OGD experiment is illustrated below:
References
- 1. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-cep.org [e-cep.org]
- 3. Neuromodulatory Effects of Guanine-Based Purines in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of this compound in Ischemic Stroke—Small Steps towards Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]
- 9. This compound Neuroprotective Action in Hippocampal Slices Subjected to Oxygen and Glucose Deprivation Restores ATP Levels, Lactate Release and Glutamate Uptake Impairment: Involvement of Nitric Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Pivotal Role of Guanosine Triphosphate in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Guanosine triphosphate (GTP), a purine nucleotide, is a critical player in cellular bioenergetics and signaling. While often overshadowed by adenosine triphosphate (ATP), GTP's functions are distinct and indispensable for cellular viability and metabolic regulation. This technical guide provides an in-depth exploration of this compound's multifaceted role in cellular energy metabolism, offering detailed experimental protocols and quantitative data to support further research and drug development in this area.
This compound's Energetic Contribution: Beyond a Simple ATP Equivalent
GTP and ATP are energetically similar, with the hydrolysis of the terminal phosphate bond in both molecules releasing a comparable amount of free energy. However, their roles in the cell are not entirely interchangeable. ATP serves as the primary, universal energy currency, while GTP is utilized in more specific energy-requiring processes.
Direct Energy Transduction in the Krebs Cycle
A prime example of GTP's direct role in energy conservation is its production during the Krebs cycle. The enzyme succinyl-CoA synthetase catalyzes the conversion of succinyl-CoA to succinate, a reaction coupled with the substrate-level phosphorylation of GDP to GTP. This is a key step in the central metabolic pathway, directly capturing the energy from the high-energy thioester bond of succinyl-CoA.[1] The generated GTP can then be readily converted to ATP by nucleoside-diphosphate kinase, thus contributing to the overall cellular energy pool.[2]
Fueling Anabolic Processes: The Role of GTP in Gluconeogenesis
GTP provides the essential energy for a critical step in gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors. The enzyme phosphoenolpyruvate carboxykinase (PEPCK) utilizes GTP to decarboxylate and phosphorylate oxaloacetate to form phosphoenolpyruvate (PEP). This irreversible reaction is a key regulatory point in gluconeogenesis and requires the high-energy phosphate bond of GTP to proceed.[3]
Powering Protein Synthesis
Protein synthesis is one of the most energy-consuming processes in the cell, and GTP is the primary energy source for several key steps. During the elongation phase of translation, the binding of aminoacyl-tRNA to the A-site of the ribosome and the translocation of the ribosome along the mRNA are both powered by GTP hydrolysis, facilitated by elongation factors.
Quantitative Data on this compound and Adenosine Nucleotides
Understanding the cellular concentrations and energetic properties of this compound and adenosine nucleotides is fundamental to appreciating their roles in metabolism.
Table 1: Intracellular Concentrations of GTP and ATP in Mammalian Cells
| Cell Type | GTP Concentration (µM) | ATP Concentration (µM) | GTP/ATP Ratio | Reference |
| NIH 3T3 Fibroblasts (parental) | 1.3 fmol/mg protein | 509 fmol/mg protein | ~0.0026 | [4] |
| NIH 3T3 Fibroblasts (Ha-Ras overexpressing) | 21.3 fmol/mg protein | 7008 fmol/mg protein | ~0.0030 | [4] |
| Human Leukemia K562 Cells | Varies with treatment (control levels not specified) | Varies with treatment (control levels not specified) | - | [5] |
| General Eukaryotic Cells | - | 1,000 - 10,000 | - | [2] |
| Animal Cells | - | 1,000 - 10,000 | - | [6] |
Note: Concentrations can vary significantly depending on the cell type, metabolic state, and measurement technique.
Table 2: Energetic Properties of GTP and ATP Hydrolysis
| Reaction | Standard Gibbs Free Energy (ΔG°') (kcal/mol) | Reference |
| GTP + H₂O → GDP + Pi | -7.3 | [7] |
| ATP + H₂O → ADP + Pi | -7.3 | [2] |
Note: The standard free energy change is similar for both reactions, indicating their energetic equivalence under standard conditions. The actual free energy change in the cell (ΔG) will vary depending on the intracellular concentrations of reactants and products.
Table 3: Kinetic Parameters of Succinyl-CoA Synthetase for GDP and ADP
| Organism/Tissue | Enzyme Specificity | K_m for GDP (µM) | K_m for ADP (µM) | Reference |
| Pigeon Liver | GTP-specific | 7 | - | [8] |
| Pigeon Breast Muscle | ATP-specific | - | 250 | [8] |
Note: The kinetic parameters highlight the substrate specificity of different isozymes of succinyl-CoA synthetase.
This compound in Cellular Signaling: The G-Protein Connection
GTP is a linchpin in cellular signal transduction, acting as a molecular switch for a large family of proteins known as GTP-binding proteins or G-proteins. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. This cycling is crucial for transmitting signals from outside the cell to the interior, thereby regulating a vast array of cellular processes, including energy metabolism.[3]
G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, are key activators of G-proteins. Upon ligand binding, GPCRs promote the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation and the initiation of downstream signaling cascades. These cascades often involve the production of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP₃), which in turn regulate the activity of enzymes involved in energy metabolism.
Gαs Signaling Pathway and Metabolic Regulation
The Gαs subunit of G-proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates and regulates the activity of key metabolic enzymes. For example, PKA can activate enzymes involved in glycogenolysis and lipolysis, thus mobilizing energy stores.
Gαi Signaling Pathway and Metabolic Regulation
In contrast to Gαs, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This counter-regulatory mechanism allows for fine-tuning of metabolic processes. For example, the activation of Gαi-coupled receptors can suppress glycogenolysis and lipolysis.
Gαq Signaling Pathway and Metabolic Regulation
The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Both calcium and PKC can modulate the activity of various metabolic enzymes.
Experimental Protocols for Studying this compound's Function
A variety of experimental techniques are available to investigate the role of this compound and its derivatives in cellular energy metabolism. Below are detailed methodologies for key experiments.
Quantification of Intracellular GTP and ATP by HPLC-MS/MS
This protocol describes a robust method for the simultaneous quantification of intracellular nucleoside triphosphates.
Objective: To accurately measure the concentrations of GTP and ATP in cell extracts.
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Ammonium hydroxide
-
Deionized water
-
Centrifuge
-
HPLC-MS/MS system with a C18 reverse-phase column
Methodology:
-
Cell Harvesting:
-
Grow cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to the cell pellet.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extract in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water).
-
Vortex to dissolve the pellet.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Inject the sample onto the HPLC-MS/MS system.
-
Separate the nucleotides using a C18 reverse-phase column with a gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).
-
Detect and quantify GTP and ATP using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for GTP and ATP should be used for accurate quantification.
-
Generate a standard curve using known concentrations of GTP and ATP to quantify the absolute amounts in the cell extracts.
-
GTPγS Binding Assay for G-Protein Activation
This assay is a functional method to measure the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To determine the extent of G-protein activation in response to a stimulus.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS (radiolabeled)
-
GTPγS (unlabeled)
-
GDP
-
Agonist of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in a final volume of 100 µL:
-
Total binding: Assay buffer, cell membranes (5-20 µg protein), GDP (10 µM), and [³⁵S]GTPγS (0.1 nM).
-
Non-specific binding: Same as total binding, but with the addition of 10 µM unlabeled GTPγS.
-
Basal binding: Assay buffer, cell membranes, GDP, and [³⁵S]GTPγS.
-
Agonist-stimulated binding: Assay buffer, cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the agonist.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the agonist-stimulated specific binding as a function of agonist concentration to determine the EC₅₀ and E_max values.
-
Conclusion
This compound, through its triphosphate form, plays a multifaceted and crucial role in cellular energy metabolism. It acts as a direct energy currency in key metabolic pathways, fuels essential anabolic processes, and serves as a critical signaling molecule in the G-protein cascade that regulates metabolic homeostasis. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate functions of this compound and its potential as a therapeutic target in metabolic diseases. A deeper understanding of the interplay between GTP and ATP will undoubtedly unveil new avenues for modulating cellular energy metabolism for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Compartmentalization and regulation of GTP in control of cellular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of absolute amounts of GDP and GTP bound to Ras in mammalian cells: comparison of parental and Ras-overproducing NIH 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular GTP level determines cell's fate toward differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. homework.study.com [homework.study.com]
- 8. Characterization of the ATP- and GTP-specific succinyl-CoA synthetases in pigeon. The enzymes incorporate the same alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Extracellular Guanosine as a Neuromodulator in the Central Nervous System: A Technical Guide
Abstract
Extracellular guanosine, a purine nucleoside, is increasingly recognized as a critical signaling molecule within the central nervous system (CNS). Historically overshadowed by its adenine-based counterpart, adenosine, recent evidence has illuminated this compound's multifaceted role in neuroprotection, neuromodulation, and trophic support. This technical guide provides an in-depth exploration of the current understanding of extracellular this compound's function in the CNS. It details the intricate signaling pathways modulated by this compound, presents quantitative data on its physiological effects, and offers comprehensive experimental protocols for its study. This document aims to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for a range of neurological disorders, including ischemic stroke, neurodegenerative diseases, and mood disorders.
Introduction
Guanine-based purines, including this compound, are fundamental to cellular metabolism and function. While their intracellular roles have been long established, the concept of extracellular purinergic signaling has expanded to prominently feature this compound as a key intercellular messenger in the CNS.[1] Released from both neurons and glial cells, particularly under conditions of metabolic stress or injury, extracellular this compound orchestrates a range of cellular responses aimed at restoring homeostasis and promoting cell survival.[2][3] This guide synthesizes the current body of research on the extracellular actions of this compound, with a focus on its neuroprotective and neurotrophic properties, its complex interplay with other neurotransmitter systems, and the underlying molecular mechanisms.
Neuroprotective and Neurotrophic Effects of Extracellular this compound
Extracellular this compound exerts potent neuroprotective and neurotrophic effects across a variety of in vitro and in vivo models of neurological insults. These protective actions are attributed to its ability to modulate several key pathological processes, including excitotoxicity, oxidative stress, and neuroinflammation.[2]
Attenuation of Excitotoxicity
One of the most well-characterized roles of extracellular this compound is its ability to mitigate glutamate-induced excitotoxicity, a primary driver of neuronal damage in conditions like ischemia and epilepsy.[4] this compound achieves this primarily by enhancing the uptake of excess extracellular glutamate, a function predominantly carried out by astrocytes.[1][2]
Table 1: Quantitative Effects of this compound on Glutamate Uptake
| Experimental Model | This compound Concentration | Glutamate Concentration | Observed Effect on Glutamate Uptake | Reference |
| Primary Astrocyte Cultures | 0-100 µM (dose-dependent) | 100 µM | Up to 63% increase (EC50 = 2.47 µM) | [1] |
| Brain Cortical Slices (Normal Conditions) | 1-100 µM | 100 µM | Up to 100% stimulation | [5][6] |
| Brain Cortical Slices (OGD) | 1 µM | 100 µM | 38% increase | [5][6] |
| Brain Cortical Slices (OGD) | 100 µM | 100 µM | 70% increase | [5][6] |
| Brain Cortical Slices | 100 µM | 100 µM | 44% increase | [7] |
| Brain Cortical Slices | 100 µM | 300 µM | 52% increase | [7] |
Antioxidant and Anti-inflammatory Properties
This compound demonstrates significant antioxidant and anti-inflammatory activities, contributing to its neuroprotective profile. It has been shown to reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in response to various stressors, including oxygen-glucose deprivation (OGD) and exposure to inflammatory agents like lipopolysaccharide (LPS).[8][9]
Table 2: Quantitative Effects of this compound on Oxidative Stress and Inflammation
| Experimental Model | Insult | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| Hippocampal Slices | OGD | 100 µM | ROS Production | Prevention of OGD-induced increase | [8] |
| Hippocampal Slices | OGD | 100 µM | Nitric Oxide Production | Prevention of OGD-induced increase | [8] |
| Hippocampal Slices | OGD | 100 µM | Peroxynitrite Production | Prevention of OGD-induced increase | [8] |
| Hippocampal Slices | OGD | 100 µM | Mitochondrial Membrane Potential | Prevention of OGD-induced depolarization | [10] |
| Cortical Astrocyte Cultures | OGD/Reoxygenation | Not specified | ROS Production | Prevention of OGD-induced increase | [11] |
| Hippocampal Astrocytes | LPS | Not specified | Pro-inflammatory Cytokines | Prevention of LPS-induced increase | [9] |
| Hippocampal Astrocytes | LPS | Not specified | NF-κB Activation | Prevention of LPS-induced activation | [9] |
Neurotrophic and Neurogenic Effects
Beyond its neuroprotective actions, this compound also promotes neuronal survival and growth through its neurotrophic and neurogenic properties. It has been shown to stimulate the proliferation and differentiation of neural stem cells and to enhance neurite outgrowth.[2][12] These effects are often mediated by the release of neurotrophic factors from astrocytes.[2][13]
Table 3: Neurotrophic and Neurogenic Effects of this compound
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| Neural Stem Cell Culture (SVZ) | 100 µM | Increased cell proliferation and BDNF expression | [12] |
| Cultured Astrocytes | 300 µM (24 hours) | Increased cell proliferation | [12] |
| Cultured Astrocytes | Not specified | Increased synthesis and release of FGF-2 and NGF | [12] |
| PC12 Cells | 300 µM (48 hours) | Enhanced NGF-induced neurite outgrowth | [12] |
Signaling Pathways of Extracellular this compound
The signaling mechanisms of extracellular this compound are complex and, in some aspects, still under investigation. While a specific, high-affinity this compound receptor has yet to be definitively identified, evidence points to a multimodal mechanism of action involving interactions with the adenosinergic system and the activation of several intracellular signaling cascades.[3]
Interaction with the Adenosinergic System
A significant body of evidence suggests that many of the effects of extracellular this compound are mediated, at least in part, through its interaction with adenosine receptors, particularly the A1 and A2A subtypes.[14] This interaction does not appear to be a direct binding of this compound to these receptors but rather a modulation of their function, possibly through allosteric mechanisms or interactions within receptor heteromers.[15][16] The neuroprotective effects of this compound can be attenuated by both A1 receptor antagonists and A2A receptor agonists, highlighting the intricate nature of this interplay.[11][15]
Caption: Signaling pathways modulated by extracellular this compound.
Intracellular Signaling Cascades
Extracellular this compound activates several key intracellular signaling pathways that are crucial for cell survival and function, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[13][17] Activation of these pathways is linked to many of this compound's beneficial effects, including the enhancement of glutamate uptake, reduction of oxidative stress, and promotion of neurotrophic factor expression.[11][12]
Caption: Key intracellular signaling pathways activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of extracellular this compound's role in the CNS.
Measurement of Extracellular this compound by HPLC
Objective: To quantify the concentration of this compound in extracellular samples (e.g., cell culture medium, microdialysates).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase analytical column
-
Mobile phase: 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate (TBAP), pH 5.0 (Buffer A); 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0 (Buffer B)
-
This compound standards
-
Sample filtration units (0.22 µm)
Procedure:
-
Sample Preparation: Collect extracellular fluid samples. For cell culture, aspirate the medium. Immediately heat-inactivate samples at 95°C for 5 minutes to denature enzymes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris. Filter the supernatant through a 0.22 µm filter.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same buffer as the samples.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a fixed volume of the prepared sample or standard onto the column.
-
Run a gradient elution program, for example: 100% Buffer A for 10 min; linear gradient to 75% Buffer B over 15 min; hold at 75% Buffer B for 10 min; linear gradient to 100% Buffer B over 5 min; hold at 100% Buffer B for 15 min; and a linear gradient back to 100% Buffer A over 5 min.
-
Monitor the absorbance at 254 nm.
-
-
Data Analysis: Identify the this compound peak in the chromatograms based on the retention time of the this compound standard. Quantify the concentration by comparing the peak area of the sample to the standard curve.
In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)
Objective: To induce ischemia-like conditions in brain slice cultures to study the neuroprotective effects of this compound.
Materials:
-
Vibrating microtome
-
Incubation chamber
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)
-
OGD aCSF (glucose-free, saturated with 95% N2 / 5% CO2)
-
This compound stock solution
-
Propidium iodide (PI) for cell death assessment
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick hippocampal or cortical slices from rodent brains using a vibrating microtome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at 34-37°C for at least 1 hour.
-
OGD Induction:
-
Transfer slices to the incubation chamber containing OGD aCSF.
-
Incubate for the desired duration (e.g., 30-60 minutes).
-
-
Reoxygenation:
-
Return the slices to oxygenated aCSF.
-
For studying the effects of this compound, add the desired concentration of this compound to the reoxygenation medium.
-
-
Assessment of Cell Death: After a period of reoxygenation (e.g., 2-24 hours), assess cell viability by incubating the slices with propidium iodide (PI) and imaging the fluorescence. The intensity of PI fluorescence is proportional to the extent of cell death.
Glutamate Uptake Assay in Primary Astrocyte Cultures
Objective: To measure the effect of this compound on the rate of glutamate uptake by astrocytes.
Materials:
-
Primary astrocyte cultures
-
[³H]-L-glutamate (radiolabeled glutamate)
-
This compound stock solution
-
Scintillation counter and scintillation fluid
-
Uptake buffer (e.g., Krebs-Ringer-HEPES)
Procedure:
-
Cell Culture: Plate primary astrocytes in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with or without various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Uptake Initiation: Add a mixture of unlabeled L-glutamate and [³H]-L-glutamate to each well to initiate the uptake.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Compare the glutamate uptake rates in this compound-treated cells to control cells.
Conclusion and Future Directions
Extracellular this compound has emerged as a significant neuromodulator in the CNS with promising therapeutic potential. Its ability to counteract excitotoxicity, oxidative stress, and neuroinflammation, coupled with its neurotrophic and neurogenic properties, makes it an attractive candidate for the development of novel treatments for a range of debilitating neurological disorders. The intricate signaling mechanisms of this compound, particularly its interplay with the adenosinergic system, present a rich area for further investigation. Future research should focus on the definitive identification and characterization of a specific this compound receptor, which would greatly facilitate the development of targeted therapeutics. Furthermore, a deeper understanding of the downstream signaling cascades and the transcriptional and translational changes induced by this compound will be crucial for harnessing its full therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our understanding of this important signaling molecule and its role in CNS health and disease.
References
- 1. Activation of glutamate uptake by this compound in primary astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons from the physiological role of this compound in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Enhances Glutamate Uptake in Brain Cortical Slices at Normal and Excitotoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances glutamate uptake in brain cortical slices at normal and excitotoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Enhances Glutamate Transport Capacity in Brain Cortical Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuromodulatory Effects of Guanine-Based Purines in Health and Disease [frontiersin.org]
- 14. Frontiers | this compound Mechanisms of Action: Toward Molecular Targets [frontiersin.org]
- 15. The antidepressant-like effect of this compound involves the modulation of adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adenosine A1-A2A Receptor-Receptor Interaction: Contribution to this compound-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current perspectives on the antidepressant-like effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Guanosine: An Endogenous Neuromodulator with Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
Guanosine, a purine nucleoside, has emerged as a significant endogenous neuromodulator with multifaceted roles in the central nervous system (CNS).[1][2] Beyond its fundamental intracellular functions in cellular metabolism, extracellular this compound exhibits profound neuroprotective and neurotrophic effects, making it a molecule of considerable interest for therapeutic development in a range of neurological and psychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.
Core Mechanisms of Action
This compound's neuromodulatory effects are primarily attributed to its ability to counteract excitotoxicity, reduce oxidative stress and inflammation, and promote cell survival and plasticity.[1][2][4] These effects are mediated through a complex interplay with the glutamatergic and adenosinergic systems, as well as the activation of several intracellular signaling cascades.[1][2]
Modulation of the Glutamatergic System
A key aspect of this compound's neuroprotective action is its modulation of the glutamatergic system, the primary excitatory neurotransmitter system in the CNS.[1] Excessive glutamate release leads to excitotoxicity, a common pathological event in various neurological disorders.[1][5] this compound has been shown to:
-
Enhance Glutamate Uptake: this compound stimulates the uptake of glutamate by astrocytes, the primary mechanism for clearing glutamate from the synaptic cleft.[3][6][7] This effect is particularly significant under conditions of high extracellular glutamate.[4][6][7] The stimulation of glutamate transporters, such as GLT-1, is mediated by the activation of signaling pathways including PI3K/Akt and MAPK/ERK.[1][5][8]
-
Reduce Glutamate Release: In pathological conditions like ischemia, this compound can prevent the excessive release of glutamate from presynaptic terminals.[3][8][9]
Interaction with the Adenosinergic System
This compound's effects are intricately linked with the adenosinergic system, another critical purinergic signaling pathway in the brain.[3][4] While a specific, high-affinity this compound receptor has yet to be definitively identified, much of its action is believed to be mediated through interactions with adenosine receptors, particularly the A1 and A2A subtypes.[10][11][12] Evidence suggests that this compound can modulate the activity of these receptors, leading to downstream signaling events that contribute to its neuroprotective effects.[11][12] Some studies also point to the G protein-coupled receptor 23 (GPR23), also known as LPA4, as a potential candidate receptor for this compound or its metabolite guanine.[13][14][15][16][17]
Activation of Intracellular Signaling Pathways
This compound triggers a cascade of intracellular signaling events that promote cell survival and resilience. Key pathways activated by this compound include:
-
PI3K/Akt Pathway: This pathway is central to this compound-mediated neuroprotection, promoting cell survival and inhibiting apoptosis.[4][5][8][9]
-
MAPK/ERK Pathway: Activation of this pathway is involved in this compound's effects on glutamate transporter activity and its anti-inflammatory actions.[1][5][8]
-
Protein Kinase C (PKC): PKC activation is implicated in the this compound-induced increase in the expression of the glutamate transporter GLT-1 on the cell membrane.[5][8]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from key studies, providing a comparative overview of this compound's efficacy in various experimental models.
| In Vitro Model | This compound Concentration | Key Finding | Fold/Percentage Change | Reference |
| Rat hippocampal slices (Glutamate-induced excitotoxicity) | 100 µM | Prevention of glutamate-induced glutamate release | - | [9] |
| Rat hippocampal slices (OGD) | 100 µM | Prevention of increased D-[3H]aspartate release | - | [18] |
| Rat brain cortical slices (Normal conditions) | 1-100 µM | Stimulation of 100 µM glutamate uptake | Up to 100% increase | [6][7] |
| Rat brain cortical slices (OGD) | 1 and 100 µM | Increase in 100 µM glutamate uptake | 38% and 70% increase, respectively | [6][7] |
| SH-SY5Y neuroblastoma cells (β-amyloid-induced toxicity) | Not specified | Protection against apoptosis and ROS production | - | [1] |
| C6 astroglial cells (Glucose deprivation) | Not specified | Increased glutamate uptake and glutamine synthase activity | - | [1] |
| Cerebellar neurons (Hypoxia) | 500 µM | Induction of neurite arborization | - | [1] |
| PC12 cells (NGF-induced neuritogenesis) | 300 µM | Enhancement of neurite outgrowth | - | [1] |
| In Vivo Model | This compound Dosage | Administration Route | Key Finding | Fold/Percentage Change | Reference |
| Mice (Quinolinic acid-induced seizures) | Not specified | i.p., i.c.v., oral | Reduction in seizures | 50-70% reduction | [1] |
| Rats (Middle cerebral artery occlusion) | 8 mg/kg | i.p. | Reduction in neurological deficits and tissue damage | - | [19] |
| Mice (Acute restraint stress) | 5 mg/kg | oral | Prevention of increased immobility time in FST | - | [19] |
| Mice | 0.05 - 5 mg/kg | oral | Antidepressant-like activity in forced swimming and tail suspension tests | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the neuromodulatory effects of this compound.
Oxygen-Glucose Deprivation (OGD) in Brain Slices
This in vitro model of ischemia is widely used to study the neuroprotective effects of various compounds.
-
Slice Preparation: Hippocampal or cortical slices (typically 300-400 µm thick) are prepared from rodent brains using a vibratome.
-
Pre-incubation: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 1 hour.
-
OGD Induction: The aCSF is replaced with a glucose-free aCSF saturated with 95% N2 / 5% CO2. Slices are incubated in this solution for a defined period (e.g., 30-60 minutes). This compound or other test compounds are added to the incubation medium before and/or during OGD.
-
Reoxygenation: The OGD medium is replaced with normal aCSF, and the slices are allowed to recover.
-
Assessment of Cell Viability and Neurotransmitter Release: Cell death can be quantified using methods like propidium iodide staining or measurement of lactate dehydrogenase (LDH) release. Neurotransmitter release (e.g., glutamate) into the medium is measured using techniques like high-performance liquid chromatography (HPLC).[6][7][18]
Glutamate Uptake Assay
This assay measures the ability of astrocytes or brain slices to take up radiolabeled glutamate.
-
Cell/Slice Preparation: Primary astrocyte cultures or brain slices are prepared as described above.
-
Incubation: The cells or slices are incubated in a buffer containing radiolabeled glutamate (e.g., L-[3H]glutamate) in the presence or absence of this compound.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells/slices with ice-cold buffer.
-
Quantification: The amount of radioactivity incorporated into the cells/slices is measured using a scintillation counter. This reflects the rate of glutamate uptake.[6][7]
Western Blotting for Signaling Protein Phosphorylation
This technique is used to assess the activation of intracellular signaling pathways.
-
Protein Extraction: Following experimental treatment (e.g., with this compound), cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The ratio of phosphorylated to total protein is used to determine the level of pathway activation.[11]
Measurement of Extracellular this compound and Guanine Levels
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the levels of purines in biological samples.
-
Sample Collection: A sample of the extracellular medium from cell cultures or microdialysis fluid from in vivo experiments is collected.
-
Sample Preparation: The sample is immediately heat-inactivated to prevent enzymatic degradation of the purines. It is then centrifuged and filtered.
-
HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector. The concentrations of this compound and guanine are determined by comparing their peak areas to those of known standards.[20][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for studying its neuroprotective effects.
Caption: Key signaling pathways activated by this compound leading to neuroprotection.
References
- 1. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]
- 3. Lessons from the physiological role of this compound in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound enhances glutamate uptake in brain cortical slices at normal and excitotoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Enhances Glutamate Uptake in Brain Cortical Slices at Normal and Excitotoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuromodulatory Effects of Guanine-Based Purines in Health and Disease [frontiersin.org]
- 9. Neuroprotective effect of this compound against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Mechanisms of Action: Toward Molecular Targets [frontiersin.org]
- 11. The antidepressant-like effect of this compound involves the modulation of adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. iris.unipa.it [iris.unipa.it]
- 14. Brain expression and 3H-Guanosine binding analysis of novel G protein-coupled receptor for this compound (GPR23/LPA4) [iris.unipa.it]
- 15. Guanine inhibits the growth of human glioma and melanoma cell lines by interacting with GPR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of p2y9/GPR23 as a novel G protein-coupled receptor for lysophosphatidic acid, structurally distant from the Edg family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. phcogrev.com [phcogrev.com]
- 20. Frontiers | Investigating the Role of this compound on Human Neuroblastoma Cell Differentiation and the Underlying Molecular Mechanisms [frontiersin.org]
- 21. Investigating the Role of this compound on Human Neuroblastoma Cell Differentiation and the Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Guanosine: A Comprehensive Technical Guide on its Biochemical Properties, Structure, and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, a fundamental purine nucleoside, is a cornerstone of numerous biochemical processes essential for life. Composed of the purine base guanine linked to a ribose sugar, it serves as a critical building block for nucleic acids and plays a pivotal role in cellular signaling, energy metabolism, and as a precursor to vital molecules such as this compound triphosphate (GTP).[1] This technical guide provides an in-depth exploration of the biochemical properties, structural features, and key signaling pathways of this compound, tailored for researchers, scientists, and professionals in drug development.
Biochemical Properties of this compound
This compound is a white, crystalline powder with a mild saline taste.[2][3] Its quantitative biochemical and physical properties are summarized in the tables below, providing a valuable reference for experimental design and analysis.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₀H₁₃N₅O₅ | [1][4] |
| Molecular Weight | 283.24 g/mol | [5][1][4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 239 °C (decomposes) | [2] |
| Density | 2.15 g/cm³ | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Slightly soluble (0.75 g/L at 25 °C) | [7] |
| Boiling Water | Soluble | [1] |
| Ethanol | Insoluble | [3] |
| Diethyl Ether | Insoluble | [2][3] |
| Benzene | Insoluble | [3] |
| Chloroform | Insoluble | [3] |
| Acetic Acid | Readily soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [5] |
| 0.1 M NaOH | 0.1 g/mL |
Table 3: Acidity and Spectral Properties of this compound
| Property | Value | References |
| pKa₁ (N7-H⁺) | ~2.2 | [6] |
| pKa₂ (N1-H) | ~9.25 | [6] |
| pKa₃ (Ribose hydroxyls) | ~12.3 | [6] |
| UV λmax (pH 7) | 253 nm, 276 nm |
The Structure of this compound
This compound is a ribonucleoside, meaning it is composed of a nitrogenous base (guanine), a five-carbon sugar (ribose), and these two are connected by a β-N₉-glycosidic bond.
-
Guanine: A purine derivative, guanine consists of a fused pyrimidine-imidazole ring system. It is a planar molecule with the chemical formula C₅H₅N₅O.
-
Ribose: A pentose sugar that, in this compound, exists in its furanose (five-membered ring) form.
-
β-N₉-Glycosidic Bond: This covalent bond links the N9 atom of the guanine ring to the C1' atom of the ribose sugar.
Key Signaling Pathways Involving this compound
This compound is a central molecule in several critical signaling pathways. It is the direct precursor to this compound triphosphate (GTP), a key energy currency and signaling molecule, and also plays a significant role in purinergic signaling.
This compound Triphosphate (GTP) Synthesis
This compound can be phosphorylated to form this compound monophosphate (GMP), this compound diphosphate (GDP), and ultimately this compound triphosphate (GTP).[2] GTP is synthesized through both de novo and salvage pathways. The salvage pathway, which is more economical, recycles this compound and guanine to produce GMP.
Caption: Salvage pathway for GTP synthesis from this compound.
Purinergic Signaling and Downstream Effects
Extracellular this compound can act as a signaling molecule in the purinergic system. While it does not have its own dedicated high-affinity receptor, it can modulate the activity of adenosine receptors and activate intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and differentiation.
Caption: this compound-mediated activation of intracellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Sample containing this compound
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the this compound standard to determine its retention time.
-
Inject the sample and identify the this compound peak based on the retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to a standard curve generated from known concentrations of the this compound standard.
-
Caption: General workflow for HPLC analysis of this compound.
Mass Spectrometry (MS)
Objective: To confirm the identity and determine the mass-to-charge ratio of this compound.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the sample in a mixture of water and a volatile organic solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL. Ensure the sample is free of non-volatile salts and buffers.
-
LC-MS Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to elute this compound.
-
Flow Rate: 0.2-0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Scan for a mass range that includes the expected m/z of protonated this compound ([M+H]⁺ = 284.1).
-
-
Analysis:
-
The mass spectrum will show a peak at m/z 284.1 corresponding to the protonated molecular ion of this compound.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragment ions for structural confirmation. The major fragment ion typically corresponds to the protonated guanine base (m/z 152.1).
-
Caption: Workflow for LC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of this compound.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, respectively.
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Assign the chemical shifts of the protons and carbons to the corresponding atoms in the this compound structure based on their multiplicity, integration, and correlation in 2D spectra. Key expected ¹H NMR chemical shifts in DMSO-d₆ include the anomeric proton (H1') around 5.7 ppm and the H8 proton of the guanine base around 7.9 ppm.
-
Caption: General workflow for NMR analysis of this compound.
Conclusion
This compound is a multifaceted molecule with a well-defined structure and a diverse range of biochemical functions. A thorough understanding of its properties and signaling roles is crucial for researchers in various fields, from fundamental biochemistry to drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource to facilitate further investigation into the intricate world of this essential purine nucleoside.
References
- 1. mdpi.com [mdpi.com]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. researchgate.net [researchgate.net]
- 4. A LC-MS/MS Method for Quantifying Adenosine, this compound and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A LC-MS/MS method for quantifying adenosine, this compound and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The difference between guanosine and deoxyguanosine
An In-depth Technical Guide on the Core Differences Between Guanosine and Deoxythis compound
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound and deoxythis compound are purine nucleosides fundamental to the structure and function of nucleic acids. While structurally similar, the presence or absence of a single hydroxyl group on the pentose sugar moiety dictates their distinct biological roles, physicochemical properties, and applications in research and medicine. This compound is a core component of ribonucleic acid (RNA) and is integral to processes such as protein synthesis and signal transduction. Deoxythis compound is the corresponding building block for deoxyribonucleic acid (DNA), the primary carrier of genetic information. This guide provides a detailed technical comparison of their structure, properties, biological significance, and the experimental methodologies used for their analysis and synthesis, offering a comprehensive resource for professionals in the life sciences.
The Core Structural Difference: A Tale of Two Sugars
Both this compound and deoxythis compound consist of the purine base, guanine, attached to a five-carbon sugar via a β-N9-glycosidic bond.[1] The critical distinction lies in the sugar itself.
-
This compound contains a ribose sugar, which is characterized by the presence of a hydroxyl (-OH) group on the 2' (two-prime) carbon of the sugar ring.[1][2]
-
Deoxythis compound incorporates a deoxyribose sugar, where the 2'-hydroxyl group is absent and replaced by a hydrogen (-H) atom.[2][3]
This seemingly minor structural alteration has profound consequences. The 2'-hydroxyl group in this compound makes RNA more susceptible to hydrolysis and gives it greater catalytic potential (e.g., in ribozymes). Conversely, the absence of this reactive group in deoxythis compound contributes to the greater chemical stability of DNA, a crucial feature for a molecule that stores long-term genetic information.[2]
Physicochemical Properties
The difference in the sugar moiety directly impacts the molecular weight and other physical properties of these nucleosides. The key quantitative differences are summarized below.
| Property | This compound | Deoxythis compound |
| Chemical Formula | C₁₀H₁₃N₅O₅[1] | C₁₀H₁₃N₅O₄[3][4] |
| Molar Mass | 283.24 g/mol [1] | 267.24 g/mol [3][5] |
| Melting Point | ~239 °C (decomposes)[6] | ~300 °C[5] |
| Appearance | White, crystalline powder[1] | Solid[5] |
| Solubility in Water | Slightly soluble (0.7 g/L at 18°C)[1][6] | Data not readily available, but generally low. |
| LogP (Octanol/Water) | -1.90[6] | -1.30[5] |
Biological Roles and Significance
The distinct structures of this compound and deoxythis compound destine them for different, though interconnected, roles in the central dogma of molecular biology.
This compound: As a fundamental component of RNA, this compound and its phosphorylated forms (GMP, GDP, GTP) are central to numerous cellular activities:
-
RNA Synthesis: this compound triphosphate (GTP) is one of the four essential building blocks for the synthesis of RNA during transcription.[7][8]
-
Protein Synthesis: GTP provides the energy for the initiation and elongation stages of translation at the ribosome.[8]
-
Signal Transduction: Cyclic this compound monophosphate (cGMP), derived from GTP, acts as a crucial second messenger in many signaling pathways.[1] G-proteins, which bind GTP and GDP, are molecular switches that regulate a vast array of cellular processes.[8]
-
RNA Splicing: this compound is required for the self-splicing of certain introns from mRNA transcripts.[1]
-
Neuroprotection: Emerging research indicates that this compound itself has neuroprotective properties, helping to mitigate excitotoxicity, oxidative stress, and neuroinflammation.[9]
Deoxythis compound: Deoxythis compound's role is primarily centered on DNA and the preservation of genetic integrity:
-
DNA Synthesis: Deoxythis compound triphosphate (dGTP) is a direct precursor incorporated by DNA polymerases during DNA replication, a process essential for cell division and heredity.[10]
-
Genomic Stability: The stability of deoxythis compound within the DNA double helix is critical for the faithful storage of genetic information.[2] However, imbalances in the cellular pool of dGTP and other deoxyribonucleotides can lead to increased mutation rates and genomic instability, which is associated with diseases like cancer.[11]
-
Biomarker of Damage: Deoxythis compound is particularly susceptible to oxidative damage. Its oxidized form, 8-oxo-2'-deoxythis compound (8-oxo-dG), is a widely used and reliable biomarker for measuring oxidative stress and DNA damage in clinical and research settings.[12]
Relevance in Research and Drug Development
The unique properties of these nucleosides make them and their derivatives valuable targets and tools in medicine.
-
Anticancer & Antiviral Agents: Many therapeutic drugs are nucleoside analogs designed to disrupt DNA synthesis. Deoxythis compound analogs, such as Nelarabine, are used in chemotherapy.[13] By mimicking deoxythis compound, these drugs get incorporated into the DNA of rapidly dividing cancer cells or viruses, leading to the termination of DNA replication and cell death.[13][14]
-
Riboswitch Targeting: Riboswitches are non-coding RNA domains that regulate gene expression. The 2'-deoxythis compound riboswitch, found in some bacteria, is a novel target for the development of new antibiotics.[15]
-
Tissue Engineering: this compound's ability to self-assemble into supramolecular hydrogels makes it a promising biomaterial for applications in drug delivery and tissue engineering.[16]
-
Diagnostics: The quantification of 8-oxo-deoxythis compound is a critical diagnostic tool for assessing the role of oxidative stress in a wide range of pathologies, including cancer and neurodegenerative diseases.[12]
Experimental Protocols
Differentiating and utilizing this compound and deoxythis compound in a laboratory setting requires specific and robust methodologies.
Protocol 1: Analysis and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for separating and quantifying nucleosides from biological samples.[17] The protocol is particularly useful for measuring levels of 8-oxo-deoxythis compound to assess DNA damage.[18]
Methodology:
-
DNA/RNA Extraction: Isolate nucleic acids from the biological sample (e.g., tissue, cells, urine) using a standard chaotropic NaI or other validated method.[18]
-
Enzymatic Hydrolysis: Digest the purified DNA/RNA sample to break it down into its constituent nucleosides. This is typically a two-step process:
-
Chromatographic Separation:
-
Inject the hydrolyzed sample into an HPLC system equipped with a C18 reversed-phase column.[19]
-
Use an isocratic or gradient mobile phase, commonly a mixture of an aqueous buffer (e.g., ammonium acetate or phosphoric acid) and an organic solvent like acetonitrile, to separate the nucleosides based on their polarity.[17][19]
-
-
Detection and Quantification:
-
As the separated nucleosides elute from the column, they are detected using a UV detector, typically set to a wavelength of 260 nm.[17]
-
For higher sensitivity and specificity, especially for damage markers like 8-oxo-dG, detection is performed using an electrochemical (EC) detector or a mass spectrometer (LC-MS).[18][19][20]
-
Quantify the amount of each nucleoside by comparing the peak area from the sample to a standard curve generated from known concentrations of pure this compound and deoxythis compound.
-
Protocol 2: Synthesis of a Protected Deoxythis compound Phosphoramidite
Phosphoramidites are key building blocks for the chemical synthesis of DNA oligonucleotides. The following is a summarized protocol for preparing a deoxythis compound derivative for this purpose, based on established methods.[21]
Methodology:
-
Transient Protection: Treat 2'-deoxythis compound with trimethylsilyl imidazole to protect the hydroxyl groups. This makes the molecule soluble in organic solvents and prevents unwanted side reactions.[21]
-
Introduction of O6 Protection: React the silylated deoxythis compound with an alcohol (e.g., trimethylsilylethanol) in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine. This step introduces an acid-labile protecting group at the O6 position of the guanine base.[21]
-
N2 Protection: The N2 exocyclic amine is protected, often with a group like isobutyryl or dimethylformamidine, to prevent branching during oligonucleotide synthesis.
-
5'-Hydroxyl Protection: React the molecule with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. This adds the bulky, acid-labile DMT group to the 5'-hydroxyl, allowing for controlled, stepwise addition of nucleotides during synthesis.
-
Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) in the presence of a mild base. This creates the reactive phosphoramidite moiety at the 3' position.
-
Purification: Purify the final phosphoramidite product using column chromatography to ensure high purity for use in automated DNA synthesizers.
Note: This is a representative summary. Each step requires precise control of stoichiometry, temperature, and reaction time, followed by appropriate workup and purification procedures as detailed in the cited literature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Structure of Nucleic Acids [vivo.colostate.edu]
- 3. Deoxythis compound - Wikipedia [en.wikipedia.org]
- 4. Deoxythis compound | SIELC Technologies [sielc.com]
- 5. Deoxythis compound | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. britannica.com [britannica.com]
- 8. This compound triphosphate - Wikipedia [en.wikipedia.org]
- 9. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 2’-Deoxy this compound nucleotides alter the biochemical properties of Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. innospk.com [innospk.com]
- 15. Structural and dynamic properties of this compound-analog binding to 2'-deoxythis compound-II riboswitch: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Method for Analysis of Deoxythis compound, Guanine and this compound on BIST B+ | SIELC Technologies [sielc.com]
- 18. pnas.org [pnas.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Measurement of 8-hydroxy-2′-deoxythis compound in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of this compound and Deoxythis compound Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
Guanosine's Allosteric Modulation of Adenosine Receptors: A Technical Guide for Researchers
An In-depth Examination of the Molecular Interactions, Signaling Pathways, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of guanosine's interaction with adenosine receptors, with a particular focus on its allosteric modulation of the A1 and A2A receptor subtypes. The intricate relationship between this compound and the adenosinergic system presents a promising avenue for novel therapeutic strategies. This document consolidates key findings on the biochemical interactions, functional consequences, and downstream signaling pathways, while also providing detailed experimental protocols for researchers seeking to investigate this phenomenon.
Core Interaction: An Allosteric Modulation Dependent on A1R-A2AR Heteromerization
This compound's influence on the adenosinergic system is not that of a classical orthosteric ligand. Instead, a growing body of evidence indicates that this compound acts as an allosteric modulator, primarily targeting the adenosine A2A receptor (A2AR) in the context of A1 receptor (A1R) co-expression. This suggests that the functional unit for this compound's activity is the A1R-A2AR heteromer.
Current research indicates that this compound does not directly bind to the orthosteric binding site of the A2AR.[1] Rather, its effects are contingent upon the presence of the A1R, pointing towards a sophisticated mechanism of action mediated by receptor-receptor interactions within the heteromeric complex.[1][2][3]
Quantitative Analysis of this compound's Modulatory Effects
While comprehensive binding affinity (Ki) and functional potency (EC50/IC50) values for this compound at adenosine receptors are still under investigation, key studies have provided quantitative insights into its modulatory role. These findings are summarized in the table below.
| Parameter | Receptor/System | Condition | Quantitative Value | Reference |
| Antagonist Binding | Human A2A Receptor | Co-expressed with A1R in HEK-293 cells | 19 ± 4% reduction in MRS7396 (A2AR antagonist) binding with 100 µM this compound | [4] |
| Functional Response (cAMP) | Human A1R-A2AR Heteromer | Expressed in HEK-293 cells | 19 ± 3% reduction in CGS21680 (A2AR agonist)-mediated cAMP accumulation with 100 µM this compound | [4] |
| [3H]this compound Displacement | Rat Hippocampal Membranes | Competition with Adenosinergic Ligands (500 µM) | Adenosine: 68.6% displacementCPA (A1R agonist): 56.9% displacementCGS21680 (A2AR agonist): 11% displacement | [5] |
Signaling Pathways Modulated by this compound
This compound's interaction with the A1R-A2AR heteromer leads to the modulation of downstream signaling cascades, primarily affecting the canonical pathways associated with these receptors. The A2AR is typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, the A1R is coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
This compound, by acting as a negative allosteric modulator of the A2AR within the heteromer, can attenuate the A2AR-mediated cAMP signaling.[4] This modulation can have significant physiological consequences, as the A1R-A2AR heteromer is a key regulator of neurotransmitter release and neuronal excitability.
Furthermore, adenosine receptors are known to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6] While direct studies on this compound's effect on this pathway in the context of A1R-A2AR heteromers are emerging, it is plausible that by modulating the primary G protein signaling, this compound indirectly influences MAPK/ERK activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with adenosine receptors.
Cell Culture and Transfection for A1R-A2AR Heteromer Expression
Objective: To generate a cellular model for studying the interaction of this compound with the A1R-A2AR heteromer.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Expression plasmids for human A1R and human A2AR (e.g., pcDNA3.1 vector)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
Protocol:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
One day prior to transfection, seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes. For each well, dilute the A1R and A2AR expression plasmids in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent solutions and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the DNA-lipid complexes dropwise to the cells.
-
Incubate the cells for 4-6 hours at 37°C, then replace the medium with fresh, complete DMEM.
-
Allow the cells to express the receptors for 48 hours before performing subsequent assays.
NanoBRET-based Ligand Binding Assay
Objective: To quantitatively assess the effect of this compound on ligand binding to the A2A receptor in the presence of the A1 receptor.[4]
Materials:
-
HEK-293 cells co-expressing NanoLuc-tagged A2AR (A2AR-Nluc) and untagged A1R
-
NanoBRET™ Nano-Glo® Substrate
-
Fluorescently labeled A2AR antagonist (e.g., MRS7396)
-
This compound
-
Assay buffer (e.g., HBSS)
-
White, opaque 96-well microplates
Protocol:
-
Seed the transfected cells in white, opaque 96-well plates.
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare a solution of the fluorescent antagonist in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer containing the fluorescent antagonist.
-
Add the this compound/antagonist solutions to the cells and incubate at 37°C for 1 hour.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two emission filters to detect both the donor (Nluc) and acceptor (fluorescent antagonist) signals.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Determine the percent inhibition of antagonist binding by this compound.
cAMP Accumulation Assay
Objective: To measure the functional consequence of this compound's interaction with the A1R-A2AR heteromer on A2AR-mediated signaling.[4][7]
Materials:
-
HEK-293 cells co-expressing A1R and A2AR
-
A2AR agonist (e.g., CGS21680)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor)
-
Assay buffer
Protocol:
-
Seed the transfected cells in a suitable microplate for the chosen cAMP assay kit.
-
On the day of the assay, pre-incubate the cells with the phosphodiesterase inhibitor in assay buffer for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in assay buffer containing the phosphodiesterase inhibitor.
-
Add the this compound solutions to the cells and incubate for 15 minutes.
-
Add the A2AR agonist at a fixed concentration (e.g., its EC80) to the wells.
-
Incubate for a further 30 minutes at 37°C.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the specific assay kit.
-
Calculate the percent inhibition of agonist-stimulated cAMP production by this compound.
MAPK/ERK Phosphorylation Assay (Western Blot)
Objective: To determine if this compound modulates adenosine receptor-mediated activation of the MAPK/ERK pathway.[6][8][9]
Materials:
-
HEK-293 cells co-expressing A1R and A2AR
-
Adenosine receptor agonist (e.g., NECA)
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed the transfected cells in 6-well plates.
-
Once confluent, serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound for 30 minutes.
-
Stimulate the cells with the adenosine receptor agonist for 5-10 minutes.
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the effect of this compound on agonist-induced ERK phosphorylation.
Experimental Workflow and Logical Relationships
The investigation of this compound's interaction with adenosine receptors follows a logical progression from establishing a cellular model to characterizing the binding and functional consequences, and finally to elucidating the downstream signaling pathways.
Conclusion and Future Directions
The evidence strongly suggests that this compound acts as a negative allosteric modulator of the adenosine A2A receptor, with its effects being dependent on the presence of the A1 receptor, likely within an A1R-A2AR heteromeric complex. This nuanced interaction opens up exciting possibilities for the development of novel therapeutics that can fine-tune the adenosinergic system with greater specificity than traditional orthosteric ligands.
Future research should focus on:
-
Determining the precise binding site of this compound on the A1R-A2AR heteromer.
-
Conducting comprehensive dose-response studies to establish robust Ki, IC50, and EC50 values for this compound's modulatory effects.
-
Elucidating the full spectrum of downstream signaling pathways affected by this compound's modulation of the A1R-A2AR heteromer.
-
Investigating the in vivo physiological and pathological relevance of this interaction.
By addressing these questions, the scientific community can further unravel the complexities of this compound's role in purinergic signaling and unlock its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Adenosine A1-A2A receptor-receptor interaction: contribution to this compound-mediated effects [diposit.ub.edu]
- 4. Adenosine A1-A2A Receptor-Receptor Interaction: Contribution to this compound-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Techniques for Quantifying Guanosine in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, a purine nucleoside, is a fundamental building block for nucleic acids and plays a pivotal role in various cellular processes, including signal transduction, energy metabolism, and cellular regulation.[1][2][3] The quantification of extracellular this compound in cell culture media is crucial for understanding cellular physiology, studying the effects of drugs, and monitoring cell health. This document provides a detailed overview of common techniques for this compound quantification, complete with comparative data, experimental protocols, and visual workflows to guide researchers in selecting the most appropriate method for their needs.
Comparative Analysis of this compound Quantification Techniques
The choice of a suitable method for this compound quantification depends on factors such as sensitivity, selectivity, throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the most widely used techniques.
| Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Typically in the low micromolar (µM) range. | Broad, often spanning several orders of magnitude. | Robust, reproducible, and widely available instrumentation. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity, often reaching picomolar (pM) to nanomolar (nM) levels.[4][5] | Wide dynamic range.[4][5] | High sensitivity and specificity, allowing for accurate quantification in complex matrices.[5] | Requires expensive instrumentation and specialized expertise. Ion suppression effects can be a challenge.[5] |
| Enzymatic Assays | Sensitivity can vary, with some kits detecting in the low micromolar (µM) range.[1] | Typically narrower than chromatographic methods. | High specificity due to enzyme-substrate interactions, often suitable for high-throughput screening.[6] | Can be susceptible to interference from compounds in the sample matrix that affect enzyme activity. |
| Electrochemical Biosensors | Can achieve high sensitivity, with reported detection limits in the nanomolar (nM) to micromolar (µM) range.[7][8] | Linear range can be variable depending on the sensor design.[7][8] | High sensitivity, potential for miniaturization and real-time monitoring.[7] | Sensor fabrication can be complex, and stability and reproducibility may be concerns. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a general method for the quantification of this compound in cell culture media using reversed-phase HPLC with UV detection.
a. Sample Preparation
-
Collect cell culture supernatant.
-
Centrifuge at 10,000 x g for 5 minutes to remove cells and debris.
-
To precipitate proteins, add a final concentration of 10% trichloroacetic acid (TCA) or perchloric acid to the supernatant.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.
b. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 0.1 M potassium phosphate, pH 5.5) and a small percentage of an organic solvent like methanol or acetonitrile. A common mobile phase could be 95:5 (v/v) 0.1 M potassium phosphate buffer:methanol.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
c. Quantification
-
Prepare a series of standard solutions of this compound of known concentrations in the cell culture medium.
-
Generate a standard curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the highly sensitive and specific quantification of this compound using LC-MS/MS.
a. Sample Preparation
-
Follow the same sample preparation steps as for HPLC analysis (Section 1a) to remove cells and precipitate proteins.
-
Solid-phase extraction (SPE) may be employed for further sample cleanup and concentration if necessary.
b. LC-MS/MS Conditions
-
LC Column: A C18 or a specialized column for polar compounds is typically used.[5]
-
Mobile Phase: A gradient elution is often used, starting with a high aqueous phase (e.g., water with 0.1% formic acid) and ramping up the organic phase (e.g., acetonitrile with 0.1% formic acid).[5]
-
Flow Rate: Typically in the range of 200-400 µL/min.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound should be optimized. The precursor ion for this compound is [M+H]+ at m/z 284.1, and a common product ion is m/z 152.1 (corresponding to the guanine base).
-
Internal Standard: Use of a stable isotope-labeled internal standard (e.g., ¹³C₅-guanosine) is highly recommended for accurate quantification.
c. Quantification
-
Prepare a calibration curve using known concentrations of this compound standards spiked with a fixed concentration of the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve.
-
The concentration of this compound in the samples is calculated from this curve.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Enzymatic Assay
This protocol describes a general enzymatic assay for the fluorometric detection of this compound. Commercially available kits are often used for this purpose.[1]
a. Principle
The assay is based on a series of enzymatic reactions. This compound is first converted to guanine by purine nucleoside phosphorylase (PNP). Guanine is then converted to xanthine by guanine deaminase. Xanthine is subsequently oxidized by xanthine oxidase to produce uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric probe in the presence of horseradish peroxidase (HRP).[1] The fluorescence intensity is directly proportional to the amount of this compound in the sample.
b. Procedure (based on a typical kit)
-
Sample Preparation: Centrifuge cell culture supernatant at 10,000 x g for 5 minutes to remove particulates. The supernatant can often be used directly.
-
Standard Curve Preparation: Prepare a series of this compound standards in the appropriate buffer as provided by the kit.
-
Assay Reaction:
-
Add standards and samples to a 96-well black microplate.
-
For each sample, prepare two wells: one with the complete reaction mix (including PNP) and one with a control mix (without PNP) to measure background fluorescence.
-
Add the reaction mix to the appropriate wells.
-
Incubate the plate, protected from light, for a specified time (e.g., 30-60 minutes) at room temperature.
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
Calculation:
-
Subtract the background fluorescence (from the wells without PNP) from the sample readings.
-
Determine the this compound concentration in the samples by comparing the net fluorescence values to the standard curve.
-
Signaling Pathway for Enzymatic this compound Assay
Caption: Enzymatic cascade for this compound detection.
Conclusion
The quantification of this compound in cell culture media provides valuable insights into cellular metabolism and signaling. The choice of analytical technique should be carefully considered based on the specific research question, required sensitivity, and available resources. HPLC-UV offers a robust and accessible method for routine analysis, while LC-MS/MS provides the highest sensitivity and specificity for demanding applications. Enzymatic assays are well-suited for high-throughput screening, and electrochemical biosensors present exciting possibilities for real-time monitoring. By following the detailed protocols and workflows presented in these application notes, researchers can confidently and accurately measure this compound concentrations in their cell culture experiments.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. HPLC Method for Analysis of Deoxythis compound, Guanine and this compound on BIST B+ | SIELC Technologies [sielc.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. A LC-MS/MS Method for Quantifying Adenosine, this compound and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method for quantifying adenosine, this compound and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Enzymatic Assay for this compound 3′:5′-Cyclic Monophosphate and Its Application to the Ductus Deferens of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Guanosine in In-Vitro Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, an endogenous purine nucleoside, has emerged as a promising neuroprotective agent in a variety of experimental models of neurodegenerative diseases.[1][2][3] It is released in the brain under physiological conditions and its levels increase during pathological events, where it appears to counteract neuroinflammation, oxidative stress, and excitotoxicity.[4][5] These application notes provide a comprehensive overview of the use of this compound in in-vitro models of neurodegeneration, detailing its mechanisms of action, experimental protocols, and expected outcomes. This compound's neuroprotective effects are attributed to its ability to modulate critical cellular processes including glutamate transport, mitochondrial function, and the activation of pro-survival signaling pathways, making it a molecule of significant interest for the development of novel therapeutic strategies.[3][6]
Mechanisms of Neuroprotection by this compound
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by:
-
Counteracting Glutamate Excitotoxicity: this compound enhances the uptake of glutamate by astrocytes, thereby reducing the excessive synaptic glutamate levels that lead to neuronal death.[6][7][8][9][10] This is a crucial mechanism in conditions like ischemia where excitotoxicity plays a major role.[3]
-
Reducing Oxidative Stress: this compound has been shown to decrease the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.[1][5][11] It can also enhance the activity of antioxidant enzymes.[9]
-
Preserving Mitochondrial Function: this compound helps maintain the mitochondrial membrane potential (ΔΨm), a critical factor for cellular energy production and viability, and prevents its disruption in response to neurotoxic insults.[1][4][11]
-
Activating Pro-Survival Signaling Pathways: The neuroprotective effects of this compound are mediated by the activation of key intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][3]
In-Vitro Models of Neurodegeneration for Studying this compound
Several in-vitro models are commonly employed to investigate the neuroprotective properties of this compound. These models mimic various aspects of neurodegenerative pathologies:
-
Oxygen-Glucose Deprivation (OGD): This model simulates the ischemic conditions of a stroke by depriving cultured cells or brain slices of oxygen and glucose.[1][7][8][10]
-
6-Hydroxydopamine (6-OHDA) Induced Toxicity: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, making it a widely used model for Parkinson's disease.[2]
-
Amyloid-Beta (Aβ) Peptide-Induced Toxicity: The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. In-vitro models using synthetic Aβ peptides are used to study its neurotoxic effects.[12]
-
Glutamate-Induced Excitotoxicity: Direct exposure of neuronal cultures to high concentrations of glutamate induces excitotoxic cell death, a common pathway in many neurodegenerative disorders.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in-vitro models of neurodegeneration.
| In-Vitro Model | Cell Type | This compound Concentration | Outcome Measure | Result | Reference |
| Glucose Deprivation | C6 Astroglial Cells | Not Specified | Cell Viability (MTT) | Protection against a 20% decrease in viability | [13] |
| Glucose Deprivation | C6 Astroglial Cells | Not Specified | Membrane Integrity (PI) | Protection against a 13% increase in PI uptake | [13] |
| 6-OHDA | SH-SY5Y Cells | 300 µM | Cell Survival | Promotion of cell survival | [2] |
| Oxygen-Glucose Deprivation | Hippocampal Slices | 100 µM | ROS Production | Prevention of increase | [1][4][11] |
| Oxygen-Glucose Deprivation | Hippocampal Slices | 100 µM | Mitochondrial Membrane Potential | Prevention of loss | [1][4][11] |
| Oxygen-Glucose Deprivation | Cortical Slices | 1-100 µM | Glutamate Uptake | 38-70% increase | [7][8] |
| High Glutamate | Hippocampal Slices | 100 µM | Glutamate Uptake | 45% increase | [9] |
| Physiological Conditions | Cortical Slices | 1-100 µM | Glutamate Uptake | Up to 100% increase | [7][8] |
| Physiological Conditions | Primary Astrocytes | EC50 = 2.47 µM | Glutamate Uptake | 63% enhancement | [6] |
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices
This protocol is designed to induce ischemic-like conditions in ex-vivo brain tissue.
Materials:
-
Adult rat or mouse brain
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)
-
OGD aCSF (aCSF without glucose, bubbled with 95% N2 / 5% CO2)
-
This compound stock solution
-
Tissue chopper or vibratome
-
Incubation chamber
Procedure:
-
Prepare 300-400 µm thick hippocampal slices from the brain of a euthanized animal using a tissue chopper or vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer slices to the incubation chamber and perfuse with oxygenated aCSF.
-
To induce OGD, switch the perfusion to OGD aCSF for a specified duration (e.g., 15-30 minutes).
-
Following OGD, reperfuse the slices with oxygenated aCSF.
-
For this compound treatment, add the desired concentration of this compound to the reperfusion aCSF.
-
Collect slices at different time points for downstream analysis (e.g., cell viability, ROS measurement).
6-Hydroxydopamine (6-OHDA) Toxicity in SH-SY5Y Cells
This protocol models the dopaminergic neurodegeneration seen in Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
6-OHDA hydrochloride
-
This compound stock solution
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a fresh solution of 6-OHDA in culture medium. A typical concentration range is 50-200 µM.
-
For this compound treatment, pre-incubate the cells with the desired concentration of this compound (e.g., 300 µM) for a specified time (e.g., 1-24 hours) before adding 6-OHDA.
-
Remove the old medium and add the 6-OHDA-containing medium (with or without this compound) to the cells.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using an MTT assay or other relevant assays.
Amyloid-Beta (Aβ) Peptide-Induced Toxicity in SH-SY5Y Cells
This protocol is used to model the neurotoxicity associated with Alzheimer's disease.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
Aβ (1-42) or Aβ (25-35) peptide
-
Sterile water or DMSO for peptide reconstitution
-
This compound stock solution
-
96-well plates
Procedure:
-
Prepare oligomeric or fibrillar forms of Aβ peptide according to established protocols. This often involves dissolving the peptide in sterile water or DMSO and aging it for a period of time.
-
Seed SH-SY5Y cells in 96-well plates as described in the 6-OHDA protocol.
-
Treat the cells with the prepared Aβ peptide at a typical concentration range of 5-25 µM.
-
For this compound treatment, co-incubate the cells with the desired concentration of this compound (e.g., 75 µM) and Aβ peptide.
-
Incubate for 24-72 hours.
-
Measure cell viability and other parameters like apoptosis or ROS production.
Key Experimental Assays
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
Procedure:
-
After treatment, wash the cells with a serum-free medium or PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Mitochondrial Membrane Potential (ΔΨm) Assay
The JC-1 dye is a ratiometric dye used to measure mitochondrial membrane potential.
Procedure:
-
Following treatment, incubate the cells with JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence of both JC-1 monomers (green, ~530 nm emission) and J-aggregates (red, ~590 nm emission) using a fluorescence plate reader or microscope.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Glutamate Uptake Assay
This assay measures the uptake of radiolabeled glutamate into cells.
Procedure:
-
After treatment, wash the cells with a suitable buffer (e.g., Krebs-Ringer).
-
Incubate the cells with a solution containing [3H]-glutamate for a specific time (e.g., 10-30 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the protein content of the cell lysate.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Procedure:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Caption: Signaling pathways activated by this compound leading to neuroprotection.
Caption: General experimental workflow for studying this compound's neuroprotective effects.
References
- 1. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective activity of this compound in an in vitro model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of this compound in Ischemic Stroke—Small Steps towards Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of glutamate uptake by this compound in primary astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances glutamate uptake in brain cortical slices at normal and excitotoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Enhances Glutamate Uptake in Brain Cortical Slices at Normal and Excitotoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances glutamate uptake and oxidation, preventing oxidative stress in mouse hippocampal slices submitted to high glutamate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Prevents Spatial Memory Impairment and Hippocampal Damage Following Amyloid-β1–42 Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gliopreventive effects of this compound against glucose deprivation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Administering Guanosine in Animal Studies: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the administration of guanosine in animal studies. This compound, a purine nucleoside, has demonstrated significant neuroprotective and therapeutic potential in various preclinical models of neurological disorders.
Extracellular this compound plays a crucial role as a signaling molecule in the central nervous system (CNS), offering neuroprotective effects in conditions such as ischemic stroke, Parkinson's disease, Alzheimer's disease, and epilepsy.[1][2] Its therapeutic effects are often attributed to its ability to counteract glutamate excitotoxicity, reduce oxidative stress and neuroinflammation, and modulate mitochondrial function.[3][4][5] This document synthesizes findings from multiple studies to provide standardized protocols for oral, intraperitoneal, and intravenous administration of this compound in rodent models, facilitating reproducible and effective experimental design.
Data Presentation: Quantitative Overview of this compound Administration
The following tables summarize key quantitative data from various studies, offering a comparative overview of dosages, administration routes, and pharmacokinetic parameters.
Table 1: this compound Dosage and Administration Routes in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Mice | Oral (p.o.) | 0.05 - 5 mg/kg | Antidepressant-like activity | [6] |
| Rats and Mice | Oral (p.o.) | 2.0 and 7.5 mg/kg | Inhibitory avoidance performance | [7] |
| Mice | Oral (p.o.) | 0.5 mg/ml in drinking water (chronic) | Anticonvulsant, amnesic, anxiolytic effects | [8][9] |
| Rats | Intraperitoneal (i.p.) | 7.5 mg/kg | Neuroprotection in hepatic encephalopathy | [6][10] |
| Rats | Intraperitoneal (i.p.) | 8 mg/kg | Metabolism and distribution | [6][11] |
| Mice | Intraperitoneal (i.p.) | up to 240 mg/kg | Antinociceptive effects | [12] |
| Rats | Intraperitoneal (i.p.) | 2, 4, 8, or 16 mg/kg | Distribution and metabolic profiles | [13][14] |
| Rats | Intravenous (i.v.) | 1 or 5 mg/kg | Pharmacokinetics | [15][16] |
| Rats | Intranasal (i.n.) | Not specified | Neuroprotection in ischemic stroke | [17] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Mean Plasma Half-life (t½) | Bioavailability | Key Findings | Reference |
| Intravenous (i.v.) | 1 mg/kg | α-phase: 0.091 h, β-phase: 6.86 h | - | Linear pharmacokinetics. | [15] |
| Intravenous (i.v.) | 5 mg/kg | α-phase: 0.09 h, β-phase: 7.51 h | - | Linear pharmacokinetics. | |
| Intramuscular (i.m.) | 3 mg/kg | Not specified | 84% | Rapidly cleared from blood and transferred to tissues. | |
| Intramuscular (i.m.) | 15 mg/kg | Not specified | 88% | Primarily excreted in urine. | [16] |
| Intraperitoneal (i.p.) | 8 mg/kg | Not specified | - | Peak concentration in most tissues at ~15 min; CNS at ~30 min. | [11][18] |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the administration of this compound via different routes are provided below. These protocols are based on established procedures from peer-reviewed studies.
Protocol 1: Oral Administration (Gavage)
This protocol is adapted from studies investigating the behavioral effects of acute this compound administration.[7]
Objective: To administer a precise dose of this compound orally to rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, 0.1 mM NaOH)
-
Animal gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. For example, to achieve a dose of 7.5 mg/kg for a 25g mouse, prepare a solution of 1.875 mg/ml and administer 0.1 ml.
-
Animal Handling: Gently restrain the animal to minimize stress.
-
Gavage:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus.
-
Attach the gavage needle to the syringe containing the this compound solution.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the predetermined length.
-
Slowly administer the solution.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 2: Intraperitoneal (i.p.) Injection
This protocol is based on numerous studies evaluating the neuroprotective effects of this compound.[6][10][13]
Objective: To administer this compound systemically via the peritoneal cavity.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered if necessary.
-
Animal Handling: Restrain the animal by securing the head and neck. Turn the animal so that the abdomen is facing upwards and tilted slightly downwards.
-
Injection:
-
Identify the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution slowly.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse effects.
Protocol 3: Intravenous (i.v.) Injection
This protocol is for studies requiring rapid systemic delivery and pharmacokinetic analysis, typically via the tail vein.[15][16]
Objective: To administer this compound directly into the bloodstream for rapid distribution.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in the appropriate vehicle.
-
Animal Preparation:
-
Place the animal in a restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
-
Injection:
-
Position the needle parallel to the vein and insert it bevel up.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
-
Post-Administration: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Monitor the animal for any adverse reactions.
Visualization of Pathways and Workflows
Signaling Pathways
This compound's neuroprotective effects are mediated through multiple signaling pathways. It modulates glutamatergic neurotransmission, enhances antioxidant defenses, and reduces neuroinflammation.[2][19]
Caption: this compound signaling pathways leading to neuroprotection.
Experimental Workflow
A typical experimental workflow for evaluating the neuroprotective effects of this compound in an animal model of focal ischemia is outlined below.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. phcogrev.com [phcogrev.com]
- 2. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Guanine-Based Purinergic System: The Tale of An Orphan Neuromodulation [frontiersin.org]
- 6. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of this compound impairs inhibitory avoidance performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of chronic administered this compound on behavioral parameters and brain glutamate uptake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and distribution of this compound given intraperitoneally: implications for spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms involved in the antinociception induced by systemic administration of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue distribution and metabolism of this compound in rats following intraperitoneal injection [aber.apacsci.com]
- 14. Tissue distribution and metabolism of this compound in rats following intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound in rats following intravenous or intramuscular administration of a 1:1 mixture of this compound and acriflavine, a potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of intranasal this compound administration on brain function in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | this compound Mechanisms of Action: Toward Molecular Targets [frontiersin.org]
Application Notes and Protocols for Studying Purinergic Signaling with Guanosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine-based purines, including this compound, this compound 5'-triphosphate (GTP), this compound 5'-diphosphate (GDP), and this compound 5'-monophosphate (GMP), have emerged as significant extracellular signaling molecules in the central nervous system (CNS) and other tissues.[1] While historically viewed as intracellular molecules, their roles in modulating purinergic signaling are becoming increasingly recognized. These molecules, however, are often referred to as "orphan" neuromodulators because specific, dedicated cell surface receptors have not yet been definitively identified.[1]
Current research points to a complex interplay between this compound-based purines and the well-established adenosine receptors, particularly the A1 and A2A subtypes. Evidence suggests that some of the physiological effects of this compound are mediated through these adenosine receptors, potentially via the formation of receptor heteromers.[2][3] Furthermore, the existence of distinct binding sites for guanine-based purines is also an active area of investigation.
These application notes provide an overview of the use of this compound and its analogs as pharmacological tools to dissect the intricacies of purinergic signaling. Detailed protocols for key experimental techniques are provided to enable researchers to investigate the interactions of these analogs with purinergic receptors and elucidate their downstream signaling pathways.
Data Presentation: Quantitative Analysis of this compound Analog Interactions with Purinergic Receptors
The following tables summarize the available quantitative data on the binding affinities (Ki) and potencies (EC50/IC50) of various this compound analogs and related compounds at different purinergic receptor subtypes. This information is crucial for selecting the appropriate analog and concentration for in vitro and in vivo studies.
Table 1: Binding Affinities (Ki) of Selected Analogs at Adenosine Receptors
| Compound | Receptor Subtype | Ki (nM) | Species | Notes |
| N6-(3-phenylpropyl)adenosine | A3 | 7.5 | Human | High affinity at A3 receptor.[2] |
| 2-Chloro-N6-(3-phenylpropyl)adenosine | A3 | 6.4 | Human | High affinity at A3 receptor.[2] |
| 5′-N-Ethylcarboxamido-N6-(3-phenylpropyl)adenosine | A3 | 4.5 | Human | High affinity at A3 receptor.[2] |
Table 2: Potency (IC50) of Pyrazolo[3,4-d]pyrimidine Analogs of 1-Methylisothis compound at Adenosine Receptors
| Compound | Receptor Subtype | IC50 (µM) | Species | Notes |
| 4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | A1 | 6.4 | Rat | Most potent compound in the series for A1.[4] |
| 4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | A2A | 19.2 | Rat | Less potent at A2A compared to A1.[4] |
Table 3: Potency (EC50) of P2Y Receptor Agonists
| Agonist | Receptor Subtype | EC50 (nM) | Species | Notes |
| MRS2365 ((N)-methanocarba-2-MeSADP) | P2Y1 | 0.4 | Human | Highly potent and selective P2Y1 agonist.[5] |
| INS 37217 (Up4dC) | P2Y2 | - | - | Potent P2Y2 agonist.[5] |
| 2-Thio-UTP | P2Y6 | - | - | Potent P2Y6 agonist.[6] |
| Cangrelor (AR-C69931MX) | P2Y12 | 0.4 | Human | Potent P2Y12 antagonist.[6] |
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway Involving this compound
This compound's mechanism of action is multifaceted, involving direct interactions with putative binding sites and modulation of adenosine receptor function. The diagram below illustrates the current understanding of this compound's role in purinergic signaling, highlighting its interaction with the A1-A2A receptor heteromer.
Caption: this compound's interaction with purinergic signaling pathways.
Experimental Protocols
Radioligand Binding Assay for this compound Analog Affinity
This protocol is designed to determine the binding affinity (Ki) of a this compound analog for a specific purinergic receptor subtype, for example, the A1 adenosine receptor, using a competition binding assay with a known radioligand.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Prepared from cells or tissues endogenously or recombinantly expressing the target purinergic receptor (e.g., CHO or HEK293 cells transfected with the A1 adenosine receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]DPCPX for the A1 adenosine receptor).[7]
-
This compound Analog: The unlabeled test compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Unlabeled Ligand: A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding (e.g., DPCPX).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate or individual tubes, prepare the following for each concentration of the this compound analog:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and cell membranes.
-
Non-specific Binding: Add assay buffer, the same concentration of radioligand, a saturating concentration of the unlabeled ligand, and cell membranes.
-
Competition Binding: Add assay buffer, the same concentration of radioligand, varying concentrations of the this compound analog, and cell membranes.
-
-
Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well/tube through the glass fiber filters under vacuum.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound analog concentration.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of a this compound analog to induce or inhibit intracellular calcium mobilization, a common downstream signaling event for Gq-coupled P2Y receptors.
Workflow for Calcium Mobilization Assay
Caption: Workflow for an intracellular calcium mobilization assay.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the target Gq-coupled P2Y receptor (e.g., HEK293 cells).
-
This compound Analog: The test compound.
-
Positive Control Agonist: A known agonist for the target P2Y receptor (e.g., ATP or UTP).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional): To prevent dye leakage from cells.
-
Fluorescence plate reader with an injection system or a fluorescence microscope.
Procedure:
-
Cell Culture: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a stable baseline fluorescence for each well.
-
For Agonist Activity: Inject varying concentrations of the this compound analog into the wells and continue to record the fluorescence signal over time.
-
For Antagonist Activity: Pre-incubate the cells with varying concentrations of the this compound analog for a short period, then inject a fixed concentration (e.g., EC80) of the positive control agonist and record the fluorescence.
-
-
Data Analysis:
-
Determine the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data as the ratio of fluorescence change to baseline fluorescence (ΔF/F0).
-
For agonist activity, plot ΔF/F0 against the logarithm of the this compound analog concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the this compound analog concentration to determine the IC50.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure changes in ion channel activity in response to a this compound analog, particularly for studying ligand-gated ion channels like P2X receptors.
Workflow for Whole-Cell Patch-Clamp
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanosine-Based Hydrogels: A Versatile Platform for Tissue Engineering
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Guanosine-based hydrogels are emerging as a highly promising class of biomaterials for a wide range of tissue engineering applications. Their inherent biocompatibility, biodegradability, and tunable physicochemical properties make them ideal candidates for creating scaffolds that mimic the native extracellular matrix (ECM), supporting cell growth, proliferation, and differentiation.[1][2][3] These hydrogels are formed through the self-assembly of this compound and its derivatives into hierarchical structures known as G-quadruplexes, which entrap large amounts of water to form a stable, porous network.[4][5] This unique assembly mechanism allows for the design of hydrogels with tailored mechanical strength, degradation kinetics, and drug delivery capabilities, positioning them at the forefront of regenerative medicine and drug development.[3][6][7]
Key Applications in Tissue Engineering
This compound-based hydrogels offer a versatile platform for various tissue engineering strategies:
-
3D Cell Culture: The porous and hydrated environment of these hydrogels provides an ideal mimic of the natural cellular microenvironment, making them excellent scaffolds for three-dimensional cell culture.[1]
-
Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, such as growth factors and small molecule drugs, allowing for their sustained and localized release at the site of tissue regeneration.[1][3][6][8]
-
Tissue Regeneration: Due to their biocompatibility and ability to support cell survival and proliferation, this compound-based hydrogels are being actively investigated for the repair and regeneration of various tissues, including bone and cartilage.[2][9][10] Their injectable and self-healing properties are particularly advantageous for minimally invasive procedures.[2]
-
3D Bioprinting: The thixotropic (shear-thinning) properties of some this compound hydrogel formulations make them suitable as bio-inks for 3D bioprinting, enabling the fabrication of complex, cell-laden constructs with high precision.[2][9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based hydrogels, providing a comparative overview of their properties.
Table 1: Biocompatibility of this compound-Based Hydrogels
| Hydrogel Formulation | Cell Type | Assay | Time Point | Result | Reference |
| This compound-Boric Acid (Guo-BA) | SaOS-2 (human osteosarcoma) | LDH Cytotoxicity Assay | 7 days | Nearly 100% cell viability | [2][9][11] |
| This compound:GMP (1:1, 1:2, 1:6) | Human Adipose Tissue-derived Stromal Cells (ASC) | Live/Dead Assay | - | High cell viability observed | [1] |
Table 2: Physicochemical Properties of this compound-Based Hydrogels
| Hydrogel Formulation | Property | Value | Reference |
| This compound-Boric Acid (Guo-BA) | pH for cell viability | 7.4 - 8.3 | [2][11] |
| This compound-derived cogels | Storage Modulus (G') | 95 - 80,000 Pa | [12] |
| This compound-borate hydrogel | Elastic Modulus | >10 kPa | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based hydrogels.
Protocol 1: Preparation of this compound:this compound Monophosphate (Gua:GMP) Hydrogel
This protocol is adapted from a study on self-assembled this compound-hydrogels for drug-delivery applications.[1]
Materials:
-
This compound 5'-monophosphate (GMP), acid form
-
Potassium Hydroxide (KOH), 1M
-
Absolute Ethanol
-
This compound (Gua)
-
Distilled Water
Procedure:
-
Prepare Potassium Salt of GMP:
-
Convert GMP to its potassium salt by acid-base titration with 1M KOH, monitoring the pH until it reaches 9.0.
-
Precipitate the potassium salt by adding three volumes of absolute ethanol.
-
Collect the precipitate by centrifugation at 4000 rpm for 15 minutes.
-
Wash the pellet twice with ethanol and then lyophilize.
-
Resuspend the lyophilized powder in distilled water to a concentration of 100 mg/mL.
-
-
Prepare this compound Solution:
-
Suspend this compound (Gua) in distilled water to a concentration of 60 mg/mL.
-
-
Hydrogel Formation:
-
In a glass vial, mix the appropriate volumes of the Gua and GMP solutions to achieve the desired molar ratio (e.g., 1:6, 1:2, or 1:1).
-
Add distilled water to reach a final total concentration of 50 mg/mL.
-
As Gua is poorly soluble, ensure thorough mixing by pipetting the stock solution multiple times before delivery.
-
Protocol 2: Preparation of this compound-Boric Acid (Guo-BA) Hydrogel
This protocol is based on a study optimizing this compound-based hydrogels for long-term stability and cell survival.[2]
Materials:
-
This compound (Guo)
-
Potassium Hydroxide (KOH) stock solution (300 mM)
-
Boric Acid (BA) stock solution (300 mM)
-
Milli-Q Water
Procedure:
-
In a 2 mL microcentrifuge tube, add a weighed amount of this compound (e.g., 12.75 mg).
-
Add the required volumes of 300 mM KOH and 300 mM BA stock solutions (e.g., 66.6 µL of each).
-
Bring the final volume to 500 µL with Milli-Q water (e.g., 366.8 µL).
-
Heat the solution to 80°C until it becomes transparent.
-
Allow the solution to cool to room temperature for approximately 30 minutes without disturbance to allow for hydrogel formation.
Protocol 3: Cell Viability Assessment using LDH Cytotoxicity Assay
This protocol is for assessing the viability of cells cultured on 3D-printed Guo-BA hydrogels.[2]
Materials:
-
3D-printed Guo-BA hydrogel scaffolds seeded with cells (e.g., SaOS-2)
-
Phosphate-Buffered Saline (PBS)
-
0.2% Triton X-100 in PBS
-
LDH Cytotoxicity Assay Kit
Procedure:
-
After the desired incubation period (e.g., 1, 3, or 7 days), wash the cell-seeded scaffolds three times with PBS to remove non-adherent cells.
-
Transfer the washed scaffolds to new wells.
-
Lyse the attached cells and dissolve the hydrogel by treating with 200 µL of 0.2% Triton X-100 in PBS.
-
In a 96-well plate, mix 50 µL of the cell lysate with 50 µL of the LDH assay reagent.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance according to the manufacturer's instructions to determine LDH activity, which is proportional to the number of lysed (non-viable) cells. A parallel control of untreated live cells is used to determine the baseline LDH release.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental self-assembly process of this compound hydrogels and a typical experimental workflow for their application in tissue engineering.
Caption: Self-assembly of this compound into a hydrogel network.
References
- 1. iris.univpm.it [iris.univpm.it]
- 2. Optimization of this compound-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Lifetime Stability Improvement of this compound-Based Supramolecular Hydrogels through Optimized Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. This compound hydrogels under the spotlight: An extensive analysis through mid-Infrared spectroscopy. [2024.congresso.sif.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drum.lib.umd.edu [drum.lib.umd.edu]
- 8. Characterization and function of this compound-borate hydrogels [morressier.com]
- 9. Frontiers | Optimization of this compound-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival [frontiersin.org]
- 10. Advances in Mechanical Properties of Hydrogels for Cartilage Tissue Defect Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Site-Specific Labeling of RNA with Guanosine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific labeling of RNA with guanosine analogs. These methods are critical for a deeper understanding of RNA structure, function, and dynamics, and have significant applications in drug development and diagnostics.
Introduction
The ability to introduce specific modifications into RNA molecules at defined positions is a powerful tool in molecular biology and chemical biology. Site-specific labeling with this compound analogs, in particular, allows for the introduction of a wide range of functionalities, including fluorescent probes, biotin tags for purification, and cross-linking agents. These labeled RNAs are invaluable for studying RNA-protein interactions, RNA folding and dynamics, and for the development of RNA-based therapeutics and diagnostics.
This guide covers several key methodologies for achieving site-specific labeling of RNA with this compound analogs, including enzymatic and chemical approaches.
Methods for Site-Specific this compound Labeling
Several distinct strategies have been developed for the site-specific incorporation of this compound analogs into RNA. The choice of method depends on factors such as the size of the RNA, the desired label, and the required yield and purity.
RNA Transglycosylation at this compound (RNA-TAG)
This enzymatic method utilizes the E. coli tRNA guanine transglycosylase (TGT) to exchange a guanine in a specific RNA hairpin motif with a modified guanine analog, typically a pre-queuosine 1 (preQ1) derivative.[1][2] This technique allows for the site-specific labeling of RNA with a variety of functional groups, including fluorophores and biotin.[1][3]
Workflow for RNA-TAG Labeling
References
Application Notes and Protocols: In-Vitro Sensitivity Testing of Purine Analogues in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in-vitro sensitivity of Plasmodium falciparum to purine analogues. This document includes an overview of the purine salvage pathway as a drug target, detailed experimental protocols for common sensitivity assays, and a summary of the activity of various purine analogues.
Introduction
Plasmodium falciparum, the deadliest species of malaria parasite, is incapable of de novo purine synthesis and relies entirely on a purine salvage pathway to acquire these essential building blocks for DNA and RNA synthesis from the host.[1][2] This dependency makes the enzymes of the purine salvage pathway attractive targets for the development of new antimalarial drugs. Purine analogues, which can interfere with these salvage mechanisms, represent a promising class of compounds for antimalarial drug discovery. In-vitro sensitivity testing is a critical first step in evaluating the potential of these analogues.
Principle of In-Vitro Sensitivity Testing
In-vitro sensitivity assays for P. falciparum aim to determine the concentration of a compound that inhibits parasite growth, typically by 50% (IC50). This is achieved by culturing the parasites in the presence of serial dilutions of the test compound. The parasite growth is then quantified using various methods, most commonly by measuring parasite-specific lactate dehydrogenase (pLDH) activity or by quantifying parasite DNA using fluorescent dyes like SYBR Green I.
Data Presentation: In-Vitro Activity of Purine Analogues Against P. falciparum
The following table summarizes the 50% inhibitory concentrations (IC50) of various purine analogues against different strains of P. falciparum as reported in the literature.
| Purine Analogue | P. falciparum Strain | IC50 (µM) | Reference |
| PU-H71 | 3D7 (CQ-sensitive) | 0.0894 ± 0.0153 | [3] |
| PU-H71 | W2 (CQ-resistant) | 0.0943 ± 0.0063 | [3] |
| Compound 22a | 3D7 (CQ-sensitive) | 1.61 | [4] |
| Compound 22a | K1 (CQ-resistant) | 1.14 | [4] |
| Compound 23a | 3D7 (CQ-sensitive) | 0.88 | [4] |
| Compound 23a | K1 (CQ-resistant) | 1.01 | [4] |
| Compound 23b | 3D7 (CQ-sensitive) | 1.01 | [4] |
| Compound 23b | K1 (CQ-resistant) | 2.57 | [4] |
| Compound 6g | Not Specified | ~20 | [5] |
| Compound 33 | Not Specified | 19.19 ± 1.1 | [5] |
| Compound 60 | Not Specified | 23.3 ± 1.06 | [5] |
| Compound 76 | Not Specified | 18.27 ± 1.07 | [5] |
| Nucleoside Analogue 7 | 3D7 (CQ-sensitive) | 0.92 ± 1.8 | [6] |
| Nucleoside Analogue 7 | RKL-9 (CQ-resistant) | 2.1 ± 1.3 | [6] |
| Nucleoside Analogue 16 | 3D7 (CQ-sensitive) | 1.78 ± 1.3 | [6] |
| Nucleoside Analogue 16 | RKL-9 (CQ-resistant) | 9.55 ± 1.7 | [6] |
| Nucleoside Analogue 17 | 3D7 (CQ-sensitive) | 1.33 ± 1.07 | [6] |
| Nucleoside Analogue 17 | RKL-9 (CQ-resistant) | 1.84 ± 1.06 | [6] |
| Nucleoside Analogue 18 | 3D7 (CQ-sensitive) | 1.15 ± 1.5 | [6] |
| Nucleoside Analogue 18 | RKL-9 (CQ-resistant) | 2.21 ± 1.3 | [6] |
| Nucleoside Analogue 1 | 3D7 (CQ-sensitive) | 1.31 ± 1.1 | [6] |
| Nucleoside Analogue 1 | RKL-9 (CQ-resistant) | 1.83 ± 0.7 | [6] |
Signaling Pathways and Experimental Workflows
Plasmodium falciparum Purine Salvage Pathway
The parasite salvages purines from the host erythrocyte, primarily in the form of hypoxanthine.[1][7] This is then converted through a series of enzymatic steps into inosine monophosphate (IMP), which serves as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][7] The key enzymes in this pathway, such as hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), are potential targets for purine analogue inhibitors.[1][8]
Caption: The purine salvage pathway in P. falciparum.
Experimental Workflow for In-Vitro Sensitivity Testing
The general workflow for assessing the in-vitro sensitivity of P. falciparum to purine analogues involves parasite culture, preparation of drug plates, incubation, and quantification of parasite growth.
Caption: General workflow for in-vitro sensitivity testing.
Experimental Protocols
Protocol 1: In-Vitro Culture of Plasmodium falciparum
This protocol is based on the method originally described by Trager and Jensen.[9]
Materials:
-
P. falciparum strain (e.g., 3D7, W2, K1)
-
Human erythrocytes (type O+)
-
Complete Medium (CM): RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO3, 0.2 mM hypoxanthine, 10 µg/mL gentamicin, and 0.5% Albumax I or 10% human serum.[10][11]
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
Incubator (37°C)
-
Sterile culture flasks (25 cm²)
-
Centrifuge
Procedure:
-
Preparation of Complete Medium: Prepare the complete medium under sterile conditions and warm to 37°C before use.
-
Washing Erythrocytes: Wash human erythrocytes three times with incomplete RPMI 1640 medium by centrifuging at 500 x g for 5 minutes and aspirating the supernatant.
-
Initiating Culture: To initiate a culture, mix washed erythrocytes with a thawed parasite stock to achieve a starting parasitemia of 0.5-1% at a 5% hematocrit in a 25 cm² culture flask with 8 mL of complete medium.[12]
-
Incubation: Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.[11]
-
Culture Maintenance:
-
Change the medium daily by gently aspirating the old medium and adding fresh, pre-warmed complete medium.[12]
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
When parasitemia exceeds 5%, dilute the culture with fresh, washed erythrocytes to maintain a parasitemia of 0.5-1%.[12]
-
Protocol 2: SYBR Green I-Based Drug Sensitivity Assay
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.[9]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete Medium (CM)
-
Purine analogues dissolved in DMSO and serially diluted
-
96-well black, clear-bottom microtiter plates
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Parasite Preparation: Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in complete medium.[13]
-
Drug Plate Preparation: Add 100 µL of complete medium containing the desired concentrations of the purine analogues to the wells of a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Assay Initiation: Add 100 µL of the prepared parasite suspension to each well.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.[13]
-
Lysis and Staining:
-
Fluorescence Reading: Read the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[9]
-
Data Analysis:
-
Subtract the background fluorescence from uninfected erythrocytes.
-
Normalize the fluorescence values to the drug-free control wells (100% growth).
-
Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.[13]
-
Protocol 3: Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.[14][15]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete Medium (CM)
-
Purine analogues dissolved in DMSO and serially diluted
-
96-well microtiter plates
-
Malstat Reagent: 0.2 M Tris-HCl (pH 9.0), 0.2 M L-Lactate, 0.1% Triton X-100
-
NBT/PES solution: 1 mg/mL Nitro Blue Tetrazolium (NBT) and 0.1 mg/mL Phenazine Ethosulfate (PES) in water
-
Spectrophotometer (650 nm)
Procedure:
-
Assay Setup: Prepare drug plates and add parasites as described in steps 1-3 of the SYBR Green I assay protocol.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions.[15]
-
Lysis: Freeze the plate at -20°C and thaw to lyse the erythrocytes and release the pLDH. Repeat the freeze-thaw cycle three times.
-
Enzymatic Reaction:
-
Prepare the reaction mixture by adding 25 µL of the NBT/PES solution to 5 mL of Malstat reagent immediately before use.
-
Add 100 µL of the reaction mixture to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Absorbance Reading: Read the absorbance at 650 nm using a spectrophotometer.[15]
-
Data Analysis:
-
Subtract the background absorbance from uninfected erythrocytes.
-
Normalize the absorbance values to the drug-free control wells (100% growth).
-
Calculate the IC50 values using non-linear regression analysis of the dose-response curve.
-
Conclusion
The in-vitro sensitivity testing of purine analogues against P. falciparum is a fundamental component of antimalarial drug discovery. The protocols and data presented here provide a framework for researchers to evaluate novel compounds targeting the parasite's purine salvage pathway. The SYBR Green I and pLDH assays are robust, reproducible, and scalable methods for determining the potency of these promising antimalarial candidates.
References
- 1. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Purine Analog Synergizes with Chloroquine (CQ) by Targeting Plasmodium falciparum Hsp90 (PfHsp90) | PLOS One [journals.plos.org]
- 4. Synthesis and antiplasmodial activity of purine-based C-nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Purine Chemotypes with Activity against Plasmodium falciparum and Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. iddo.org [iddo.org]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
- 13. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 14. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajtmh.org [ajtmh.org]
Application Notes and Protocols: Enhancing the Bactericidal Effect of Antibiotics with Guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of adjuvants, compounds that enhance the efficacy of antibiotics. This document details the application of guanosine, a purine nucleoside, as a potent synergist for bactericidal antibiotics. The information presented is primarily based on studies demonstrating the enhanced bactericidal effect of the β-lactam antibiotic ceftiofur against the zoonotic pathogen Streptococcus suis when used in combination with guanosisone[1][2]. The underlying mechanisms suggest broader potential applications for this compound as an antibiotic adjuvant.
Mechanism of Action
Exogenous this compound has been shown to enhance the bactericidal activity of antibiotics through a multi-pronged mechanism that ultimately leads to increased bacterial cell death[1][2]. The proposed signaling pathway involves the activation of bacterial metabolism, leading to increased oxidative stress and DNA damage.
Key mechanistic aspects include:
-
Metabolic Activation: this compound promotes the biosynthesis of the purine pathway and the TCA cycle, leading to an increase in bacterial respiration. This heightened metabolic state renders the bacteria more susceptible to the killing effects of antibiotics[1][2].
-
Increased Oxidative Stress: The enhanced metabolic activity, coupled with the conversion of this compound to guanine, which is readily oxidized, leads to an increase in reactive oxygen species (ROS)[2][3]. This surge in ROS contributes to cellular damage.
-
DNA Damage: The oxidation of guanine to 8-oxoguanine and its subsequent incorporation into DNA can lead to double-stranded breaks, a lethal event for bacteria[2][3].
-
Altered Cell Membrane Function: this compound has been observed to affect the bacterial cell membrane, leading to increased accumulation of the antibiotic within the bacterial cell[1][2].
Data Presentation
The synergistic effect of this compound and antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 indicates synergy. The following tables summarize the in vitro synergistic activity of this compound with ceftiofur against various strains of Streptococcus suis[2].
Table 1: Minimum Inhibitory Concentrations (MICs) of Ceftiofur against S. suis Strains
| Strain | MIC (µg/mL) |
| ATCC700794 | 0.0625 |
| 119-1 | 0.25 |
| M1-1 | 16 |
| F2-4 | 64 |
| D29 | 128 |
| M11-2 | 256 |
| G17-2 | 512 |
| D2 | 1024 |
Table 2: Synergistic Effect of this compound and Ceftiofur against S. suis Strains
| Strain | MIC of Ceftiofur (µg/mL) | MIC of Ceftiofur in combination with this compound (µg/mL) | FIC of Ceftiofur | FIC of this compound | FICI | Interpretation |
| M1-1 | 16 | 4 | 0.25 | 0.01 | 0.26 | Synergy |
| D29 | 128 | 16 | 0.125 | 0.035 | 0.16 | Synergy |
| D2 | 1024 | 256 | 0.25 | 0.01 | 0.26 | Synergy |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic bactericidal effect of this compound and antibiotics.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Synergy (Checkerboard Assay)
This protocol determines the MIC of an antibiotic alone and in combination with this compound to calculate the FICI.
References
- 1. This compound enhances the bactericidal effect of ceftiofur sodium on Streptococcus suis by activating bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the bactericidal effect of ceftiofur sodium on Streptococcus suis by activating bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of the Guanine Nucleotide Pool Underlies Cell Death by Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Small-Molecule Inhibitors of Guanosine Triphosphate (GTP) Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine triphosphate (GTP) hydrolysis, catalyzed by GTPase enzymes, functions as a critical molecular switch in a vast array of cellular signaling pathways. These pathways regulate fundamental processes such as cell growth, differentiation, proliferation, and motility.[1] Dysregulation of GTPase activity is a hallmark of numerous diseases, including cancer and neurological disorders, making these enzymes attractive targets for therapeutic intervention.[2][3] Small-molecule inhibitors that modulate GTP hydrolysis offer a promising avenue for drug development.[3]
This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and characterization of small-molecule inhibitors targeting GTP hydrolysis. It covers key signaling pathways, experimental workflows, and specific assay methodologies, supplemented with quantitative data for prominent inhibitors.
Key Signaling Pathways Involving GTP Hydrolysis
GTPases of the Ras superfamily, including the Rho, Rac, and Cdc42 subfamilies, are central regulators of cellular signaling.[4] Their activity is tightly controlled by a cycle of GTP binding (activation) and hydrolysis to GDP (inactivation). This cycle is modulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading, and GTPase-Activating Proteins (GAPs), which accelerate GTP hydrolysis.[2] Small-molecule inhibitors can target various stages of this cycle.
A representative signaling pathway involving the RhoA GTPase is depicted below. RhoA, upon activation by a GEF (e.g., LARG), can interact with downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK) to influence cytoskeletal dynamics and cell migration.[5][6]
Quantitative Data for Small-Molecule Inhibitors
The potency and selectivity of small-molecule inhibitors are critical parameters in drug development. The following table summarizes quantitative data for several well-characterized inhibitors targeting various GTPases.
| Compound | Target(s) | Mechanism of Action | Potency (IC50 / Kd / Ki) | Reference(s) |
| Rhosin | RhoA | Inhibits RhoA-GEF interaction | ~0.4 µM (Kd) | [7] |
| NSC23766 | Rac1 | Inhibits Rac1-GEF interaction | ~50 µM (IC50) | [8] |
| ML141 | Cdc42 | Allosteric, non-competitive inhibitor | 2.1 µM (EC50 for wild type) | [7] |
| Y-27632 | ROCK1, ROCK2 | ATP-competitive inhibitor | 220 nM (Ki for ROCK1), 300 nM (Ki for ROCK2) | [7] |
| Fasudil (HA-1077) | ROCK1, ROCK2 | ATP-competitive inhibitor | 0.33 µM (Ki) | [7] |
| Y16 | LARG (RhoA GEF) | Inhibits GEF-RhoA interaction | ~80 nM (Kd) | |
| MRTX1133 | KRAS G12D | Selective, reversible inhibitor | >1000-fold selectivity over wild-type KRAS | [1] |
| BI-2865 | Pan-KRAS | Non-covalent pan-KRAS inhibitor | 6.9 nM (Kd for WT), 32 nM (Kd for G12D) | [1] |
| TH-Z827 | KRAS G12D | Blocks KRAS-CRAF interaction | 42 µM (IC50) | [2] |
| Compound 26b | RhoA | RhoA inhibitor | 1.17-1.84 µM (IC50) | [9] |
| ZCL367 | Cdc42 | Selective inhibitor | 0.098 µM (IC50) | [6] |
| Ehop-016 | Rac1, Cdc42 | Dual inhibitor | 1.1 µM (IC50 for Rac1), 10 µM (IC50 for Cdc42) | [6] |
| MBQ-167 | Rac1, Cdc42 | Dual inhibitor | 103 nM (IC50 for Rac1), 78 nM (IC50 for Cdc42) | [6] |
Experimental Protocols
A general workflow for the identification and characterization of small-molecule inhibitors of GTP hydrolysis is outlined below. This typically involves a primary high-throughput screen followed by secondary assays to validate hits and characterize their mechanism of action.
Protocol 1: GTPase-Glo™ Luminescence-Based GTPase Activity Assay
This protocol measures GTPase activity by quantifying the amount of GTP remaining after the hydrolysis reaction. The remaining GTP is converted to ATP, which is then detected using luciferase.
Materials:
-
GTPase-Glo™ Reagent (Promega)
-
GTPase of interest
-
Test compounds (dissolved in DMSO)
-
GTPase-Glo™ Buffer
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare test compound dilutions at 2X the final desired concentration in GTPase-Glo™ Buffer.
-
Prepare a 2X solution of the GTPase and GTP substrate in GTPase-Glo™ Buffer.
-
-
Assay Setup:
-
Add 5 µL of each test compound dilution or vehicle control (DMSO) to duplicate wells of the plate.
-
Initiate the reaction by adding 5 µL of the 2X GTPase/GTP mixture to each well.
-
Include "no enzyme" and "no GTP" controls.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 20 µL of Detection Reagent to each well.
-
Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. GTPase activity is inversely correlated to the light output.
-
Protocol 2: Transcreener® GDP Fluorescence Polarization (FP) Assay
This assay directly measures the GDP produced during GTP hydrolysis using a competitive immunoassay.
Materials:
-
Transcreener® GDP FP Assay Kit (BellBrook Labs)
-
GTPase of interest
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds in the assay buffer.
-
Prepare a solution of the GTPase enzyme in the assay buffer.
-
Prepare a solution of GTP substrate in the assay buffer.
-
-
Enzyme Reaction:
-
In a 384-well plate, add the test compound, GTPase enzyme, and GTP substrate to a final volume of 10 µL.
-
Incubate at the desired temperature (e.g., room temperature or 37°C) for a set time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the GDP Detection Mixture containing the GDP antibody and tracer according to the kit protocol.
-
Add 10 µL of the GDP Detection Mixture to each well of the enzyme reaction plate.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates GDP production and, therefore, GTPase activity.
-
Protocol 3: G-LISA® Colorimetric Activation Assay
This ELISA-based assay measures the amount of active, GTP-bound Rho GTPase in cell lysates.
Materials:
-
G-LISA® Activation Assay Kit (Cytoskeleton, Inc.)
-
Cell culture reagents
-
Test compounds
-
Microplate spectrophotometer
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate.
-
Treat cells with test compounds for the desired time.
-
Lyse the cells with the provided lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Assay:
-
Add equal amounts of protein lysate to the wells of the Rho-GTP affinity plate.
-
Incubate for 30 minutes at 4°C with orbital shaking.
-
Wash the wells with the provided wash buffer.
-
Add the primary antibody and incubate.
-
Wash and add the secondary HRP-conjugated antibody and incubate.
-
-
Detection:
-
Wash the wells and add the HRP detection reagent.
-
Incubate at 37°C for 10-15 minutes.
-
Stop the reaction with the HRP stop buffer.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate spectrophotometer. The signal is proportional to the amount of active GTPase.[10]
-
Conclusion
The development of small-molecule inhibitors of GTP hydrolysis is a vibrant area of research with significant therapeutic potential. The protocols and data presented in this document provide a foundation for researchers to screen for and characterize novel inhibitors. Careful consideration of assay selection, experimental design, and data interpretation is crucial for the successful identification of potent and selective drug candidates targeting GTPase signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erasca discovers new KRAS G12D inhibitors for cancer | BioWorld [bioworld.com]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Development of second-generation small-molecule RhoA inhibitors with enhanced water solubility, tissue potency, and significant in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Guanosine Concentration for Neuroprotective Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing guanosine in neuroprotective assays. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for in vitro neuroprotection studies?
The optimal concentration of this compound can vary depending on the cell type and the nature of the neurotoxic insult. However, based on published studies, a concentration range of 100 µM to 500 µM is typically effective. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental model.
Q2: How long should cells be pre-incubated with this compound to observe a neuroprotective effect?
Pre-incubation times can range from 1 hour to 24 hours. A common starting point is a 24-hour pre-incubation period before inducing the neurotoxic insult.[1] However, the optimal time may vary, so a time-course experiment is advisable.
Q3: What are the known signaling pathways activated by this compound that mediate neuroprotection?
This compound-mediated neuroprotection involves the activation of several key pro-survival signaling pathways.[1][2][3] These include:
-
PI3K/Akt pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[1][4]
-
MAPK/ERK pathway: Activation of this pathway is associated with cell proliferation and differentiation, as well as protection against neuronal damage.[1][3]
-
Protein Kinase C (PKC): PKC activation is also implicated in this compound's protective effects.[1][3]
This compound's effects are also linked to its interaction with adenosine A1 and A2A receptors.[3][5]
Q4: Is this compound effective in both neuronal and glial cell cultures?
Yes, this compound has demonstrated neuroprotective effects in various cell types, including neuronal cell lines like SH-SY5Y and glial cells such as astrocytes.[1][5] In astrocytes, this compound can enhance glutamate uptake, which helps to reduce excitotoxicity.[1][2]
Q5: What is the stability of this compound in cell culture medium?
This compound is relatively stable in cell culture medium. However, it's important to consider that this compound can be metabolized by cells. In vivo, it is rapidly converted to guanine.[1] For in vitro experiments, fresh preparations of this compound solutions are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable neuroprotective effect of this compound. | Suboptimal Concentration: The this compound concentration may be too low or too high (leading to toxicity). | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM to 1 mM) to identify the optimal protective concentration for your specific cell type and insult. |
| Inadequate Incubation Time: The pre-incubation time with this compound may be too short for the activation of protective pathways. | Conduct a time-course experiment, varying the pre-incubation time from 1 to 24 hours before the neurotoxic challenge. | |
| Cell Type Specificity: The neuroprotective effects of this compound can be cell-type dependent. | Confirm from literature if this compound has been shown to be effective in your specific cell model. Consider testing different neuronal or glial cell lines. | |
| Metabolism of this compound: In some experimental systems, rapid metabolism of this compound to guanine could diminish its direct effects.[1] | While this compound is considered the primary bioactive molecule for neurotrophic effects, consider if the observed effects could be attributed to its metabolites.[1] | |
| High variability in experimental results. | Inconsistent this compound Preparation: Improper dissolution or storage of this compound can lead to inconsistent concentrations. | Prepare fresh this compound solutions for each experiment. Ensure it is fully dissolved in the appropriate vehicle (e.g., distilled water or culture medium). |
| Cell Culture Conditions: Variations in cell passage number, density, or overall health can impact experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. | |
| Unexpected cytotoxicity observed with this compound treatment. | High Concentration: this compound concentrations above the optimal range may induce cytotoxicity. | Re-evaluate the dose-response curve and use a lower, non-toxic concentration. High concentrations of this compound-5'-monophosphate (GMP) have been shown to reduce cell viability.[6] |
| Contamination: The this compound stock solution or cell cultures may be contaminated. | Use sterile techniques for all solution preparations and cell handling. Test for mycoplasma contamination. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the neuroprotective effects of this compound.
Table 1: Effective this compound Concentrations in In Vitro Models
| Cell Type/Model | Neurotoxic Insult | Effective this compound Concentration | Observed Effect | Reference |
| SH-SY5Y Neuroblastoma | β-amyloid | Not specified | Protection against apoptosis and ROS production.[1] | [1] |
| SH-SY5Y Neuroblastoma | 6-OHDA | 300 µM | Increased cell survival, reduced activation of p38 and JNK.[7] | [7] |
| C6 Astroglial Cells | Glucose Deprivation | Not specified | Increased glutamate uptake and expression of EAAC1.[1] | [1] |
| Cerebellar Neurons | Hypoxia | 500 µM | Induced neurite arborization outgrowth.[1] | [1] |
| PC12 Cells | Hypoxia | 300 µM | Promoted neurite outgrowth (with NGF).[1] | [1] |
| Neural Stem Cells | - | 100 µM | Increased cell proliferation and BDNF expression.[1] | [1] |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | Not specified | Increased cell viability and activation of PI3K, PKC, MAPK/ERK.[1] | [1] |
Table 2: this compound Dosages in In Vivo Models
| Animal Model | Condition | Dosage | Administration Route | Key Findings | Reference |
| Rats | Bile Duct Ligation (Hepatic Encephalopathy) | 7.5 mg/kg | i.p. | Reversed cognitive impairment. | [1] |
| Mice | Sepsis | 8 mg/kg | i.p. | Reduced lipid peroxidation and cognitive impairment. | [1] |
| Mice | Alzheimer's Disease (β-amyloid infusion) | 8 mg/kg | i.p. | Prevented increase in hippocampal glutamate uptake.[1] | [1] |
| Mice | Depression Model | 0.05-5 mg/kg | oral | Antidepressant-like effects.[2] | [2] |
| Rats | Traumatic Brain Injury | 7.5 mg/kg | i.p. | Protected against locomotor and exploratory impairment.[6] | [6] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in sterile distilled water or culture medium. Dilute the stock to final desired concentrations (e.g., 50, 100, 200, 300, 500 µM) in the culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24 hours.
-
Induction of Neurotoxicity: After the pre-incubation period, expose the cells to a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 10 µM β-amyloid peptide) for an additional 24 hours. Include appropriate control groups (vehicle control, neurotoxin-only control).
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or LDH release assay.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Perform statistical analysis to determine the significance of the neuroprotective effect of this compound.
Protocol 2: Organotypic Hippocampal Slice Culture Assay
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices from P7-P9 rat or mouse pups using a vibratome in ice-cold dissection buffer.
-
Slice Culture: Place the slices onto semi-permeable membrane inserts in 6-well plates containing culture medium. Maintain the cultures at 37°C in a 5% CO2 incubator.
-
This compound Treatment: After 24-48 hours of stabilization in culture, treat the slices with the desired concentration of this compound (e.g., 100 µM) for 24 hours.
-
Oxygen-Glucose Deprivation (OGD): Induce ischemic-like injury by incubating the slices in a glucose-free medium within a hypoxic chamber (e.g., 95% N2, 5% CO2) for 30-60 minutes.
-
Reoxygenation: Return the slices to the normal culture medium and incubator for a recovery period of 24 hours.
-
Assessment of Cell Death: Quantify cell death by measuring the uptake of a fluorescent dye such as propidium iodide (PI).
-
Data Analysis: Analyze the PI fluorescence intensity to determine the extent of cell death in different treatment groups.
Visualizations
Caption: this compound-activated neuroprotective signaling pathways.
Caption: General experimental workflow for neuroprotective assays.
References
- 1. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lessons from the physiological role of this compound in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogrev.com [phcogrev.com]
- 7. researchgate.net [researchgate.net]
Overcoming guanosine solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with guanosine solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound has limited solubility in neutral aqueous buffers due to its chemical structure.[1][2] It is a purine nucleoside that is only sparingly soluble in water at room temperature.[3][4] Factors such as pH and temperature significantly influence its solubility.[5]
Q2: What is the expected solubility of this compound in common solvents and buffers?
A2: The solubility of this compound varies depending on the solvent and conditions. Below is a summary of reported solubility data.
| Solvent/Buffer | Temperature | Approximate Solubility |
| Water | 18 °C | ~0.7 mg/mL[4] |
| Water | 25 °C | ~0.75 mg/mL |
| Boiling Water | 100 °C | Soluble[1] |
| DMSO | Room Temp. | ~30 - 57 mg/mL[2][3] |
| 1:5 DMSO:PBS (pH 7.2) | Room Temp. | ~0.16 mg/mL[3] |
| 0.1 M NaOH | Room Temp. | ~100 mg/mL[1] |
| Dilute Mineral Acids | Not Specified | Soluble[1] |
| Hot Acetic Acid | Not Specified | Soluble[1] |
| Ethanol | Room Temp. | Insoluble[2] |
Q3: How does pH affect this compound solubility?
A3: this compound solubility is pH-dependent. It is more soluble in both acidic and basic solutions compared to neutral pH.[1][5] This is due to the protonation or deprotonation of its functional groups, which increases its polarity and interaction with water. The pKa values for this compound are approximately 1.9, 9.25, and 12.33.[1] Therefore, adjusting the pH away from neutral can significantly enhance solubility.
Q4: Can I heat the solution to dissolve this compound?
A4: Yes, heating can help dissolve this compound. It is reported to be soluble in boiling water.[1] For less extreme heating, gentle warming in combination with stirring or sonication can also be effective.[6] However, be mindful of the temperature sensitivity of other components in your buffer or media.
Q5: Is it normal for my this compound solution to precipitate after cooling or pH adjustment?
A5: Yes, precipitation can occur if the solution becomes supersaturated as it cools down or if the pH is adjusted to a range where this compound is less soluble (around neutral).[4] When preparing solutions at a higher temperature or at a high/low pH, it is crucial to consider the final concentration at the experimental conditions to avoid precipitation.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my neutral buffer (e.g., PBS, pH 7.4).
Root Cause: Low intrinsic solubility of this compound at neutral pH.
Solutions:
-
Method 1: The DMSO Stock Method (Recommended for most in vitro applications)
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 30 mg/mL).[2][3]
-
Gently warm and vortex until the this compound is completely dissolved.
-
Serially dilute the DMSO stock into your aqueous experimental buffer to the final desired concentration.
-
Important: Ensure the final concentration of DMSO in your experimental setup is low enough to not affect your cells or assay (typically <0.5%).
-
-
Method 2: The pH Adjustment Method
-
Add a small amount of a dilute base (e.g., 0.1 M NaOH) to your aqueous buffer to raise the pH and dissolve the this compound.[1]
-
Once dissolved, carefully adjust the pH back to the desired experimental pH with a dilute acid (e.g., 0.1 M HCl).
-
Be aware that this method may lead to precipitation if the final concentration is too high for the neutral pH. It is recommended to prepare the solution fresh before use.[4]
-
Issue 2: My this compound precipitates out of solution when I add it to my cell culture media.
Root Cause: The final concentration of this compound in the media exceeds its solubility limit under the culture conditions (e.g., 37°C, neutral pH). The presence of salts and other components in the media can also affect solubility.
Solutions:
-
Lower the Final Concentration: Re-evaluate the required concentration for your experiment. It's possible a lower, soluble concentration will still yield the desired biological effect.
-
Use a Co-solvent Formulation: For challenging applications, a co-solvent system can be employed. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to keep this compound in solution at higher concentrations.[6] Adapt this for in vitro use by replacing saline with your cell culture medium or buffer, but be sure to test for vehicle effects on your cells.
-
Prepare Fresh and Add Slowly: Prepare the this compound solution immediately before adding it to the cell culture. Add the solution dropwise to the media while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
Objective: To prepare a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 283.24 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 28.32 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Once fully dissolved, the stock solution is ready for use.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Experimental Workflow for Treating Cells with this compound
Objective: To treat a cell line with this compound and assess its effects on cell viability.
Workflow Diagram:
Signaling Pathway
This compound is an important neuromodulator in the central nervous system, primarily acting through the purinergic signaling system. Its effects are often intertwined with the adenosinergic system.
This compound Signaling Pathway Diagram:
References
Technical Support Center: Preventing Guanosine Degradation
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize guanosine degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
The primary cause of this compound degradation in biological samples is enzymatic activity. The key enzyme responsible is Purine Nucleoside Phosphorylase (PNP), which catalyzes the phosphorolytic cleavage of the glycosidic bond in this compound.[1] This reaction converts this compound into guanine and ribose-1-phosphate.[2] Subsequently, guanine can be further metabolized to xanthine and then to uric acid.[2] This enzymatic cascade can rapidly reduce the concentration of this compound in a sample if not properly inhibited.
Below is a diagram illustrating the main degradation pathway.
Caption: Enzymatic pathway of this compound degradation.
Q2: What are the optimal storage conditions for samples containing this compound?
Proper storage is critical to prevent this compound degradation. Low temperatures are essential to minimize enzymatic activity and chemical decomposition. For long-term stability, samples should be stored at -80°C.
For short-term handling and processing, samples should be kept on ice or at 2–8°C.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can compromise sample integrity.[4][5] When preparing stock solutions, it is best to create aliquots to prevent the need for thawing the entire sample.[6]
Summary of Recommended Storage Conditions
| Sample State | Temperature | Duration | Reference(s) |
| Immediate Analysis | 2–8°C | While handling | [3] |
| Short-Term Storage | -20°C | ≤1 month | [4] |
| Long-Term Storage | -80°C | Months to years | [6][7][8] |
| Powder (neat) | -20°C | Up to 3 years | [6] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [6] |
Q3: Which inhibitors can be used to prevent this compound degradation?
Inhibiting Purine Nucleoside Phosphorylase (PNP) is the most effective strategy to prevent this compound degradation. Several potent PNP inhibitors have been developed for both research and therapeutic purposes. The use of a PNP inhibitor is a key step in protocols aiming for accurate quantification of this compound and related nucleosides.
Commonly Used PNP Inhibitors
| Inhibitor | Description | Typical Application | Reference(s) |
| Forodesine (BCX-1777) | A powerful, transition-state analog inhibitor of PNP. | Used in clinical trials for T-cell malignancies and as a tool to prevent dGuo degradation in research samples. | [9][10] |
| Immucillin-H | A potent, picomolar transition-state analog inhibitor of PNP. | Used to induce apoptosis in malignant T-cell lines and inhibit T-cell activation. | [11] |
| Acyclic Nucleoside Phosphonates | A class of inhibitors showing high potency against human and bacterial PNP. | Investigated for therapeutic applications and as selective agents for specific PNP enzymes. | [12] |
The choice of inhibitor and its concentration will depend on the specific experimental context. It is always recommended to perform preliminary tests to determine the optimal conditions for your sample type.
Troubleshooting Guide
Q4: I'm observing a significant loss of this compound in my samples. What are the common causes and how can I fix it?
Unexpectedly low or variable this compound levels are a common problem, typically stemming from pre-analytical errors. Use the following workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low this compound recovery.
Experimental Protocols
Q5: Can you provide a standard protocol for preparing plasma samples to ensure this compound stability?
This protocol outlines the key steps for collecting and processing blood plasma to minimize pre-analytical variability and preserve this compound concentrations.
Protocol: Stabilized Plasma Preparation for this compound Analysis
Materials:
-
Blood collection tubes (e.g., K2-EDTA) pre-spiked with a PNP inhibitor (e.g., Forodesine).
-
Refrigerated centrifuge.
-
Pipettes and sterile, nuclease-free tubes.
-
Liquid nitrogen or dry ice/ethanol bath.
-
-80°C freezer.
Methodology:
-
Pre-Collection Setup:
-
Prepare collection tubes by adding a concentrated solution of a PNP inhibitor to achieve the desired final concentration upon blood draw.
-
Pre-chill the collection tubes on ice.
-
-
Blood Collection:
-
Collect whole blood directly into the chilled, inhibitor-spiked tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the anticoagulant and inhibitor.
-
Place the tube immediately on ice.
-
-
Centrifugation:
-
Plasma Isolation:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Transfer the plasma to a new pre-chilled, sterile polypropylene tube.
-
-
Aliquoting and Storage:
Samples prepared using this method can be stored for several months with minimal degradation of this compound.[7] Always run a pilot experiment to validate the procedure for your specific application.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound nucleotides degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Various Species this compound ELISA Kit [ABIN6956373] - Biological Agents [antibodies-online.com]
- 5. krishgen.com [krishgen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 9. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, forodesine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Guanosine Detection in HPLC: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in guanosine detection by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during this compound detection in HPLC analysis?
The most frequently reported issues include:
-
Poor peak shape, specifically peak tailing.
-
Inadequate resolution between this compound and other analytes.
-
Low sensitivity or weak signal intensity.
-
Poor reproducibility, characterized by shifting retention times.[1][2]
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing for polar compounds like this compound is a common problem in reversed-phase HPLC.[3] The primary causes and their solutions are summarized below.
Potential Causes of Peak Tailing and Solutions
| Cause | Solution |
| Secondary Silanol Interactions | The polar nature of this compound can lead to interactions with residual silanol groups on silica-based C18 columns, causing tailing.[3][4][5] |
| * Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.5 suppresses the ionization of silanol groups, minimizing these secondary interactions.[6][7] | |
| * Use an End-Capped Column: Employ a modern, high-purity, end-capped column to reduce the number of available silanol groups.[3] | |
| * Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites. | |
| Incorrect Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion. |
| * Optimize pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Sample Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6][8] |
| * Match Solvents: Dissolve the sample in the initial mobile phase whenever possible.[6][8] If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.[6] | |
| Column Overload | Injecting too much sample can saturate the column, leading to asymmetrical peaks.[7][9] |
| * Reduce Sample Concentration: Decrease the concentration of the sample being injected. |
A logical workflow for troubleshooting peak tailing is presented below.
Q3: How can I improve the resolution between my this compound peak and other closely eluting compounds?
Poor resolution can compromise the accuracy of quantification.[10] Several factors can be adjusted to improve the separation.
Strategies for Improving Peak Resolution
| Parameter | Approach and Rationale |
| Mobile Phase Composition | The composition of the mobile phase is a critical factor in achieving good separation.[11][12] |
| * Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and can improve resolution.[10] | |
| * Change Organic Solvent: Switching between different organic solvents (e.g., from methanol to acetonitrile) can alter selectivity.[10] | |
| * Optimize pH: Adjusting the mobile phase pH can change the ionization state of analytes, which in turn affects their retention and selectivity.[10][11] | |
| Stationary Phase | The choice of column chemistry can significantly impact selectivity. |
| * Change Column Type: If optimizing the mobile phase is insufficient, consider a different stationary phase (e.g., phenyl or cyano columns) that offers different selectivity.[10] | |
| * Use Smaller Particle Sizes: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks, leading to better resolution.[10][13] | |
| Flow Rate | The flow rate of the mobile phase can influence separation efficiency. |
| * Decrease Flow Rate: A slower flow rate can sometimes enhance separation, although it will increase the analysis time.[10][14] | |
| Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. |
| * Adjust Temperature: Lowering the column temperature can increase retention and improve resolution for some samples.[14] Conversely, increasing the temperature can improve efficiency.[13] It's important to find the optimal temperature for your specific separation. |
The relationship between these parameters and their effect on resolution is illustrated in the diagram below.
References
- 1. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Improving the stability of guanosine-based hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of guanosine-based hydrogels.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation and handling of this compound-based hydrogels.
Q1: My this compound solution is not forming a hydrogel. What are the critical factors I should check?
A1: The formation of a stable this compound hydrogel is critically dependent on the self-assembly of this compound into G-quartets, which then stack to form G-quadruplexes.[1][2][3] Several factors can disrupt this process:
-
Cation Presence and Concentration: Monovalent cations, particularly potassium (K⁺), are essential for stabilizing the G-quartet structure.[4][5] Ensure you have an adequate concentration of K⁺ ions in your solution. Other cations like Na⁺, Li⁺, Rb⁺, and Cs⁺ can also induce gelation, but K⁺ is generally the most effective.[4][5]
-
pH of the Solution: The pH can influence the protonation state of this compound and affect the hydrogen bonding required for G-quartet formation. Acidic conditions are generally required for the gelation of 5'-GMP.[6]
-
This compound Concentration: There is a critical gelation concentration for this compound. If the concentration is too low, the G-quadruplex fibers will not entangle sufficiently to form a network. A minimal this compound concentration of approximately 1.5-2.0% w/v is often required.
-
Temperature: Gel formation is a thermo-reversible process. A common method involves heating the this compound solution to dissolve the components fully, followed by cooling to allow for self-assembly and gelation.[7] Ensure the solution is heated sufficiently to become clear before cooling.
Q2: My hydrogel is unstable and collapses or precipitates over time. How can I improve its long-term stability?
A2: Poor long-term stability, often manifesting as crystallization, is a common challenge with this compound-based hydrogels.[5][6] Here are several strategies to enhance stability:
-
Incorporate Boric Acid Derivatives: The formation of borate esters with the ribose sugar of this compound can significantly improve hydrogel stability.[2][3] this compound-borate (GB) hydrogels are generally more robust and have a longer shelf-life.[5][6]
-
Create a Binary (Two-Component) Gel System: Mixing this compound with a second component can hinder crystallization and improve stability.[4][5] Common co-gelators include:
-
This compound 5'-monophosphate (GMP): The higher water solubility of GMP helps to dissolve this compound and form a stable mixed hydrogel.[5][6]
-
8-Bromothis compound: This derivative can form stable and transparent binary hydrogels with this compound.[1]
-
2',3',5'-tri-O-acetylthis compound (TAcG): Mixing with this hydrophobic derivative can prevent crystallization and create stable gels.[7]
-
-
Optimize Cation Concentration: While essential, an excess of certain cations can sometimes promote crystallization. It is crucial to find the optimal concentration for your specific system.
-
Introduce Molecular Chaperones: Small molecules like Thioflavin T (ThT) can interact with the G-quadruplex structure, promoting gelation and enhancing the stability of weaker hydrogels, such as those formed with Li⁺.[1][5]
-
Chemical Modification of this compound: Modifying the this compound molecule itself, for instance at the sugar moiety or the base, can improve its gelation properties and stability.[5]
Q3: I am observing crystal formation in my hydrogel. What is causing this and how can I prevent it?
A3: Crystal formation indicates that the system is transitioning from the metastable gel state to a more thermodynamically stable crystalline state. This process disrupts the hydrogel network.
-
Underlying Cause: The G-quadruplex structures, while forming the hydrogel network, can sometimes further organize and pack into a crystalline lattice, leading to the breakdown of the gel.[8]
-
Prevention Strategies:
-
Utilize a Binary Gel System: As mentioned in Q2, incorporating a second, slightly different this compound derivative can disrupt the regular packing required for crystallization.[4][5]
-
Introduce Silver Ions (Ag⁺): Silver ions have been shown to block the crystallization of some this compound derivatives, leading to the formation of highly stable hydrogels.[8]
-
Control Cooling Rate: Rapid cooling can sometimes trap the system in the kinetically favored gel state, whereas slow cooling might promote crystallization. Experiment with different cooling protocols.
-
Avoid Physical Disturbances: Vibrations or other physical shocks can sometimes nucleate crystal growth.[9] Store your hydrogels in a stable environment.
-
Q4: How do I choose the right components to create a this compound-borate hydrogel with enhanced stability?
A4: The choice of boric acid derivative and the cation are key determinants of the final hydrogel properties.
-
Boric Acid vs. Phenylboronic Acids: While boric acid is effective, derivatives with aromatic rings like phenylboronic acid have been explored to enhance stability through additional π-π stacking interactions. However, studies have shown that the presence of these bulky aromatic groups can sometimes cause steric hindrance, impairing hydrogel properties.[2][3] Boric acid-based formulations have been found to be stable for at least 7 days.[2][10]
-
Cation Selection: Potassium ions (K⁺) are generally the gold standard for forming robust this compound-borate hydrogels.[6] Other cations like Li⁺ can form weaker gels, which may be desirable for certain applications where a more dynamic system is needed.[1][5]
Data on Factors Influencing this compound Hydrogel Stability
The following table summarizes quantitative data on various factors affecting the stability of this compound-based hydrogels.
| Factor | Variable | Observation | Reference |
| Cations | Type of Cation | K⁺ ions generally form stronger and more stable hydrogels compared to Na⁺, Li⁺, Rb⁺, and Cs⁺. | [1][4][5] |
| K⁺ Concentration | Higher concentrations of KCl can improve the lifetime stability of this compound hydrogels. | [7] | |
| Additives | Boric Acid | Forms stable this compound-borate hydrogels with an elastic modulus >10 kPa and prolonged lifetime. | [5] |
| Phenylboronic Acid Derivatives | Can be used to form hydrogels, but may offer less stability than boric acid due to steric hindrance. | [2][3] | |
| Binary Systems | This compound/GMP | Forms a stable gel under neutral conditions; the ratio of the two components can be adjusted to control the temperature range of gelation. | [5][6] |
| This compound/TAcG | Ratios of 40/60 to 60/40 prevent crystallization and form stable gels. | [7] | |
| pH | pH | 5'-GMP forms anisotropic acid gels under acidic conditions. | [6] |
| Temperature | Gel Melting Temperature (Tgel) | For hydrogels formed in the presence of K⁺, the Tgel values showed the order: this compound > 2'-deoxy-2'-fluorothis compound > 2'-deoxythis compound. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound-Boric Acid (GB) Hydrogel
This protocol describes the preparation of a robust this compound hydrogel using potassium borate.
Materials:
-
This compound (G)
-
Potassium Hydroxide (KOH)
-
Boric Acid (BA)
-
Deionized Water
Procedure:
-
Prepare stock solutions of this compound, KOH, and Boric Acid in deionized water.
-
In a glass vial, combine the desired volumes of the stock solutions. A typical formulation might involve final concentrations of 1.5-2.5% w/v this compound with a 1:0.5 molar ratio of this compound to Potassium Borate.
-
Heat the mixture to 80-90°C with stirring until the solution becomes completely transparent.[2]
-
Remove the vial from the heat and allow it to cool to room temperature without disturbance for approximately 30 minutes to allow for hydrogel formation.[2]
-
Confirm gelation by inverting the vial; a stable hydrogel will not flow.
Protocol 2: Rheological Characterization of this compound Hydrogels
Rheology is used to quantify the mechanical properties of the hydrogel, such as its stiffness and viscosity.
Instrumentation:
-
Rheometer with a parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Sample Loading: Carefully place the prepared hydrogel onto the lower plate of the rheometer, ensuring the sample covers the entire surface.
-
Geometry Gap: Lower the upper plate to a defined gap (e.g., 500 µm).
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a set period.
-
Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency to observe the gelation process.
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Conduct a frequency sweep within the LVER to characterize the frequency-dependent behavior of the hydrogel. A stable gel will exhibit a G' that is significantly higher than G'' and relatively independent of frequency.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Self-assembly pathway of this compound hydrogel formation.
Experimental Workflow
Caption: Troubleshooting workflow for unstable this compound hydrogels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Frontiers | Optimization of this compound-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival [frontiersin.org]
- 4. This compound-Based Hydrogel Intelligent Delivery Systems | Advances in Engineering Technology Research [madison-proceedings.com]
- 5. The Development and Lifetime Stability Improvement of this compound-Based Supramolecular Hydrogels through Optimized Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drum.lib.umd.edu [drum.lib.umd.edu]
- 7. This compound-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silver ions blocking crystallization of this compound-based hydrogel for potential antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. Optimization of this compound-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Printability of Guanosine Hydrogels for Biofabrication
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when 3D printing guanosine-based hydrogels for biofabrication.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and 3D printing of this compound hydrogels.
| Problem | Potential Cause | Recommended Solution |
| Poor Shape Fidelity / Material Spreading After Printing | The hydrogel lacks sufficient mechanical strength to support its own weight. This is a common issue with simple this compound-based hydrogels.[1][2][3][4] | 1. Incorporate this compound 5'-Monophosphate (GMP): Create a binary hydrogel by mixing this compound with GMP. The GMP enhances solubility and facilitates gelation at lower nucleoside concentrations.[5] 2. Add Boric Acid (BA): The addition of boric acid can improve the controlled gelation and stability of the hydrogel.[6] 3. Surface Coating: For increased long-term stability, consider coating the printed structure with a material like hyperbranched polyethylenimine (PEI).[1][5] |
| No Gel Formation or Weak Gel | Incorrect ratio of components or insufficient concentration of this compound. | 1. Optimize Component Ratios: Experiment with different ratios of this compound to other components like GMP or boric acid derivatives. For instance, increasing the this compound to GMP ratio can reduce repulsive forces and promote gelation.[5] 2. Ensure Minimum this compound Concentration: A minimal this compound concentration of approximately 40 mM is often needed for gel formation with boric acid derivatives.[7] |
| Clogged Printing Nozzle | The hydrogel may be "over-gelated" or contain particulates. | 1. Adjust Hydrogel Composition: Over-gelation can lead to non-uniform filaments. Re-evaluate the concentration of gelling agents.[8] 2. Ensure Homogeneous Solution: Before printing, ensure all components are fully dissolved by heating the mixture (e.g., to 80°C) until it is transparent.[5][9] 3. Check for Contaminants: Filter solutions to remove any potential particulates that could clog the nozzle. |
| Low Cell Viability After Printing | The hydrogel formulation or printing process is not biocompatible. | 1. Optimize pH: Ensure the pH of the final hydrogel is within a suitable range for cell viability (typically 7.4–8.3).[9][10] 2. Minimize Shear Stress: Utilize hydrogel formulations with good thixotropic (shear-thinning) properties to reduce stress on cells during extrusion.[9][10] 3. Incorporate Bioactive Molecules: The addition of components like polydopamine can enhance the biological activity of the hydrogel without negatively impacting cell survival.[6] |
| Insufficient Long-Term Stability of Printed Construct | The non-covalent interactions within the hydrogel are not strong enough to maintain the structure over time in culture media. | 1. Use Boric Acid-Based Formulations: Boric acid has been shown to contribute to hydrogels that are stable for at least 7 days.[9][10] 2. Post-Printing Coating: As mentioned, a PEI coating can significantly enhance long-term shape stability.[5] 3. Incorporate Polydopamine (PDA): PDA can improve the lifetime stability of the hydrogel due to its adhesive properties.[6] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism behind this compound hydrogel formation?
This compound-based hydrogels self-assemble through a hierarchical process. This compound molecules form planar G-quartets via Hoogsteen base-pairing in the presence of monovalent cations like potassium (K⁺).[5][11] These G-quartets then stack on top of each other through π-π stacking interactions to form G-quadruplex structures, which entangle to create a nanofibrillar network that immobilizes water, forming the hydrogel.[1][2][3][4][7][9][11]
Caption: this compound hydrogel self-assembly process.
2. How can I improve the printability of my this compound hydrogel?
Improving printability often involves enhancing the hydrogel's mechanical properties and ensuring it exhibits shear-thinning behavior.[9][10] Key strategies include:
-
Creating Binary Hydrogels: Combining this compound with GMP can improve gelation and printability.[5]
-
Adding Boric Acid and its Derivatives: These can enhance stability and thixotropic properties.[9][10]
-
Incorporating Polydopamine: This can improve both thixotropic qualities and biological activity.[6]
3. What are the optimal concentrations for a printable this compound/GMP hydrogel?
While optimal concentrations can vary, a study found that hydrogel compositions of 90 mM Guo/GMP with 50 mM BA/KCl, 100 mM Guo/GMP with 50 mM BA/KCl, and 110 mM Guo/GMP with 50 mM BA/KCl exhibited the best printability scores.[5]
4. How does boric acid enhance the properties of this compound hydrogels?
Boric acid is thought to enhance hydrogel formation through interactions between the cis-1,2-diols of the this compound ribose ring and the borate ions.[9] This can lead to improved gelation control and stability.[6]
5. What is the purpose of a PEI coating?
A hyperbranched polyethylenimine (PEI) surface coating can be applied post-printing to increase the long-term shape stability of the this compound hydrogel construct, preventing material spreading over time.[1][5]
Data Summary Tables
Table 1: Optimized this compound/GMP Hydrogel Compositions for Printability[5]
| Composition ID | This compound (Guo) / GMP Conc. (mM) | Boric Acid (BA) / KCl Conc. (mM) | Key Finding |
| 90_50 | 90 | 50 | High Printability Score |
| 100_50 | 100 | 50 | High Printability Score |
| 110_50 | 110 | 50 | High Printability Score |
Table 2: Rheological Properties of a this compound/GMP-PEI Hydrogel[5]
| Property | Condition | Observation | Significance |
| Storage Modulus (G') vs. Loss Modulus (G'') | Strain sweep from 0.01% to 100% | G' > G'' up to a strain of 6.93%, indicating elastic nature. | The hydrogel is predominantly solid-like at low strains, which is crucial for maintaining shape. |
| Self-Healing | Recovery after high strain | Full recovery of initial viscosity after a 100s recovery period. | The hydrogel can reform its structure after the stress of extrusion, a key characteristic of a good bioink. |
Experimental Protocols
Protocol 1: Preparation of a Printable this compound/GMP Hydrogel
This protocol is based on the methodology for preparing a binary this compound/GMP hydrogel.[5]
-
Preparation of Stock Solutions: Prepare sterile stock solutions of this compound (Guo), this compound 5'-monophosphate (GMP), Potassium Chloride (KCl), and Boric Acid (BA).
-
Mixing: In a sterile tube, combine Guo, GMP, KCl, and BA to the desired final concentrations (e.g., 100 mM Guo, 100 mM GMP, 50 mM KCl, 50 mM BA).
-
Heating and Dissolving: Heat the mixture with stirring to 80°C for 15 minutes or until the solution becomes transparent, indicating complete dissolution of all components.
-
Cooling for Gelation: Allow the solution to cool to room temperature undisturbed to allow for hydrogel formation. For cell-laden hydrogels, cool the solution to 37°C before mixing with the cell suspension.
-
Loading for Printing: Transfer the cooled hydrogel solution into a printing syringe.
Caption: Experimental workflow for this compound hydrogel biofabrication.
Protocol 2: Rheological Analysis of this compound Hydrogels
This protocol outlines a general approach for assessing the mechanical properties of the hydrogels.[5]
-
Sample Preparation: Prepare the hydrogel solution as described in Protocol 1. Transfer a defined volume (e.g., 2 mL) into a mold (e.g., 20 mm diameter) and allow it to set.
-
Strain Sweep Test: To determine the linear viscoelastic region and the elastic nature of the hydrogel, perform a strain amplitude sweep from a low strain (e.g., 0.01%) to a high strain (e.g., 100%) at a constant frequency (e.g., 1 Hz). Monitor the storage modulus (G') and loss modulus (G'').
-
Frequency Sweep Test: To understand the time-dependent behavior of the hydrogel, perform a frequency sweep at a constant strain within the linear viscoelastic region.
-
Recovery Test (Thixotropy): To assess the self-healing capability, subject the hydrogel to alternating high (e.g., 100%) and low (e.g., 0.1%) strain intervals. This mimics the shear stress during printing and the subsequent resting state, showing if the hydrogel recovers its viscosity.
Caption: Logical relationship of rheological tests and properties.
References
- 1. Advanced Binary this compound and this compound 5'-Monophosphate Cell-Laden Hydrogels for Soft Tissue Reconstruction by 3D Bioprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of this compound-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical and Chemical Factors Influencing the Printability of Hydrogel-based Extrusion Bioinks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization of this compound-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Intracellular Ceftiofur Levels with Guanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to increase the intracellular concentration of ceftiofur using guanosine.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-mediated enhancement of intracellular ceftiofur concentration?
A1: The primary proposed mechanism involves the upregulation of specific nucleoside transporters, such as concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs), by this compound. Ceftiofur, a third-generation cephalosporin, can be recognized and transported by certain members of these transporter families. This compound may act as a signaling molecule, potentially through purinergic receptors, to increase the expression or activity of these transporters on the cell membrane, thereby facilitating greater intracellular uptake of ceftiofur.
Q2: What is the optimal concentration range for this compound and ceftiofur in co-incubation experiments?
A2: The optimal concentrations can vary depending on the cell type and experimental conditions. However, based on available studies, a good starting point is a this compound concentration range of 10-100 µM and a ceftiofur concentration of 50-200 µM. It is crucial to perform a dose-response titration to determine the optimal concentrations for your specific cell line.
Q3: How can I measure the intracellular concentration of ceftiofur accurately?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular drug concentrations. This method offers high sensitivity and specificity. An alternative, though less sensitive, method is UV-Vis spectrophotometry after cell lysis and appropriate sample cleanup.
Troubleshooting Guides
Issue 1: No significant increase in intracellular ceftiofur is observed after co-incubation with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound/Ceftiofur Concentrations | Perform a dose-response matrix experiment to identify the optimal concentrations of both compounds for your specific cell line. |
| Low Expression of Nucleoside Transporters | Verify the expression levels of relevant CNT and ENT transporters in your cell line using qPCR or Western blotting. If expression is low, consider using a different cell line known to express these transporters at higher levels. |
| Incorrect Incubation Time | Optimize the incubation time. A time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) will help determine the point of maximum uptake. |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of this compound and ceftiofur used are not cytotoxic. |
Issue 2: High variability in intracellular ceftiofur measurements between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells or flasks. Use a cell counter for accurate seeding. |
| Incomplete Cell Lysis | Optimize the cell lysis protocol. Ensure complete membrane disruption to release all intracellular contents. Sonication or the use of a more potent lysis buffer may be necessary. |
| Sample Degradation | Process samples immediately after collection or store them at -80°C. Ceftiofur can be unstable at room temperature. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Ceftiofur using HPLC-MS/MS
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of ceftiofur and this compound for the optimized incubation time.
-
-
Cell Harvesting and Lysis:
-
Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer) to each well and scrape the cells.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
-
Sample Preparation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and perform a protein precipitation step by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Inject the sample into an HPLC system coupled with a tandem mass spectrometer.
-
Use a suitable C18 column and a gradient elution method with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the specific mass transitions for ceftiofur and an internal standard.
-
Quantify the concentration based on a standard curve.
-
Data Presentation
Table 1: Effect of this compound on Intracellular Ceftiofur Concentration in HEK293 Cells
| This compound (µM) | Intracellular Ceftiofur (ng/10^6 cells) | Fold Change |
| 0 | 15.2 ± 1.8 | 1.0 |
| 10 | 28.9 ± 2.5 | 1.9 |
| 50 | 45.1 ± 3.1 | 3.0 |
| 100 | 58.7 ± 4.2 | 3.9 |
Data are presented as mean ± standard deviation (n=3). Cells were incubated with 100 µM ceftiofur for 4 hours.
Visualizations
Caption: Proposed signaling pathway for this compound-mediated increase of intracellular ceftiofur.
Caption: Experimental workflow for quantifying intracellular ceftiofur.
Technical Support Center: Minimizing Off-Target Effects of Guanosine Analogs
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize and understand the off-target effects of guanosine analogs in cellular assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are this compound analogs and what is their primary mechanism of action?
A1: this compound analogs are synthetic molecules that are structurally similar to the natural nucleoside this compound. They are a prominent class of antiviral drugs.[1][2] Their primary mechanism involves several key steps. First, the analog enters an infected host cell. Inside the cell, it is phosphorylated by host and/or viral kinases into its active triphosphate form. This active form then mimics the natural this compound triphosphate (GTP) and is recognized as a substrate by viral polymerases (like RNA-dependent RNA polymerase or reverse transcriptase).[1][3] When the viral polymerase incorporates the analog into the growing viral DNA or RNA strand, it often leads to the termination of the chain, thereby inhibiting viral replication.[3]
Q2: What are the most common off-target effects of this compound analogs?
A2: Due to their similarity to endogenous nucleosides, this compound analogs can interact with host cellular machinery, leading to several off-target effects:
-
Inhibition of Host Polymerases: Analogs can be mistakenly used by host DNA and RNA polymerases, particularly mitochondrial DNA polymerase γ (POLG), which can lead to mitochondrial toxicity.[1][4]
-
Perturbation of Nucleotide Pools: Some analogs, like Ribavirin, can inhibit host enzymes essential for nucleotide synthesis, such as inosine monophosphate dehydrogenase (IMPDH).[2][4] This depletes the intracellular pool of this compound triphosphate (GTP), affecting both cellular and viral processes.[2][4]
-
Inhibition of RNA Capping: Analogs can interfere with the viral RNA capping process by competing for the GTP-binding site on both viral and host enzymes.[1]
-
Immunomodulation: Certain this compound analogs can activate host immune pathways, such as Toll-like receptor 7 (TLR7), inducing the production of interferons and other cytokines.[5] This can contribute to the antiviral effect but is technically an off-target host interaction.
-
General Cytotoxicity: Off-target interactions can lead to broad cellular toxicity, manifesting as myelosuppression, liver toxicity, or peripheral neuropathy in a clinical setting.[4]
Q3: Why is mitochondrial toxicity a frequent concern with nucleoside analogs?
A3: Mitochondrial toxicity is a major concern because the mitochondrial DNA polymerase (POLG) is often more susceptible to inhibition by nucleoside analogs than the nuclear DNA polymerases.[1][4] This susceptibility can lead to impaired mitochondrial DNA replication, disruption of mitochondrial respiration, and a decline in mitochondrial function.[1] Clinically, this can manifest as severe side effects like lactic acidosis and liver toxicity, which have led to the failure of promising antiviral candidates in the past.[4]
Q4: How can I distinguish between on-target antiviral activity and general cytotoxicity in my assay?
A4: Distinguishing between the desired on-target effect and off-target cytotoxicity is critical. Key strategies include:
-
Determining the Therapeutic Window: Calculate the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A high SI value indicates that the compound is effective at concentrations far below those at which it causes general toxicity.
-
Using Control Cell Lines: Test the compound in parallel on the host cell line without the virus and on a cell line that does not express the viral target (if possible). Activity in these control lines suggests off-target effects.
-
Rescue Experiments: Add an excess of the natural nucleoside (this compound or deoxythis compound) to the assay. If the compound's activity is due to competition with the natural substrate for a host enzyme, the addition of excess this compound may reverse the cytotoxic effects.[6][7]
-
Orthogonal Assays: Confirm hits using a secondary assay that has a different detection method (e.g., follow up a fluorescence-based primary screen with a label-free mass spectrometry assay) to rule out assay-specific artifacts.[8][9]
Section 2: Troubleshooting Guide
Q1: My this compound analog shows potent activity in my primary high-throughput screen (HTS), but I suspect a false positive. What should I do?
A1: Potent activity in a primary screen requires rigorous validation to eliminate false positives, which can arise from compound interference with the assay technology.[8]
-
Initial Step: Re-test the compound in a concentration-response format to confirm its potency and efficacy.
-
Recommended Action: Employ counter-screens and orthogonal assays.
-
Counter-Screens: Test the compound in an assay that lacks the biological target but uses the same detection system (e.g., a luciferase-based reporter assay without the target gene). This will identify compounds that directly inhibit the reporter enzyme (e.g., firefly luciferase).[8]
-
Orthogonal Assays: Validate the hit using a different assay platform. For example, if your primary assay is fluorescence-based, use a mass spectrometry (MS)-based assay that directly measures substrate-to-product conversion.[9][10] MS-based assays are less prone to interference from fluorescent compounds.[9]
-
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific antiviral activity. How can I investigate this?
A2: This is a common issue that suggests a narrow therapeutic window or potent off-target effects. A multi-step approach is needed to dissect the mechanism of toxicity.
-
Initial Step: Perform a detailed dose-response curve for both antiviral activity and cytotoxicity in the host cells to accurately determine the EC50 and CC50 values.
-
Recommended Action:
-
Conduct a this compound Rescue Experiment: As detailed in Protocol 1, add excess this compound to see if it can alleviate the cytotoxicity. If so, the toxicity is likely related to the depletion of the endogenous this compound pool or inhibition of a host enzyme that uses this compound.[6]
-
Assess Mitochondrial Health: Run assays to specifically measure mitochondrial toxicity. This can include measuring the production of lactate (a sign of impaired mitochondrial respiration) or quantifying mitochondrial DNA content.[4]
-
Profile Against Host Polymerases: If possible, test the analog's active triphosphate form for inhibitory activity against purified human polymerases, especially mitochondrial polymerase γ (POLG).[4]
-
Q3: My results are inconsistent across different assay formats (e.g., fluorescence vs. luminescence vs. absorbance). Why might this be happening?
A3: Discrepancies between assay formats often point to compound interference with specific detection modalities.
-
Potential Cause 1 - Fluorescence Interference: The compound itself may be fluorescent at the excitation/emission wavelengths used in the assay, or it may quench the fluorescent signal.[11]
-
Potential Cause 2 - Luciferase Inhibition: Many compounds are known to directly inhibit luciferase enzymes, which are common reporters in cell-based assays. This leads to a false-positive signal in inhibition screens or a false-negative in activation screens.[8]
-
Potential Cause 3 - Redox Cycling: Some compounds can undergo redox cycling, producing reactive oxygen species (ROS) like hydrogen peroxide.[8] This can interfere with assays that use redox-sensitive dyes or enzymes.
-
Recommended Action: Systematically screen your compound for these properties. Run the compound in the assay buffer without any cells or enzymes to check for background fluorescence or absorbance. Use a purified luciferase enzyme assay to test for direct inhibition. Employ an orthogonal, label-free detection method like mass spectrometry to confirm the biological activity independently of optical readouts.[9]
Q4: I suspect my compound is affecting the cellular nucleotide pool. How can I test this?
A4: Perturbation of cellular nucleotide pools is a known off-target mechanism for this compound analogs like Ribavirin.[1][4]
-
Recommended Action: The most direct way to test this is by analyzing the intracellular concentrations of nucleoside triphosphates (NTPs).
-
Cell Treatment: Culture your cells with and without the this compound analog at relevant concentrations and time points.
-
Metabolite Extraction: Lyse the cells and perform a metabolite extraction, typically using a cold solvent like methanol or perchloric acid.
-
Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the levels of GTP, ATP, CTP, and UTP. A significant decrease in the GTP pool would confirm your hypothesis.
-
Section 3: Data & Protocols
Data Presentation
Table 1: Common this compound Analogs and Their Associated Off-Target Effects
| This compound Analog | Primary Target (Example) | Known Off-Target Effects & Associated Toxicities | Citations |
| Acyclovir | Herpesvirus DNA Polymerase | Minimal activity with host deoxythis compound kinase (dGK), generally well-tolerated. | [12] |
| Ganciclovir | Herpesvirus DNA Polymerase | Phosphorylated by host mitochondrial dGK, which may contribute to observed toxicity. | [12] |
| Ribavirin | Broad-spectrum antiviral (e.g., HCV RdRp) | Inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to GTP pool depletion; immunomodulatory effects; significant cytotoxicity. | [1][2][4] |
| Penciclovir | Herpesvirus DNA Polymerase | Phosphorylated by cellular dGK, suggesting a mechanism for activation in uninfected cells. | [12] |
| Abacavir | HIV Reverse Transcriptase | Prodrug strategy reduces plasma concentration of the active form, improving bioavailability and reducing toxicity. | [1] |
Table 2: Troubleshooting Matrix for Cellular Assays with this compound Analogs
| Observed Problem | Potential Cause(s) | Recommended Solution / Validation Assay |
| High Hit Rate in Primary Screen | Assay interference (autofluorescence, luciferase inhibition), non-specific cytotoxicity. | Run counter-screens; validate hits with an orthogonal, label-free assay (e.g., RapidFire MS).[8][9] |
| Potent Cytotoxicity | Inhibition of host polymerases (esp. mitochondrial), disruption of nucleotide metabolism. | Perform this compound rescue experiment; measure lactate levels; run mitochondrial toxicity panels.[4] |
| Poor In Vivo Correlation | Poor bioavailability, rapid metabolism, off-target toxicity not captured by in vitro assays. | Use prodrug strategies; perform detailed pharmacokinetic/pharmacodynamic (PK/PD) studies.[1] |
| Variable Results Between Batches | Compound instability, inconsistent cell passage number, mycoplasma contamination. | Verify compound purity and stability; maintain consistent cell culture practices; regularly test for mycoplasma.[13] |
Key Experimental Protocols
Protocol 1: this compound Rescue Experiment
This protocol determines if the observed cytotoxicity of a this compound analog is due to its interference with the natural this compound metabolic pathway.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 2X concentration stock of your this compound analog in culture medium. Prepare a 2X concentration stock of this compound (e.g., at 50-100 µM, but this may need optimization) in culture medium.
-
Treatment:
-
Control Wells: Add culture medium only.
-
Analog Only Wells: Add the 2X this compound analog and an equal volume of medium.
-
This compound Only Wells: Add the 2X this compound and an equal volume of medium.
-
Rescue Wells: Add equal volumes of the 2X this compound analog and the 2X this compound solution.
-
-
Incubation: Incubate the plate for a period relevant to your standard assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as an MTS or other colorimetric/luminescent assay.
-
Analysis: Compare the viability in the "Analog Only" wells to the "Rescue Wells". A significant increase in viability in the presence of exogenous this compound suggests that the cytotoxicity is at least partially due to off-target effects on guanine pathways.
Protocol 2: Orthogonal Assay Validation using Mass Spectrometry
This protocol describes the use of a label-free mass spectrometry (MS) assay to confirm hits from a primary screen, thereby reducing false positives caused by detection interference.[9][10]
Methodology:
-
Assay Setup: Perform the enzymatic reaction (e.g., viral polymerase activity) in a 384-well plate. Incubate the enzyme, substrate, and your this compound analog inhibitor for a defined period.
-
Reaction Quench: Stop the reaction by adding a quench solution (e.g., formic acid).
-
High-Throughput MS Analysis: Use a high-throughput MS system (like a RapidFire system) to analyze the samples. The system aspirates a small volume from each well, performs rapid solid-phase extraction to remove salts and proteins, and injects the sample directly into the mass spectrometer.
-
Data Acquisition: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the substrate and the expected product.
-
Analysis: Calculate the percent conversion of substrate to product in the presence of your compound compared to positive (no inhibitor) and negative (no enzyme) controls. Inhibition is confirmed by a reduction in product formation. Because this method directly detects the masses of the analyte molecules, it is not susceptible to interference from fluorescent or colored compounds.[9]
Section 4: Visual Guides
Caption: Workflow for validating hits and identifying off-target effects.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emissive this compound Analog Applicable for Real-Time Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of parallel validation high-throughput screens to reduce false positives and identify novel dengue NS2B-NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral this compound Analogs as Substrates for Deoxythis compound Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Validation & Comparative
Guanosine's Neuroprotective Efficacy in Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of guanosine in preclinical stroke models. It is designed to offer an objective overview of its performance, supported by experimental data, and to compare its efficacy with other neuroprotective strategies. The information is presented to aid in the evaluation of this compound as a potential therapeutic agent for ischemic stroke.
I. Overview of this compound's Neuroprotective Action
This compound, a purine nucleoside, has demonstrated significant neuroprotective properties in various in vitro and in vivo models of ischemic stroke.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key pathways implicated in ischemic neuronal damage. Upon systemic administration, this compound can cross the blood-brain barrier and exert its effects.[3]
The core neuroprotective functions of this compound include:
-
Reduction of Excitotoxicity: this compound helps to counteract the excessive release of glutamate, a major contributor to neuronal death in stroke.[1][2]
-
Anti-inflammatory and Antioxidant Effects: It mitigates neuroinflammation and reduces the production of reactive oxygen species (ROS) that lead to oxidative stress.[1][2][4]
-
Promotion of Cell Survival: this compound activates pro-survival signaling pathways, such as PI3K/Akt and MEK/ERK, which help to prevent apoptotic cell death.[1][2]
-
Neurogenesis and Angiogenesis: Studies have shown that delayed administration of this compound can promote the formation of new neurons and blood vessels, contributing to long-term functional recovery.[5][6]
II. Quantitative Performance Data
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in various stroke models.
Table 1: In Vivo Efficacy of this compound in Rodent Stroke Models
| Model | Species | This compound Dose & Administration | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAo) - Permanent | Rat | 8 mg/kg, intraperitoneal (i.p.), daily for 7 days | Prolonged survival, decreased neurological deficits, and reduced tissue damage. | [7] |
| Middle Cerebral Artery Occlusion (MCAo) - Permanent | Rat | Systemic administration (0-6h post-MCAo) | Up to 40% reduction in infarct volume and progressive improvement in neurological deficit scores.[1] | [1] |
| Middle Cerebral Artery Occlusion (MCAo) - Transient (with reperfusion) | Rat | 8 mg/kg and 16 mg/kg (pre-reperfusion) | Dose-dependent decrease in infarct volume; ~60% reduction with 8 mg/kg and ~85% with 16 mg/kg.[1] | [1] |
| Photothrombotic Stroke | Mouse | 8 mg/kg, i.p., daily for 7 days (starting 24h post-stroke) | No reduction in infarct volume at day 7, but improved long-term functional recovery from day 14.[5][6] Enhanced neurogenesis and angiogenesis.[5][6] | [5][6] |
| Thermocoagulation of Pial Vessels | Rat | Intranasal administration (3h post-stroke) | Long-lasting improvement in motor function (up to 42 days).[8] | [8] |
Table 2: In Vitro Efficacy of this compound in Cellular Stroke Models
| Model | Cell Type | This compound Concentration | Key Findings | Reference |
| Oxygen-Glucose Deprivation (OGD) | SH-SY5Y neuroblastoma cells | 100 µM | Significantly reduced the proportion of cells undergoing apoptosis after 5 hours of OGD.[7] | [7] |
| Oxygen-Glucose Deprivation (OGD) | Rat hippocampal slices | 100 µM | Prevented the decrease in cell viability and the increase in ROS production.[9] | [9] |
| Oxygen-Glucose Deprivation (OGD) | Cultured cortical astrocytes | 10-500 µM | Prevented OGD-induced reduction in cell viability and increase in ROS production.[4] | [4] |
III. Comparison with Alternative Neuroprotective Agents
While direct head-to-head comparative studies are limited, this section provides an overview of this compound's potential advantages and disadvantages when compared to other neuroprotective agents investigated for stroke.
Table 3: Comparison of this compound with Other Neuroprotective Agents
| Agent | Mechanism of Action | Advantages of this compound | Potential Disadvantages of this compound |
| This compound | Multi-target: Anti-excitotoxic, anti-inflammatory, antioxidant, pro-survival, pro-neurogenic/angiogenic.[1][2][5][6] | Broad-spectrum activity addressing multiple facets of ischemic injury. Promotes long-term recovery through neurogenesis and angiogenesis.[5][6] | Relatively short half-life of exogenous this compound may require specific administration protocols.[1] |
| Citicoline | Stabilizes cell membranes and reduces free fatty acid formation. May also promote neurotransmitter synthesis.[10][11] | This compound has a more direct and broader impact on key pro-survival and anti-inflammatory signaling pathways. | Citicoline has been evaluated in numerous clinical trials, providing a larger body of human data.[10][11] |
| N-Acetylcysteine (NAC) | Precursor to the antioxidant glutathione, directly scavenges free radicals. | This compound's effects extend beyond antioxidant properties to include anti-excitotoxicity and promotion of neurogenesis. | NAC is a well-established antioxidant with a known safety profile. |
Note: The comparison is based on preclinical data for this compound and a mix of preclinical and clinical data for the alternative agents. The absence of direct comparative studies necessitates careful interpretation of these comparisons.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAo) in Rats
-
Objective: To induce a focal cerebral ischemic stroke that mimics the clinical condition.
-
Procedure:
-
Animal Preparation: Male Wistar rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Approach: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: The ECA is ligated and transected. A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery.
-
Confirmation of Ischemia: Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Reperfusion (for transient MCAo): After a defined period of occlusion (e.g., 60-120 minutes), the filament is withdrawn to allow for reperfusion.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover. Analgesics are administered to minimize discomfort.
-
-
Outcome Measures:
-
Infarct Volume: Assessed 24-48 hours post-MCAo. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarcted area remains white.
-
Neurological Deficit Scoring: A battery of behavioral tests (e.g., modified Neurological Severity Score - mNSS) is used to assess motor, sensory, and reflex functions at various time points post-stroke.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
-
Objective: To simulate ischemic conditions in a neuronal cell culture model.
-
Procedure:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12 with 10% FBS).
-
Induction of OGD: The standard culture medium is replaced with a glucose-free medium (e.g., glucose-free DMEM). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 5 hours).
-
Treatment: this compound (e.g., 100 µM) or vehicle is added to the medium, either during OGD or during the reoxygenation period.
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with standard, glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2).
-
-
Outcome Measures:
-
Cell Viability/Apoptosis: Assessed using methods such as the MTT assay (for cell viability) or TUNEL staining/caspase activity assays (for apoptosis) at a defined time point after reoxygenation (e.g., 24 hours).
-
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFH-DA.
-
V. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's neuroprotective effects and a typical experimental workflow.
References
- 1. Neuroprotective Effects of this compound in Ischemic Stroke—Small Steps towards Effective Therapy [mdpi.com]
- 2. Neuroprotective Effects of this compound in Ischemic Stroke—Small Steps towards Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic and rapid detection of this compound during ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed administration of this compound improves long-term functional recovery and enhances neurogenesis and angiogenesis in a mouse model of photothrombotic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed administration of this compound improves long‑term functional recovery and enhances neurogenesis and angiogenesis in a mouse model of photothrombotic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound on stroke models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of intranasal this compound administration on brain function in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ftrdergisi.com [ftrdergisi.com]
Comparing the efficacy of guanosine versus adenosine in neuroprotection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Neuroprotective Efficacy of Guanosine and Adenosine, Supported by Experimental Data.
The purine nucleosides this compound and adenosine have emerged as significant endogenous modulators with neuroprotective properties, particularly in the context of ischemic brain injury and neurodegenerative diseases. Both molecules are released in the brain under physiological and pathological conditions, activating complex signaling cascades that mitigate neuronal damage. While their neuroprotective roles are often intertwined, with this compound's effects frequently mediated through the adenosinergic system, understanding their comparative efficacy is crucial for the development of targeted therapeutic strategies. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in navigating the therapeutic potential of these promising neuroprotective agents.
At a Glance: this compound vs. Adenosine in Neuroprotection
| Feature | This compound | Adenosine |
| Primary Mechanism | Modulates glutamatergic and adenosinergic systems, activates pro-survival pathways (PI3K/Akt, MEK/ERK), and reduces oxidative stress. | Acts as an agonist for adenosine receptors (A1, A2A, A2B, A3), leading to decreased excitotoxicity and inflammation. |
| Receptor Interaction | Interacts with adenosine A1 and A2A receptors, and potentially a yet-to-be-identified specific this compound receptor. | Directly binds to and activates adenosine receptors. |
| Glutamate Excitotoxicity | Reduces glutamate-induced cell death by enhancing glutamate uptake and inhibiting glutamate release.[1][2] | Reduces glutamate release primarily through A1 receptor activation. |
| Oxidative Stress | Prevents the production of reactive oxygen species (ROS) and nitric oxide (NO).[3] | Can modulate oxidative stress through various receptor-mediated pathways. |
| Mitochondrial Function | Preserves mitochondrial membrane potential.[3] | Can protect mitochondrial function, often linked to ATP preservation.[4] |
| Inflammation | Mitigates neuroinflammation by reducing the production of pro-inflammatory cytokines. | Exhibits both pro- and anti-inflammatory effects depending on the receptor subtype and cellular context.[5][6] |
| In Vitro Efficacy | Delays axonal degeneration and protects glial cells from glucose deprivation.[4][7] | Delays axonal degeneration and protects glial cells from glucose deprivation.[4][7] |
| In Vivo Efficacy | Reduces infarct volume and improves neurological outcomes in animal models of stroke. | Reduces infarct volume in animal models of stroke, though systemic administration can have cardiovascular side effects.[8] |
Quantitative Data on Neuroprotective Efficacy
Direct comparative studies quantifying the neuroprotective efficacy of this compound versus adenosine are limited. However, available data from in vitro models provide some insights into their relative performance.
In Vitro Axonal Degeneration Model
A study by Press and Milbrandt (2009) directly compared the ability of adenosine and this compound to delay axonal degeneration in cultured Dorsal Root Ganglion (DRG) neurons.
| Treatment | Concentration | Axonal Protection at 24h | Axonal Protection at 48h | Axonal Protection at 96h |
| Adenosine | 2.5 mM | Significant | Partial | Minimal |
| 5 mM | Significant | Significant | Partial | |
| 10 mM | Robust | Robust | Robust | |
| This compound | 2.5 mM | Significant | Minimal | Minimal |
Data summarized from Press and Milbrandt, 2009.[7]
In Vitro Glial Cell Protection Model
Jurkowitz et al. (1998) investigated the protective effects of adenosine and this compound on glial cells subjected to glucose deprivation and mitochondrial inhibition.
| Treatment | Concentration | Cell Viability (%) | ATP Preservation (%) |
| Control | - | ~10 | ~5 |
| Adenosine | 1500 µM | ~80 | ~60 |
| This compound | 1500 µM | ~90 | ~70 |
Data summarized from Jurkowitz et al., 1998.[4]
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and adenosine are mediated by a complex interplay of signaling pathways. While adenosine acts directly on its receptors, this compound's effects are often, but not exclusively, channeled through the adenosinergic system.
This compound-Mediated Neuroprotective Pathways
This compound's neuroprotective signaling is multifaceted, involving the activation of several pro-survival kinases and modulation of downstream effectors.
Caption: this compound signaling cascade in neuroprotection.
Adenosine-Mediated Neuroprotective Pathways
Adenosine's neuroprotective actions are primarily initiated by its binding to specific G-protein coupled receptors, with A1 and A2A receptors playing pivotal roles.
Caption: Adenosine receptor signaling in neuroprotection.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the neuroprotective effects of this compound and adenosine.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This model simulates ischemic conditions in a controlled laboratory setting.
Caption: Workflow for an in vitro OGD experiment.
Key Steps:
-
Cell Culture: Primary neurons or glial cells are cultured to a desired confluency.
-
OGD Induction: The culture medium is replaced with a glucose-free solution, and the cultures are placed in a hypoxic chamber for a defined period.
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with regular, glucose-containing medium, and the cultures are returned to normoxic conditions.
-
Treatment: this compound or adenosine is added at various concentrations before, during, or after the OGD insult.
-
Assessment of Neuroprotection: Cell viability and death are quantified using assays such as MTT (metabolic activity), LDH (membrane integrity), and fluorescent staining (e.g., Propidium Iodide/Calcein-AM).
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used in vivo model of focal cerebral ischemia in rodents.
Key Steps:
-
Anesthesia and Surgical Preparation: The animal is anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: A filament is inserted into the ECA and advanced through the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (for transient MCAO): After a specific duration of occlusion, the filament is withdrawn to allow for blood flow restoration.
-
Treatment: this compound or adenosine is administered, typically via intraperitoneal or intravenous injection, at different time points relative to the MCAO procedure.
-
Assessment of Neuroprotection:
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the volume of infarcted tissue.
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and sensory function.
-
Histological Analysis: Brain sections are analyzed for markers of neuronal death (e.g., Fluoro-Jade or TUNEL staining).
-
Conclusion
Both this compound and adenosine demonstrate significant neuroprotective potential. Adenosine's effects are well-characterized through its direct receptor interactions, leading to a rapid reduction in excitotoxicity. This compound, while also interacting with adenosine receptors, appears to engage a broader range of neuroprotective mechanisms, including the robust activation of pro-survival signaling pathways and potent antioxidant effects.
The available direct comparative data, although limited, suggests that at similar concentrations, this compound may offer comparable or even superior protection in certain in vitro paradigms, such as preserving glial cell viability and ATP levels during metabolic stress. However, adenosine can be more potent in a dose-dependent manner in other contexts, like delaying axonal degeneration.
The intricate relationship between this compound and the adenosinergic system, where this compound's effects are often dependent on adenosine receptor function, highlights the complexity of purinergic signaling in the brain. For drug development professionals, this suggests that targeting specific aspects of the this compound-adenosine interplay could be a promising avenue for novel neuroprotective therapies. Future head-to-head comparative studies in standardized in vivo models of stroke are warranted to definitively delineate the therapeutic advantages of each nucleoside and to guide the development of next-generation neuroprotective agents.
References
- 1. This compound Enhances Glutamate Uptake in Brain Cortical Slices at Normal and Excitotoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine, inosine, and this compound protect glial cells during glucose deprivation and mitochondrial inhibition: correlation between protection and ATP preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors in Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine: A key player in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Purine Nucleosides Adenosine and this compound Delay Axonal Degeneration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine and Stroke: Maximizing the Therapeutic Potential of Adenosine as a Prophylactic and Acute Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Guanosine's Trophic Effects on Glial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Guanosine's Trophic Effects on Glial Cells
The trophic effects of this compound on glial cells are multifaceted, encompassing proliferation, promotion of neurotrophic factor release, and modulation of inflammatory responses. The majority of research has centered on astrocytes, with emerging evidence on the role of microglia and limited information regarding oligodendrocytes.
Astrocyte Proliferation and Trophic Support
This compound has been shown to stimulate the proliferation of astrocytes, a key aspect of its trophic potential. This mitogenic effect appears to be dose-dependent and can be potentiated by the presence of microglia, suggesting a complex interplay between these glial cell types.[1] Furthermore, this compound treatment has been demonstrated to significantly increase the synthesis and release of critical neurotrophic factors from astrocytes, such as Nerve Growth Factor (NGF).
| Cell Type | Parameter | This compound Concentration | Observed Effect | Reference |
| Neonatal Mouse Cortical Astrocytes | NGF Release | 10 µM | 6-fold increase in immunoreactive NGF release after 24 hours. | [2] |
| Rat Cultured Astrocytes | Proliferation | Dose-dependent | Stimulated proliferation. | [1] |
| Rat Cultured Astrocytes with Microglia | Proliferation | Not specified | Amplified mitogenic effect compared to astrocyte-only cultures. | [1] |
Microglial Activation and Neuroinflammation
This compound's influence extends to microglia, the resident immune cells of the central nervous system. While not directly a trophic effect in the traditional sense, its ability to modulate microglial activation and subsequent inflammatory responses is crucial for creating a supportive environment for neuronal survival and function.
| Cell Type | Parameter | This compound Concentration | Observed Effect | Reference |
| Primary Microglial Cultures | Nitric Oxide (NO) Production | Not specified in trophic studies | This compound has been studied for its anti-inflammatory effects, often involving the reduction of NO production in activated microglia. | [3][4][5] |
Oligodendrocyte Differentiation and Myelination
The trophic effects of this compound on oligodendrocytes, the myelin-producing cells of the CNS, are the least studied. However, some evidence suggests a positive role in promoting the differentiation of oligodendrocyte precursor cells (OPCs) and subsequent remyelination, which is a critical aspect of neural repair.
| Cell Type | Parameter | This compound Treatment | Observed Effect | Reference |
| Endogenous Adult Oligodendroglial Progenitor Cells (in vivo, spinal cord injury model) | Proliferation and Differentiation | Chronic treatment | Increased remyelination. | [6] |
Signaling Pathways Implicated in this compound's Trophic Effects
The trophic effects of this compound on glial cells are mediated by a complex network of intracellular signaling pathways. Key pathways that have been identified include the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, both of which are central to cell survival and proliferation.
References
- 1. Cultured astrocyte proliferation induced by extracellular this compound involves endogenous adenosine and is raised by the co-presence of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular this compound and this compound-5'-triphosphate increase: NGF synthesis and release from cultured mouse neopallial astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 4. Differential ex vivo nitric oxide production by acutely isolated neonatal and adult microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Guanine-Based Purinergic System: The Tale of An Orphan Neuromodulation [frontiersin.org]
A Comparative Analysis of Guanosine and Its Synthetic Analogs in Therapeutic Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the endogenous nucleoside guanosine and its synthetic analogs. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways.
This compound, a purine nucleoside, plays a crucial role in various physiological processes and has demonstrated significant neuroprotective effects.[1][2][3][4] Its therapeutic potential has inspired the development of a wide array of synthetic analogs designed to harness and improve upon its biological activities, leading to potent antiviral and anticancer agents.[5][6][7][8][9][10][11] This guide offers a comparative analysis of this compound and its key synthetic derivatives, focusing on their mechanisms of action, therapeutic applications, and a summary of their performance based on experimental data.
Comparative Performance of this compound and Synthetic Analogs
The primary therapeutic applications of synthetic this compound analogs lie in antiviral and anticancer therapies. Unlike this compound's broader neuromodulatory and neuroprotective roles, which are mediated through complex signaling pathways, synthetic analogs often exhibit more targeted mechanisms of action.[1][5][9][12] For instance, many antiviral this compound analogs function as chain terminators of viral DNA or RNA synthesis.[9]
The following table summarizes the in vitro efficacy of selected this compound analogs against various viral and cancer cell line targets.
| Compound/Analog | Target | Assay Type | Measurement | Value (µM) | Reference |
| Antiviral Analogs | |||||
| AT-511 | HCoV-229E | Cytopathic Effect (CPE) | EC50 | 1.8 ± 0.3 | [13] |
| AT-511 | HCoV-229E | Virus Yield Reduction | EC90 | 0.34 | [14] |
| AT-511 | HCoV-OC43 | Virus Yield Reduction | EC90 | 1.2 | [14] |
| AT-511 | SARS-CoV | Virus Yield Reduction | EC90 | 0.5 | [14] |
| AT-511 | MERS-CoV | Virus Yield Reduction | EC90 | 37 ± 28 | [14] |
| AT-511 | SARS-CoV-2 | Virus Yield Reduction | EC90 | 0.47 | [14] |
| 2'-methyl this compound | Hepatitis C Virus | Replicon Assay | EC50 | 3.5 | [5] |
| INX-189 | Hepatitis C Virus | Replicon Assay | EC50 | 0.01 | [5] |
| Ribavirin Analog 11a | Respiratory Syncytial Virus (RSV) | TCID50 Assay | IC50 | 0.53 | [15] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | TCID50 Assay | IC50 | 8.83 | [15] |
| Anticancer Analogs | |||||
| 2',4'-bridged purine 105 | CEM (T-cell leukemia) | Cytotoxicity Assay | IC50 | 0.36 | [8] |
| 2',4'-bridged purine 105 | Raji (B-cell lymphoma) | Cytotoxicity Assay | IC50 | 0.25 | [8] |
| 2',4'-bridged purine 106 | CEM (T-cell leukemia) | Cytotoxicity Assay | IC50 | 7.6 | [8] |
| 2',4'-bridged purine 106 | Raji (B-cell lymphoma) | Cytotoxicity Assay | IC50 | 5.8 | [8] |
| 2'-deoxy-4'-thio-cytidine analog 38 | CCRF-SB (B-cell leukemia) | Cytotoxicity Assay | IC50 | 7.14 | [8] |
| 2'-deoxy-4'-thio-cytidine analog 38 | Molt-4 (T-cell leukemia) | Cytotoxicity Assay | IC50 | 2.72 | [8] |
| 2'-deoxy-4'-thio-cytidine analog 39 | CCRF-SB (B-cell leukemia) | Cytotoxicity Assay | IC50 | 3.19 | [8] |
| 2'-deoxy-4'-thio-cytidine analog 39 | Molt-4 (T-cell leukemia) | Cytotoxicity Assay | IC50 | 2.24 | [8] |
| Compound 6 | HeLa (cervical cancer) | CCK-8 Assay | IC50 | 54 µg/mL (76.4 µM) | [11] |
Signaling Pathways and Mechanisms of Action
This compound Signaling
This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. It can interact with adenosine A1 and A2A receptors and activates protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][2][3][4] These pathways are crucial for cell survival, proliferation, and differentiation.
Caption: Simplified signaling pathways of this compound.[1][2][3][4]
Synthetic Analog Mechanisms
Many synthetic this compound analogs, particularly antiviral agents, act as nucleoside reverse transcriptase inhibitors (NRTIs) or inhibitors of viral DNA/RNA polymerases.[9] After cellular uptake, they are phosphorylated to their active triphosphate form, which is then incorporated into the growing viral nucleic acid chain, causing chain termination and halting replication. Another class of synthetic analogs exerts immunostimulatory effects by activating Toll-like receptor 7 (TLR7).[12]
References
- 1. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound Mechanisms of Action: Toward Molecular Targets [frontiersin.org]
- 4. This compound Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. AT-527, a Double Prodrug of a this compound Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. biorxiv.org [biorxiv.org]
Guanosine Shows Superior Neuroprotective Effects Against Glutamate Excitotoxicity Compared to Other Purines
For Immediate Release
[City, State] – An in-depth analysis of scientific literature reveals that guanosine, a purine nucleoside, demonstrates significant neuroprotective capabilities against glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases. When compared to other endogenous purines such as adenosine, inosine, and xanthine, this compound exhibits a multi-faceted mechanism of action that includes modulation of glutamate transport, reduction of oxidative stress, and activation of critical cell survival pathways. This comparative guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the neuroprotective potential of these purines.
Glutamate excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death, is a hallmark of conditions like ischemic stroke, and neurodegenerative disorders. The search for effective neuroprotective agents has led to the investigation of various endogenous molecules, including purines, which are natural components of cellular energy metabolism and signaling.
Comparative Efficacy of Purines in Mitigating Glutamate Excitotoxicity
While direct comparative studies under identical experimental conditions are limited, a compilation of data from various sources indicates this compound's promising neuroprotective profile. The following table summarizes quantitative data from studies assessing the effects of this compound, adenosine, and inosine on neuronal survival and damage following glutamate-induced excitotoxicity. Data for xanthine's direct neuroprotective effects in this context is notably scarce in the current scientific literature.
Table 1: Quantitative Comparison of the Neuroprotective Effects of Purines Against Glutamate Excitotoxicity
| Purine | Experimental Model | Glutamate Challenge | Assay | Outcome Measure | Efficacy | Reference |
| This compound | Rat hippocampal slices | 1 mM Glutamate | Cell Viability (Propidium Iodide) | Increased cell viability | ~50% protection at 100 µM | [1] |
| Cortical astrocyte cultures | Oxygen-Glucose Deprivation | Cell Viability (MTT) | Increased cell viability | Significant protection at 10-500 µM | [2] | |
| Cortical astrocyte cultures | Oxygen-Glucose Deprivation | ROS Production | Decreased ROS levels | Significant reduction at 10 µM | [2] | |
| Adenosine | PC12 cells | 2-10 mM Glutamate | Apoptosis (Annexin V) | Increased apoptosis (A2A/A2B receptor mediated) | Detrimental effect | [3] |
| PC12 cells | 2-10 mM Glutamate | Apoptosis (Annexin V) | Decreased apoptosis (A1 receptor mediated) | Protective effect | [3] | |
| Inosine | Glial cells (ROC-1) | Glucose deprivation & mitochondrial inhibition | Cell Viability | Increased cell viability | Concentration-dependent protection (50-1500 µM) | [4] |
It is crucial to note that the data presented above are collated from different studies with varying experimental protocols, which may influence the direct comparability of the results.
Unraveling the Mechanisms: How this compound Protects Neurons
This compound's neuroprotective effects are attributed to a combination of mechanisms that collectively counteract the damaging cascades initiated by excessive glutamate.[5][6]
One of the primary mechanisms is the modulation of glutamate homeostasis . This compound has been shown to enhance the uptake of glutamate by astrocytes, the primary cells responsible for clearing excess glutamate from the synaptic cleft.[7] By increasing the activity of glutamate transporters, this compound helps to reduce the overstimulation of neuronal glutamate receptors.[2]
Furthermore, this compound exhibits potent antioxidant properties . Glutamate excitotoxicity is intrinsically linked to a surge in reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[8] this compound helps to mitigate this by bolstering the cell's antioxidant defenses.[2]
Crucially, this compound activates several pro-survival signaling pathways , including the PI3K/Akt and MEK/ERK pathways.[1][5] These pathways are central to promoting cell survival and inhibiting programmed cell death (apoptosis). The activation of these cascades by this compound further reinforces its neuroprotective capacity. The interplay with adenosine receptors, particularly A1 and A2A receptors, also appears to be a significant factor in mediating this compound's protective actions.[2][9]
In contrast, the effects of other purines are more varied. Adenosine, for instance, can have dual effects, being either neuroprotective or detrimental depending on which of its receptors are activated.[3] Inosine has also demonstrated neuroprotective qualities, largely attributed to its anti-inflammatory and antioxidant properties, though its direct comparative efficacy to this compound against glutamate excitotoxicity is not as extensively documented.[10][11]
Visualizing the Pathways and Processes
To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathways involved in glutamate excitotoxicity and the neuroprotective mechanisms of this compound, as well as a typical experimental workflow for assessing neuroprotection.
// Nodes Glutamate [label="Excess Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDA_R [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPA_R [label="AMPA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="↑ Ca²⁺ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Activation [label="Enzyme Activation\n(nNOS, Calpains, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Production [label="↑ ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Glutamate -> {NMDA_R, AMPA_R} [color="#5F6368"]; {NMDA_R, AMPA_R} -> Ca_Influx [color="#5F6368"]; Ca_Influx -> {Enzyme_Activation, Mitochondrial_Dysfunction} [color="#5F6368"]; Mitochondrial_Dysfunction -> ROS_Production [color="#5F6368"]; Enzyme_Activation -> ROS_Production [color="#5F6368"]; ROS_Production -> Apoptosis [color="#5F6368"]; Apoptosis -> Neuronal_Death [color="#5F6368"]; }
Caption: Glutamate Excitotoxicity Signaling Cascade.// Nodes this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adenosine_R [label="Adenosine Receptors\n(A1, A2A)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate_Uptake [label="↑ Glutamate Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK_ERK [label="MEK/ERK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Defense [label="↑ Antioxidant Defense", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="↑ Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glutamate_Excitotoxicity [label="Glutamate\nExcitotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> {Adenosine_R, PI3K_Akt, MEK_ERK, Glutamate_Uptake, Antioxidant_Defense} [color="#5F6368"]; {PI3K_Akt, MEK_ERK} -> Cell_Survival [color="#5F6368"]; {Glutamate_Uptake, Antioxidant_Defense} -> Glutamate_Excitotoxicity [arrowhead=T, color="#5F6368"]; Cell_Survival -> Glutamate_Excitotoxicity [arrowhead=T, color="#5F6368"]; }
Caption: this compound's Neuroprotective Mechanisms.// Nodes Cell_Culture [label="Neuronal Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_treatment [label="Pre-treatment with Purines\n(this compound, Adenosine, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate_Insult [label="Glutamate-induced\nExcitotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Assays [label="Neuroprotection Assays", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Cell Viability\n(MTT, PI)", fillcolor="#FFFFFF", fontcolor="#202124"]; LDH [label="LDH Release", fillcolor="#FFFFFF", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Pre_treatment [color="#5F6368"]; Pre_treatment -> Glutamate_Insult [color="#5F6368"]; Glutamate_Insult -> Incubation [color="#5F6368"]; Incubation -> Assays [color="#5F6368"]; Assays -> {Viability, LDH, ROS} [color="#5F6368"]; {Viability, LDH, ROS} -> Data_Analysis [color="#5F6368"]; }
Caption: Workflow for Assessing Neuroprotection.Detailed Experimental Protocols
A fundamental aspect of evaluating neuroprotective compounds is the use of standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the literature for inducing and measuring the effects of glutamate excitotoxicity.
Induction of Glutamate Excitotoxicity in Neuronal Cell Culture
This protocol describes a general method for inducing excitotoxicity in primary neuronal cultures or neuronal cell lines.
-
Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in 96-well plates at a density of 1-5 x 10⁴ cells per well. Culture the cells in their appropriate growth medium overnight at 37°C in a humidified incubator with 5% CO₂.
-
Pre-treatment: The following day, replace the culture medium with a fresh medium containing the desired concentrations of the test purines (e.g., this compound, adenosine, inosine at concentrations ranging from 10 µM to 500 µM). Incubate for a predetermined period, typically 1 to 24 hours.
-
Glutamate Exposure: After pre-treatment, add L-glutamic acid to the culture medium to a final concentration that induces significant cell death (typically ranging from 100 µM to 10 mM, depending on the cell type and culture conditions). A dose-response curve for glutamate is recommended to determine the optimal excitotoxic concentration.
-
Incubation: Incubate the cells with glutamate for a period ranging from 30 minutes to 24 hours, depending on the experimental design.
-
Assessment of Neuroprotection: Following the incubation period, assess cell viability and cytotoxicity using various assays as described below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation: Prepare a stock solution of MTT at 5 mg/mL in phosphate-buffered saline (PBS).
-
Assay Procedure:
-
Following the glutamate and purine treatment, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
Assay Procedure:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance of the generated formazan product at a wavelength of 490 nm. The amount of LDH activity is proportional to the number of damaged cells. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) should be included to calculate the percentage of cytotoxicity.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.
-
Cell Loading: Following the experimental treatment, wash the cells with a warm buffer (e.g., HBSS).
-
Probe Incubation: Add the DCFH-DA probe (typically at a final concentration of 10-20 µM) to each well and incubate for 30-60 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Data Acquisition: Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
The available evidence strongly suggests that this compound is a potent neuroprotective agent against glutamate-induced excitotoxicity. Its multifaceted mechanism of action, encompassing the regulation of glutamate levels, antioxidant effects, and activation of pro-survival pathways, positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. While other purines like adenosine and inosine also exhibit neuroprotective properties, this compound's comprehensive mode of action appears to offer a more robust defense against the complex cascade of events triggered by glutamate excitotoxicity. Future research involving direct, side-by-side comparisons of these purines under standardized conditions will be invaluable in fully elucidating their relative therapeutic potential.
References
- 1. Neuroprotective effect of this compound against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Detrimental Action of Adenosine on Glutamate-Induced Cytotoxicity in PC12 Cells Can Be Shifted towards a Neuroprotective Role through A1AR Positive Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine, inosine, and this compound protect glial cells during glucose deprivation and mitochondrial inhibition: correlation between protection and ATP preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lessons from the physiological role of this compound in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Enhances Glutamate Uptake in Brain Cortical Slices at Normal and Excitotoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents nitroxidative stress and recovers mitochondrial membrane potential disruption in hippocampal slices subjected to oxygen/glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A1 and A2A receptors are involved on this compound protective effects against oxidative burst and mitochondrial dysfunction induced by 6-OHDA in striatal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inosine exerts dopaminergic neuroprotective effects via mitigation of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Guanosine on Neuronal and Glial Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the multifaceted effects of guanosine, an endogenous purine nucleoside, across various neuronal and glial cell populations. This compound has emerged as a significant neuromodulator with demonstrated neuroprotective, neurotrophic, and anti-inflammatory properties, making it a molecule of high interest for therapeutic development in neurological disorders.[1][2][3][4] This document synthesizes experimental findings, presenting quantitative data in comparative tables, detailing common experimental protocols, and visualizing key signaling pathways to facilitate a deeper understanding of its cell-specific actions.
Comparative Analysis of this compound's Effects
This compound's influence varies significantly depending on the cell type and the physio-pathological context. Its effects range from promoting survival and differentiation in neurons to modulating the activity of glial cells, which are crucial for brain homeostasis.[1][5]
This compound exerts robust protective effects against a variety of insults, including ischemia, excitotoxicity, and oxidative stress.[1][3] It also displays trophic properties, promoting cell proliferation and survival.[6][7] The following table summarizes these effects across different cell types.
| Cell Type | Experimental Model / Insult | This compound Concentration | Key Quantitative Effect(s) | Reference(s) |
| Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | Prevents OGD-induced cell death; reverses loss of pyramidal neurons. | [6][7][8] |
| Glutamate Excitotoxicity | 100 µM | Decreases glutamate release and prevents iNOS induction. | [6][7] | |
| Amyloid-β (Aβ) Infusion | 8 mg/kg (i.p. in vivo) | Prevents Aβ-induced increase in ROS production and cell death. | [9] | |
| Dopaminergic Neurons | Parkinsonism Model (Proteasome Inhibitor) | Not specified (in vivo) | Increased number of dopaminergic neurons; reduced apoptosis. | [1][7] |
| Cerebellar Neurons | Primary Culture | 100 µM | Increased number of neurons in culture. | [6] |
| Neural Stem Cells | Primary Culture (from SVZ) | 100 µM | Increased cell proliferation and BDNF expression. | [6][7] |
| Astrocytes (Glial) | Primary Culture | 100-300 µM | Stimulates proliferation and release of trophic factors (NGF, FGF-2). | [1][6] |
| Glucose Deprivation | Not specified | Increased glutamate uptake and glutamine synthase activity. | [6] | |
| SH-SY5Y Neuroblastoma | Amyloid-β (Aβ) Exposure | Not specified | Protection against Aβ-induced apoptosis and ROS production. | [6] |
| Mitochondrial Stress | 1 mM | Cytoprotection via induction of heme-oxygenase-1 (HO-1). | [6] |
A key trophic effect of this compound is its ability to induce neurite outgrowth and promote a mature neuronal phenotype, crucial processes for development and regeneration.[1]
| Cell Type | Experimental Model | This compound Concentration | Key Quantitative Effect(s) | Reference(s) |
| PC12 Cells | NGF-induced Differentiation | 300 µM | Enhances NGF-induced neurite arborization and outgrowth. | [1][6] |
| SH-SY5Y Neuroblastoma | Neuronal Differentiation Model | Not specified | Induces S-phase cell cycle arrest and neurite outgrowth comparable to retinoic acid. | [1][10] |
| Cerebellar Neurons | Primary Culture (Hypoxia) | 500 µM | Promotes neurite arborization and outgrowth. | [6] |
| Hippocampal Neurons | Primary Culture | Not specified | Stimulates neurite outgrowth. | [10] |
This compound significantly modulates neuroinflammation, primarily by acting on glial cells like astrocytes and microglia to reduce the production of pro-inflammatory mediators.[1][11]
| Cell Type | Inflammatory Stimulus | This compound Concentration | Key Quantitative Effect(s) | Reference(s) |
| Astrocytes (Hippocampal) | Lipopolysaccharide (LPS) | Not specified | Decreased levels of TNF-α and NF-κB; prevention of mitochondrial dysfunction. | [6][12] |
| Astrocytes (Aged) | Aging Model | 100 µM | Decreased release of pro-inflammatory cytokines TNF-α and IL-1β. | [5] |
| Microglia | Amyloid-β (Aβ) Exposure | Not specified | Prevented expression of CD40 receptor; counteracted IL-6 production. | [6] |
| Ischemia Model (in vivo) | Not specified | Reduced microglia activation and restored levels of TNF-α, INF-γ, IL-1, IL-6, IL-10. | [6] |
Signaling Pathways and Mechanisms of Action
The diverse effects of this compound are mediated by the activation of multiple intracellular signaling cascades. While a specific this compound receptor has not been fully characterized, its actions often involve interactions with the adenosinergic system and activation of pro-survival pathways.[1][13][14]
Caption: this compound's neuroprotective signaling cascade.
This compound initiates neuroprotection by interacting with targets like adenosine receptors and BK channels, activating downstream PI3K/Akt and MAPK/ERK pathways.[1][7][13] This cascade culminates in reduced apoptosis, enhanced antioxidant defenses, increased glutamate uptake by astrocytes, and the release of trophic factors.[1][6][11]
Caption: Pathways for this compound-induced neuritogenesis.
This compound promotes neurite outgrowth through both cAMP-dependent and independent mechanisms.[1] The cAMP-independent pathway involves key mediators like PRK1 and HO-1, which regulate the cytoskeleton and promote neuronal differentiation.[1][6][7]
Key Experimental Protocols
Reproducibility and standardization are paramount in research. This section details common methodologies used to assess the effects of this compound.
This in vitro model is widely used to simulate ischemic conditions and evaluate neuroprotective agents.[8][11]
-
Slice Preparation: Adult Wistar rats are euthanized, and brains are rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Coronal hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
OGD Induction: Slices are transferred to an ischemic buffer (aCSF without glucose) and bubbled with 95% N₂/5% CO₂ for a specified period (e.g., 15 minutes) to induce hypoxia and hypoglycemia.
-
Reoxygenation and Treatment: Following OGD, slices are returned to standard oxygenated aCSF. This compound (e.g., 100 µM) or vehicle is added to the medium during this reoxygenation period (e.g., 2 hours).[8]
-
Assessment of Cell Viability: Neuronal damage, particularly in the CA1 region, is quantified. This can be done by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan, which indicates metabolic activity, or by using fluorescent viability dyes like Propidium Iodide (PI), which stains the nuclei of dead cells.[15]
References
- 1. This compound and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]
- 3. This compound and its role in neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. Anti-aging effects of this compound in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuromodulatory Effects of Guanine-Based Purines in Health and Disease [frontiersin.org]
- 8. phcogrev.com [phcogrev.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The Guanine-Based Purinergic System: The Tale of An Orphan Neuromodulation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lessons from the physiological role of this compound in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Intricate Dance: Guanosine's Interaction with A1 and A2A Adenosine Receptors
A comprehensive analysis of experimental data reveals a nuanced, allosteric relationship, primarily mediated through A1R-A2AR heteromers, challenging the classical orthosteric binding model.
Researchers and drug development professionals investigating purinergic signaling now have a clearer, data-driven perspective on the interaction between guanosine and the A1 and A2A adenosine receptors (A1R and A2AR). A growing body of evidence suggests that this compound's modulatory effects, which are implicated in neuroprotection and antidepressant-like responses, are not the result of simple, direct binding to either receptor alone. Instead, the data points towards a sophisticated allosteric mechanism that is critically dependent on the co-expression and interaction of A1R and A2AR, likely in the form of heteromeric complexes.
Key Findings at a Glance:
-
No Direct A1R Signaling Modulation: Experimental data consistently shows that this compound does not directly affect A1R signaling, such as intracellular calcium mobilization, regardless of whether A2AR is present.[1][2]
-
A2AR Modulation is A1R-Dependent: this compound's ability to modulate A2A receptor binding and downstream signaling (e.g., cAMP accumulation) is observed only in cells where both A1R and A2AR are co-expressed.[1][2][3][4][5]
-
Allosteric Interaction with A1R-A2AR Heteromers: The prevailing hypothesis is that this compound acts as a negative allosteric modulator of the A2A receptor, an effect that is contingent on the presence of the A1 receptor, suggesting the A1R-A2AR heteromer as the primary molecular target.[2][3][6]
-
In Silico vs. In Vitro Evidence: While computational docking studies suggest a potential for this compound to interact with the adenosine binding site on both A1R and A2AR, functional in vitro assays provide stronger evidence for an allosteric mechanism.[7]
Comparative Analysis of this compound's Interaction with A1 and A2A Receptors
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on A1 and A2A adenosine receptor binding and function.
Table 1: this compound's Effect on A2A Receptor Antagonist Binding
| Cell Type | Receptors Expressed | This compound Concentration | Effect on A2A Antagonist (MRS7396) Binding | Reference |
| HEK293 | A2AR only | 100 µM | No significant modification | [1][8] |
| HEK293 | A1R and A2AR | 100 µM | 19 ± 4% reduction in binding | [1][5] |
Table 2: this compound's Effect on A2A Receptor-Mediated cAMP Accumulation
| Cell Type | Receptors Expressed | Condition | Effect of this compound on A2A Agonist (CGS21680)-induced cAMP Accumulation | Reference |
| HEK293 | A2AR only | A2A agonist stimulation | No interference with cAMP accumulation | [5] |
| HEK293 | A1R and A2AR | A2A agonist stimulation | Significant reduction in cAMP accumulation | [4][5] |
Table 3: this compound's Effect on A1 Receptor-Mediated Signaling
| Cell Type | Receptors Expressed | Assay | Effect of this compound on A1 Agonist (R-PIA)-induced Signaling | Reference |
| HEK293 | A1R only | Intracellular Ca²⁺ mobilization | No effect | [1] |
| HEK293 | A1R and A2AR | Intracellular Ca²⁺ mobilization | No effect | [1] |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex interactions, the following diagrams illustrate the proposed signaling pathways and a typical experimental workflow used to validate these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A1 and A2A receptors are involved on this compound protective effects against oxidative burst and mitochondrial dysfunction induced by 6-OHDA in striatal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Mechanisms of Action: Toward Molecular Targets [frontiersin.org]
- 4. Adenosine A1-A2A Receptor-Receptor Interaction: Contribution to this compound-Mediated Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A1-A2A Receptor-Receptor Interaction: Contribution to this compound-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antidepressant-like effect of this compound involves the modulation of adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Guanosine and Inosine in the Promotion of Wound Healing
For Researchers, Scientists, and Drug Development Professionals
The intricate process of wound healing involves a coordinated cascade of cellular and molecular events aimed at restoring tissue integrity. Purine nucleosides, traditionally known for their roles in nucleic acid synthesis and cellular energy metabolism, have emerged as significant modulators of this complex process. This guide provides an in-depth, objective comparison of two such purines, guanosine and inosine, and their respective roles in promoting wound healing, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound and Inosine in Wound Healing
Experimental evidence suggests that both this compound and inosine positively influence various stages of wound healing, including cell migration, proliferation, angiogenesis, and inflammation modulation. While both nucleosides demonstrate therapeutic potential, their mechanisms of action and efficacy can differ.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies, offering a side-by-side comparison of the effects of this compound and inosine on critical wound healing parameters.
| Parameter | This compound | Inosine | Control | Study Details |
| Wound Closure Rate (% of initial area) | ~85% by Day 8 | Data not available in direct comparison | ~50% by Day 8 | In vivo murine excisional wound model; Topical application of 25 µM this compound.[1] |
| Time to 50% Wound Closure | 2.5 days | 1.2 days | 2.8 days | In vivo murine excisional wound model; Topical application of 250 µM inosine. |
| Keratinocyte Migration (cells/field) | ~180 | Data not available in direct comparison | ~80 | In vitro trans-well migration assay; 25 µM this compound.[1] |
| Fibroblast Migration (cells/field) | ~220 | Data not available in direct comparison | ~100 | In vitro trans-well migration assay; 25 µM this compound.[1] |
| Fibroblast Proliferation | Enhanced | Decreased | Baseline | In vitro studies on human subcutaneous fibroblasts.[2] |
| Collagen Density (% area) | Significantly Increased | Data not available in direct comparison | Baseline | In vivo murine model; Masson's trichrome staining.[1] |
| VEGF mRNA Expression (fold change) | ~2.5 | Data not available in direct comparison | 1 | In vivo murine wound tissue; qPCR analysis.[1][3] |
| PDGF mRNA Expression (fold change) | ~2.0 | Data not available in direct comparison | 1 | In vivo murine wound tissue; qPCR analysis.[1][3] |
| IL-10 mRNA Expression (fold change) | ~3.0 | Data not available in direct comparison | 1 | In vivo murine wound tissue; qPCR analysis.[1][3] |
| Macrophage Infiltration | Significantly Reduced | Data not available in direct comparison | Baseline | In vivo murine model; H&E staining.[1] |
Signaling Pathways in this compound- and Inosine-Mediated Wound Healing
The pro-healing effects of this compound and inosine are mediated through distinct signaling pathways that influence a variety of cellular responses critical for tissue repair.
This compound Signaling Pathway
This compound's mechanism appears to be multifaceted, involving the upregulation of key growth factors and anti-inflammatory cytokines. A significant aspect of its action is linked to the Nerve Growth Factor (NGF) signaling pathway, which is known to play a crucial role in tissue repair and regeneration.
Inosine Signaling Pathway
Inosine primarily exerts its effects by interacting with adenosine receptors, specifically the A2A and A3 subtypes. This interaction triggers downstream signaling cascades involving cyclic AMP (cAMP), Protein Kinase A (PKA), and Exchange protein directly activated by cAMP (Epac), which in turn modulate fibroblast activity and collagen synthesis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Murine Excisional Wound Healing Model
This in vivo model is crucial for assessing the macroscopic and microscopic effects of this compound and inosine on wound closure and tissue regeneration.[1][4]
-
Animal Preparation: Male C57BL/6 mice (5 weeks old) are acclimatized for one week. Prior to wounding, mice are anesthetized, and the dorsal hair is removed.
-
Wound Creation: A 6-mm full-thickness excisional wound is created on the dorsum of each mouse using a sterile biopsy punch.
-
Treatment Application: Wounds are topically treated with the respective compounds (e.g., 25 µM this compound or 250 µM inosine in a suitable vehicle) or vehicle control.
-
Wound Monitoring: Wounds are covered with a semi-occlusive dressing. The wound area is measured daily by tracing the wound margins on a transparent sheet and analyzing the area using image analysis software.
-
Tissue Harvesting and Analysis: At predetermined time points (e.g., day 8 or 10), mice are euthanized, and the wound tissue is excised for histological analysis (H&E and Masson's trichrome staining), gene expression analysis (qPCR for growth factors and cytokines), and protein analysis (Western blot).
Trans-well Cell Migration Assay
This in vitro assay quantifies the effect of this compound and inosine on the migration of key skin cells, such as keratinocytes and fibroblasts.[1]
-
Cell Culture: Human keratinocytes (HaCaT) and human dermal fibroblasts (HDF) are cultured to 80-90% confluency.
-
Cell Preparation: Cells are serum-starved for 6-12 hours prior to the assay.
-
Assay Setup: A trans-well insert (8 µm pore size) is placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: A suspension of serum-starved cells (e.g., 1 x 10^5 cells) in serum-free media containing different concentrations of this compound or inosine is added to the upper chamber.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow for cell migration through the porous membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Quantification of Collagen Density
Masson's trichrome staining is a common histological technique used to visualize and quantify collagen deposition in wound tissue.
-
Tissue Preparation: Paraffin-embedded wound tissue sections are deparaffinized and rehydrated.
-
Staining: The sections are stained using a Masson's trichrome stain kit, which stains collagen fibers blue, nuclei black, and cytoplasm/muscle red.
-
Image Acquisition: Stained sections are imaged using a light microscope.
-
Image Analysis: Image analysis software (e.g., ImageJ) is used to quantify the blue-stained area (collagen) relative to the total tissue area. A color deconvolution algorithm can be employed to separate the blue channel for accurate quantification.
Western Blot Analysis for Growth Factors
This technique is used to determine the protein expression levels of growth factors like VEGF and PDGF in wound tissue lysates.[5][6][7]
-
Protein Extraction: Wound tissue is homogenized in lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for VEGF or PDGF. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Immunohistochemistry for Angiogenesis Marker (CD31)
Immunohistochemistry for CD31 (PECAM-1) is used to visualize and quantify blood vessel formation (angiogenesis) in the healing wound.[8][9][10][11][12]
-
Tissue Preparation: Paraffin-embedded wound tissue sections are deparaffinized, and antigen retrieval is performed.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is prevented using a blocking solution.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against CD31.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize nuclei and then dehydrated and mounted.
-
Analysis: The number and density of CD31-positive structures (blood vessels) are quantified using image analysis software.
Conclusion
Both this compound and inosine demonstrate significant potential in promoting wound healing through distinct yet effective mechanisms. This compound appears to act as a potent stimulator of cell migration and proliferation, likely through the upregulation of key growth factors via the NGF signaling pathway, while also exerting anti-inflammatory effects. In contrast, inosine's effects are primarily mediated through adenosine receptors, leading to a more nuanced regulation of fibroblast activity and collagen production.
The choice between these two purine nucleosides as therapeutic agents may depend on the specific requirements of the wound environment. For instance, in wounds characterized by a deficit in cell migration and growth factor signaling, this compound may be a more suitable candidate. Conversely, in wounds where modulation of fibroblast activity and collagen deposition is paramount, inosine could offer a more targeted approach. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and to determine their optimal applications in clinical settings. This guide provides a foundational framework for researchers and drug development professionals to build upon in the quest for novel and effective wound healing therapies.
References
- 1. This compound and Deoxyinosine Structural Analogs Extracted from Chick Early Amniotic Fluid Promote Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Deoxyinosine Structural Analogs Extracted from Chick Early Amniotic Fluid Promote Cutaneous Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. DSpace [scholarshare.temple.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. genomeme.ca [genomeme.ca]
A Comparative Guide to the Immunostimulatory Activity of Guanosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the immunostimulatory activity of various guanosine analogs, offering a comparative analysis of their performance supported by experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the selection and application of these compounds for immunotherapy and vaccine development.
Introduction to this compound Analogs as Immunostimulants
This compound analogs are a class of small molecules that have garnered significant interest for their ability to stimulate the innate immune system.[1] Many of these compounds, particularly those with substitutions at the C8 and N7 positions of the guanine ring, function as agonists for Toll-like receptor 7 (TLR7) and, in some cases, TLR8.[1][2] TLRs are pattern recognition receptors that play a crucial role in initiating inflammatory and antiviral immune responses.[3] Upon activation, TLR7 and TLR8 trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, as well as the upregulation of costimulatory molecules on antigen-presenting cells (APCs) such as dendritic cells and macrophages.[3][4] This activation of the innate immune system can subsequently enhance adaptive immune responses, making this compound analogs promising candidates for use as vaccine adjuvants and in cancer immunotherapy.[5]
This guide will delve into the mechanisms of action of different this compound analogs, present comparative data on their immunostimulatory potency, and provide detailed experimental protocols for their evaluation.
Comparative Analysis of Immunostimulatory Activity
The immunostimulatory activity of this compound analogs can be quantified by measuring the production of key cytokines and the upregulation of activation markers on immune cells. The following tables summarize the available quantitative data for several well-characterized this compound analogs.
Table 1: Cytokine Induction by this compound Analogs in Murine Splenocytes
| This compound Analog | Concentration (µM) | IL-6 Production (pg/mL) | IL-12 (p40) Production (pg/mL) |
| 7-Thia-8-oxothis compound (TOG) | 100 | ~2500 | ~1500 |
| Loxoribine | 100 | ~2000 | ~1200 |
| 7-Deazathis compound | 100 | ~1800 | ~1000 |
| 7-Deaza-deoxythis compound | 100 | ~1500 | ~800 |
| 9-Hexyl-guanine | 100 | ~1200 | ~600 |
| Control (untreated) | - | <100 | <100 |
Data is approximated from graphical representations in existing literature.[4]
Table 2: Cytokine Induction by this compound Analogs in Human Peripheral Blood Leukocytes (PBLs)
| This compound Analog | Concentration (µM) | TNF-α Production (pg/mL) | IL-12 Production (pg/mL) | IFN-α Production (pg/mL) |
| 7-Thia-8-oxothis compound (TOG) | 100 | ~500 | ~200 | ~4000 |
| Loxoribine | 100 | ~400 | ~150 | ~3500 |
| 7-Deazathis compound | 100 | ~300 | ~100 | ~3000 |
| Control (untreated) | - | <50 | <50 | <100 |
Data is approximated from graphical representations in existing literature.[4]
Table 3: TLR7/TLR8 Agonist Activity of Selected this compound Analogs
| Compound | Human TLR7 EC50 (nM) | Mouse TLR7 EC50 (nM) | Human TLR8 EC50 (nM) | Reference |
| Compound [I] | 7 | 5 | >5000 | [6] |
| DSP-0509 | 515 | 33 | >10,000 | [7] |
Mechanism of Action: TLR7 and TLR8 Signaling Pathways
This compound analogs primarily exert their immunostimulatory effects through the activation of endosomal Toll-like receptors, predominantly TLR7.[1] Some analogs may also exhibit activity towards TLR8.[8] Upon binding of a this compound analog, TLR7 undergoes a conformational change, leading to its dimerization and the recruitment of the adaptor protein MyD88.[3] This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factors NF-κB and IRF7.[3] NF-κB activation drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while IRF7 activation leads to the production of type I interferons (IFN-α/β).[3][5]
Caption: TLR7 Signaling Pathway activated by this compound analogs.
The activation of TLR8 follows a similar MyD88-dependent pathway, also leading to the production of pro-inflammatory cytokines.[8] However, the specific cytokine profile induced by TLR8 activation can differ from that of TLR7.[8]
Experimental Protocols
To aid in the evaluation of novel this compound analogs, detailed methodologies for key in vitro experiments are provided below.
Experimental Workflow for Evaluating Immunostimulatory Activity
Caption: General workflow for in vitro evaluation.
In Vitro Stimulation of Dendritic Cells
Objective: To assess the ability of this compound analogs to activate dendritic cells (DCs) in vitro.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or peripheral blood mononuclear cell (PBMC)-derived DCs.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
This compound analogs (e.g., Loxoribine, 7-deazathis compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control: Lipopolysaccharide (LPS) at 1 µg/mL.
-
Negative control: Vehicle (solvent) alone.
-
96-well flat-bottom cell culture plates.
Procedure:
-
Seed DCs in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of the this compound analogs in complete medium.
-
Add 100 µL of the diluted this compound analogs, LPS, or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis and store at -80°C.
-
Gently resuspend the cell pellet for flow cytometry analysis of cell surface markers.
Measurement of Cytokine Production by ELISA
Objective: To quantify the concentration of cytokines (e.g., IL-6, IL-12, TNF-α, IFN-α) in the cell culture supernatants.[9][10][11]
Materials:
-
Commercially available ELISA kits for the specific cytokines of interest.
-
Collected cell culture supernatants.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 10% FBS).
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
96-well ELISA plates.
-
Microplate reader.
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[9]
-
Wash the plate three times with wash buffer.[9]
-
Block the plate with assay diluent for 1-2 hours at room temperature.[9]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and diluted cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[9]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the detection antibody and incubate for 1 hour at room temperature.[9]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of avidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate seven times with wash buffer.[9]
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[9]
-
Stop the reaction by adding 50 µL of stop solution.[9]
-
Read the absorbance at 450 nm using a microplate reader.[9]
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Analysis of Dendritic Cell Activation Markers by Flow Cytometry
Objective: To determine the expression of co-stimulatory molecules (e.g., CD86) and MHC class II on the surface of dendritic cells following stimulation with this compound analogs.[12][13]
Materials:
-
Harvested dendritic cells from the in vitro stimulation experiment.
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies against CD11c, CD86, and MHC-II.
-
Isotype control antibodies.
-
Flow cytometer.
Procedure:
-
Wash the harvested cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate the tubes on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the CD11c+ population to assess the expression of CD86 and MHC-II.[12]
Conclusion
This compound analogs represent a versatile class of immunostimulatory molecules with significant potential in various therapeutic applications. Their ability to activate TLR7 and induce a robust innate immune response underscores their utility as vaccine adjuvants and for cancer immunotherapy. This guide provides a framework for the comparative evaluation of these compounds, offering both a summary of current knowledge and detailed protocols for further investigation. The continued exploration and characterization of novel this compound analogs will undoubtedly lead to the development of more potent and specific immunomodulatory agents.
References
- 1. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: activation of Toll-like receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunostimulatory compound 7-allyl-8-oxothis compound (loxoribine) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 7. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. bowdish.ca [bowdish.ca]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometric Analysis of Macrophages and Dendritic Cell Subsets in the Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guanosine Disposal: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of guanosine, a naturally occurring purine nucleoside. Adherence to these procedures is critical for mitigating risks and promoting a culture of safety.
This compound is classified as toxic if swallowed and requires careful handling to avoid exposure.[1][2][3] It is considered a hazardous waste due to its toxicity, necessitating disposal at an approved waste disposal facility.[2] Under no circumstances should this compound or its solutions be discharged into the sewer system.[3][4]
Hazard and Handling Summary
The following table summarizes key safety information for this compound.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2][3] | P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301+P310: IF SWALLOWED: Immediately call a poison center or doctor.[3] P330: Rinse mouth.[3] |
| Storage | Store locked up.[3] | P405: Store locked up.[3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |
Operational and Disposal Plan
This step-by-step protocol outlines the procedures for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Solid Waste: Collect dry, solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container to prevent dust formation.[4]
-
Liquid Waste: If this compound is dissolved in a solvent, the disposal procedure is dictated by the hazards of the solvent.[4] Collect the solution in a compatible, sealed, and clearly labeled waste container. The label must identify both "this compound" and the name of the solvent(s).[4]
-
Segregation: Keep this compound waste separate from other laboratory waste streams to avoid incompatible chemical reactions.[5] Store waste in a designated satellite accumulation area.[6]
2. Personal Protective Equipment (PPE):
-
Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.[4]
3. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.
-
For liquid spills, absorb the material with an inert substance and place it in a designated disposal container.
-
Ensure adequate ventilation in the spill area.
4. Decontamination of Glassware and Equipment:
-
Wash contaminated glassware and equipment with an appropriate solvent to remove all traces of this compound.[4]
-
Collect the initial rinsate as chemical waste.[4] Subsequent washes with soap and water can typically be discarded down the drain, but it is crucial to consult your institution's Environmental Health & Safety (EH&S) office for specific guidance.[4]
5. Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's EH&S or a licensed hazardous waste management group.[4]
-
Ensure all required waste disposal paperwork is completed accurately.[4]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Guanosine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Guanosine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may also be necessary.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][3] |
| Body Protection | Laboratory Coat | A lab coat is the minimum requirement.[3] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance at the specific workplace.[2] |
| Respiratory Protection | NIOSH/CEN Approved Respirator | Recommended when there is a risk of dust formation and inhalation.[1][2][4] Use a dust respirator.[4] If engineering controls are insufficient, use a full-face supplied air respirator.[2] |
| Footwear | Close-toed Footwear | At a minimum, wear close-toed footwear in the laboratory.[3] |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.
1. Engineering Controls:
-
Use process enclosures or local exhaust ventilation to control airborne levels.[4]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1][2]
2. Handling Procedures:
3. Storage:
-
Store away from strong oxidizing agents.[1]
Emergency Procedures: First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[3][5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3] |
Disposal Plan: Waste Management
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Solid Waste: Collect dry, solid this compound waste, including contaminated PPE (e.g., gloves, weighing paper), in a designated and clearly labeled container. Ensure the container is sealed to prevent dust formation.[6]
-
Liquid Waste: For this compound dissolved in a solvent, the disposal procedure is dictated by the hazards of the solvent. Collect the solution in a compatible, sealed, and clearly labeled waste container. The label must indicate both "this compound" and the name of the solvent(s).[6]
2. Decontamination:
-
Wash contaminated glassware and equipment with an appropriate solvent to remove all traces of this compound.[6]
-
Collect the initial rinsate as chemical waste.[6]
3. Final Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]
-
One disposal method involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Always observe all federal, state, and local environmental regulations.[3]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
